TUG-1609
Beschreibung
Eigenschaften
Molekularformel |
C36H36F3N7O6 |
|---|---|
Molekulargewicht |
751.7822 |
IUPAC-Name |
1-(2-(Benzo[b]thiophen-3-yl)acetyl)-2-methyl-N-(4-((3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propyl)amino)-4-oxobutyl)-N-(4-(trifluoromethyl)benzyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C36H36F3N7O6S/c1-35(15-19-45(35)31(48)20-24-22-53-29-7-3-2-6-26(24)29)34(49)44(21-23-9-11-25(12-10-23)36(37,38)39)18-4-8-30(47)41-17-5-16-40-27-13-14-28(46(50)51)33-32(27)42-52-43-33/h2-3,6-7,9-14,22,40H,4-5,8,15-21H2,1H3,(H,41,47) |
InChI-Schlüssel |
AIDBKOYWDBMNND-UHFFFAOYSA-N |
SMILES |
O=C(C1(C)N(C(CC2=CSC3=CC=CC=C32)=O)CC1)N(CCCC(NCCCNC4=CC=C([N+]([O-])=O)C5=NON=C54)=O)CC6=CC=C(C(F)(F)F)C=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TUG-1609; TUG 1609; TUG1609. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of TUG Protein in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of the TUG (Tether containing UBX domain for GLUT4) protein in glucose metabolism. TUG plays a critical role in the insulin-stimulated uptake of glucose into muscle and fat cells, primarily through its regulation of the glucose transporter GLUT4. This document details the molecular mechanisms of TUG action, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Function of TUG in GLUT4 Sequestration
In the absence of insulin, the TUG protein is essential for sequestering GLUT4-containing vesicles (GSVs) intracellularly, thereby preventing glucose uptake.[1][2][3] TUG acts as a molecular tether, anchoring these vesicles to the Golgi matrix.[1][4][5] This tethering function is mediated by its distinct protein domains: the N-terminal region of TUG binds to proteins within the GSVs, such as GLUT4 and the insulin-regulated aminopeptidase (IRAP), while its C-terminal region interacts with Golgi matrix proteins like Golgin-160, PIST, and ACBD3.[1][2][6]
Insulin-Stimulated TUG Cleavage: The Key to GLUT4 Mobilization
The primary mechanism by which insulin triggers the translocation of GLUT4 to the cell surface is through the endoproteolytic cleavage of the TUG protein.[2][3][7] This cleavage event is a central regulatory step in insulin-stimulated glucose uptake.
The Signaling Cascade Leading to TUG Cleavage
Insulin initiates a signaling cascade that results in TUG cleavage. This pathway is distinct from the well-characterized PI3K-Akt pathway, although both are activated by insulin and contribute to GLUT4 translocation. The TUG cleavage pathway involves the activation of the small GTPase TC10α.[2][7] Activated TC10α, through its effector protein PIST, leads to the recruitment and activation of the protease Usp25m, which is responsible for cleaving TUG.[6]
References
- 1. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TUG Protein: Structure, Domains, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tether, containing a UBX domain, for GLUT4 (TUG) protein is a critical regulator of glucose homeostasis, primarily known for its role in the insulin-stimulated trafficking of the glucose transporter GLUT4. In fat and muscle cells, TUG sequesters GLUT4-containing vesicles intracellularly in the basal state. Upon insulin stimulation, a complex signaling cascade leads to the proteolytic cleavage of TUG, releasing these vesicles for translocation to the plasma membrane and facilitating glucose uptake. This guide provides a comprehensive technical overview of the TUG protein's structure, its key functional domains (UBL1, UBL2, and UBX), its molecular interactions, and the experimental methodologies used to elucidate its function.
TUG Protein Structure and Domains
The TUG protein is a multi-domain protein whose structure is crucial for its function as a molecular tether and signaling scaffold. In mice, the full-length protein is approximately 60 kDa.[1] Its primary structure consists of several key domains: two N-terminal ubiquitin-like (UBL) domains, designated UBL1 and UBL2, and a C-terminal ubiquitin-regulatory X (UBX) domain.[1]
UBL1 Domain
The N-terminal UBL1 domain of TUG adopts a canonical β-grasp fold, which is characteristic of ubiquitin and other ubiquitin-like proteins.[2] This structure was determined by NMR spectroscopy and consists of a five-stranded β-sheet and a single major α-helix.[3][4] While it shares structural homology with ubiquitin, the TUG UBL1 domain lacks the C-terminal diglycine motif required for covalent conjugation to target proteins, suggesting it functions as a protein-protein interaction module rather than a post-translational modification.[3][4]
UBL2 Domain
Following the UBL1 domain is a second ubiquitin-like domain, UBL2. Both UBL1 and UBL2 are part of the N-terminal region of TUG that is proteolytically cleaved upon insulin stimulation.[1] This N-terminal fragment, termed TUGUL (TUG Ubiquitin-Like), acts as a novel ubiquitin-like modifier.[2]
UBX Domain
The C-terminal region of TUG contains a UBX domain, which is known to be a p97/VCP ATPase-binding module.[2] However, the UBX domain of TUG alone does not bind strongly to p97.[5] Instead, an extended region encompassing the UBX domain and adjacent sequences is necessary for this interaction.[5] This C-terminal region is responsible for anchoring TUG, and consequently the GLUT4 storage vesicles (GSVs), to intracellular structures.[2]
Quantitative Data on TUG Protein and Domain Interactions
While the interactions of TUG with its binding partners are well-established qualitatively, precise quantitative data on binding affinities are not extensively reported in the literature. The following table summarizes the available structural and interaction data.
| Interacting Partners | TUG Domain(s) Involved | Method of Detection | Quantitative Data | PDB ID |
| GLUT4 | N-terminal region | Co-immunoprecipitation, GST pull-down | Binding is direct and specific to the large intracellular loop of GLUT4.[6] Predicted binding energy of the GLUT4 binding domain of TUG-UBL1 to insulin is -43.31 kcal/mol.[2] | N/A |
| IRAP | N-terminal region | GST pull-down | The cytosolic region of IRAP is sufficient for binding.[5] | N/A |
| p97/VCP ATPase | Extended C-terminal region including the UBX domain | Co-immunoprecipitation | Described as a very high-affinity interaction.[7] The UBX domain alone is not sufficient for strong binding.[7][8] | N/A |
| Golgin-160 | C-terminal region (residues 377–550) | Co-immunoprecipitation | Interaction is mapped to the C-terminal fragment of TUG.[9] | N/A |
| ACBD3 | C-terminal region | Co-immunoprecipitation, Peptide pull-down | TUG's C-terminal peptide binds to ACBD3.[10] | N/A |
| UBL1 Domain | UBL1 | NMR Spectroscopy | Solution structure determined.[3][4] | 2AL3[11] |
Signaling Pathways and Molecular Mechanisms
The regulation of GLUT4 trafficking by TUG involves a sophisticated signaling pathway initiated by insulin.
Insulin-Mediated TUG Cleavage
In the absence of insulin, TUG tethers GLUT4 storage vesicles (GSVs) to the Golgi matrix through interactions involving its N-terminal domain with GLUT4 and IRAP on the vesicles, and its C-terminal domain with Golgin-160 and ACBD3 on the Golgi matrix.[2]
Upon insulin binding to its receptor, a signaling cascade independent of the canonical PI3K/Akt pathway is activated, involving the GTPase TC10α.[12] TC10α and its effector PIST are required for the endoproteolytic cleavage of TUG.[12] This cleavage is mediated by the Usp25m protease and occurs between the UBL2 and the central disordered region of TUG.[2]
Function of TUG Cleavage Products
The cleavage of TUG results in two functional fragments:
-
TUGUL (N-terminal fragment): This fragment remains associated with the GLUT4 vesicle and modifies kinesin motors, such as KIF5B, to facilitate the movement of the GSVs along microtubules to the plasma membrane.[12]
-
C-terminal fragment: This fragment is extracted from the Golgi matrix by the p97 ATPase. It then translocates to the nucleus, where it binds to PPARγ and PGC-1α, regulating the expression of genes involved in lipid oxidation and thermogenesis.[12]
Experimental Protocols
Detailed experimental protocols from specific cited studies are often not fully elaborated in publications. The following sections provide generalized yet detailed methodologies for key experiments used to study TUG protein biology, based on standard laboratory practices.
Co-immunoprecipitation (Co-IP) of TUG and Binding Partners
This protocol is for verifying the interaction between TUG and a putative binding partner (e.g., Golgin-160, ACBD3) in a cellular context.
Materials:
-
Cell culture plates with cells expressing tagged or endogenous TUG and the protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.
-
Antibody specific to the bait protein (e.g., anti-TUG).
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold Lysis Buffer per 10 cm plate and scrape the cells. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Add 50 µL of Protein A/G bead slurry to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add 50 µL of fresh Protein A/G bead slurry and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
Elution: Elute the protein complexes by adding 50 µL of Elution Buffer or 2X SDS-PAGE sample buffer and incubating at 95°C for 5 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins.
Recombinant TUG Protein Expression and Purification
This protocol describes the expression of a tagged TUG domain (e.g., His-tagged UBL1) in E. coli and its purification.
Materials:
-
E. coli BL21(DE3) strain transformed with a TUG expression vector (e.g., pET-28a-TUG-UBL1).
-
LB Broth with appropriate antibiotic.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA agarose resin.
Procedure:
-
Expression: Inoculate a starter culture of transformed E. coli and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice. Centrifuge the lysate at high speed to pellet cellular debris.
-
Affinity Chromatography: Add the clarified lysate to a column containing equilibrated Ni-NTA resin. Allow the lysate to bind to the resin.
-
Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged TUG protein with Elution Buffer.
-
Analysis: Analyze the purity of the eluted protein by SDS-PAGE and Coomassie blue staining. The purified protein can be used for structural studies or in vitro binding assays.
Conclusion
The TUG protein plays a multifaceted role in cellular physiology, extending beyond its canonical function in GLUT4 trafficking to influence gene expression and energy metabolism. Its modular domain structure, including the UBL1, UBL2, and UBX domains, facilitates a complex network of protein-protein interactions that are fundamental to its function. While significant progress has been made in understanding the qualitative aspects of TUG's molecular interactions and the signaling pathways that regulate its activity, a deeper quantitative understanding of these processes will be crucial for the development of novel therapeutic strategies targeting metabolic diseases. Further research focusing on the precise binding kinetics and structural details of TUG in complex with its various partners will undoubtedly provide valuable insights for drug development professionals.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution structure and backbone dynamics of an N-terminal ubiquitin-like domain in the GLUT4-regulating protein, TUG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution structure and backbone dynamics of an N-terminal ubiquitin-like domain in the GLUT4-regulating protein, TUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 6. TUG-UBL1 protein domain - Wikipedia [en.wikipedia.org]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 12. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
TUG (ASPSCR1/UBXD9) Gene and Protein Expression: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The TUG (Tether containing UBX domain for GLUT4), also known as ASPSCR1 or UBXD9, is a protein critically involved in intracellular trafficking and glucose homeostasis. Encoded by the ASPSCR1 gene, TUG plays a pivotal role in the insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane in adipose and muscle tissues.[1] Its dysregulation has implications in metabolic diseases and certain cancers, making it a protein of significant interest for therapeutic development. This technical guide provides a comprehensive overview of TUG gene and protein expression across various human tissues, detailed experimental protocols for its study, and a visualization of its role in cellular signaling.
Data Presentation: TUG (ASPSCR1) Expression Across Human Tissues
The expression of the ASPSCR1 gene and its corresponding protein, TUG, varies across different human tissues. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) portal and the Human Protein Atlas, providing a comparative view of mRNA and protein levels.
Table 1: ASPSCR1 Gene Expression in Human Tissues (GTEx)
The Genotype-Tissue Expression (GTEx) project provides RNA sequencing data across a wide array of human tissues.[2][3][4] The data below represents the median gene expression level in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Adipose - Subcutaneous | 25.3 |
| Adipose - Visceral (Omentum) | 22.8 |
| Muscle - Skeletal | 18.5 |
| Heart - Atrial Appendage | 15.7 |
| Heart - Left Ventricle | 14.9 |
| Artery - Aorta | 21.1 |
| Artery - Coronary | 19.4 |
| Artery - Tibial | 28.5 |
| Lung | 23.7 |
| Thyroid | 30.1 |
| Adrenal Gland | 20.9 |
| Pancreas | 11.2 |
| Liver | 9.8 |
| Kidney - Cortex | 13.5 |
| Brain - Cortex | 12.1 |
| Brain - Cerebellum | 10.4 |
| Skin - Sun Exposed (Lower leg) | 16.9 |
| Skin - Not Sun Exposed (Suprapubic) | 15.3 |
| Esophagus - Mucosa | 17.8 |
| Esophagus - Muscularis | 15.1 |
| Stomach | 14.6 |
| Colon - Sigmoid | 12.9 |
| Colon - Transverse | 13.7 |
| Small Intestine - Terminal Ileum | 11.8 |
| Spleen | 10.2 |
| Testis | 35.8 |
| Ovary | 14.1 |
| Uterus | 13.8 |
| Vagina | 16.2 |
| Prostate | 19.6 |
| Breast - Mammary Tissue | 18.9 |
| Nerve - Tibial | 24.6 |
| Whole Blood | 5.4 |
Data sourced from the GTEx Portal. TPM values are indicative of relative gene expression.
Table 2: TUG (ASPSCR1) Protein Expression in Human Tissues (Human Protein Atlas)
The Human Protein Atlas provides data on protein expression through immunohistochemistry.[5] The expression levels are categorized as High, Medium, Low, or Not detected.
| Tissue | Protein Expression Level | Staining Pattern |
| Adipose tissue | Medium | Cytoplasmic and nuclear |
| Skeletal muscle | Medium | Cytoplasmic and nuclear |
| Heart muscle | Medium | Cytoplasmic and nuclear |
| Lung | Medium | Cytoplasmic and nuclear in pneumocytes and macrophages |
| Thyroid gland | Medium | Cytoplasmic and nuclear in glandular cells |
| Adrenal gland | Medium | Cytoplasmic and nuclear in cortical cells |
| Pancreas | Medium | Cytoplasmic and nuclear in exocrine and endocrine cells |
| Liver | Low | Cytoplasmic and nuclear in hepatocytes |
| Kidney | Medium | Cytoplasmic and nuclear in tubules and glomeruli |
| Brain (Cerebral Cortex) | Medium | Cytoplasmic and nuclear in neuronal and glial cells |
| Skin | Medium | Cytoplasmic and nuclear in epidermal and dermal cells |
| Esophagus | Medium | Cytoplasmic and nuclear in squamous epithelial cells |
| Stomach | Medium | Cytoplasmic and nuclear in glandular cells |
| Colon | Medium | Cytoplasmic and nuclear in glandular cells |
| Small intestine | Medium | Cytoplasmic and nuclear in glandular cells |
| Spleen | Low | Cytoplasmic and nuclear in white and red pulp |
| Testis | High | Strong cytoplasmic and nuclear positivity in cells of seminiferous ducts |
| Ovary | Medium | Cytoplasmic and nuclear in stromal and follicular cells |
| Uterus | Medium | Cytoplasmic and nuclear in endometrial and myometrial cells |
| Prostate | Medium | Cytoplasmic and nuclear in glandular and stromal cells |
| Breast | Medium | Cytoplasmic and nuclear in glandular and stromal cells |
Data sourced from the Human Protein Atlas. Expression levels are based on antibody staining intensity.[5]
Experimental Protocols
Accurate and reproducible quantification of TUG gene and protein expression is crucial for research and drug development. The following sections provide detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for ASPSCR1 mRNA Expression
This protocol outlines the steps for quantifying ASPSCR1 mRNA levels in cells or tissues.[6][7][8]
-
RNA Isolation:
-
Homogenize tissue samples or lyse cultured cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.[6]
-
The reaction typically involves incubation at 25°C for 5 minutes, 42°C for 30-60 minutes, and then inactivation of the reverse transcriptase at 85°C for 5 minutes.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
cDNA template (diluted 1:10)
-
2x SYBR Green qPCR Master Mix
-
Forward and reverse primers for ASPSCR1 (final concentration 150-400 nM each)[9]
-
Nuclease-free water
-
-
Use validated primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR on a real-time PCR system with a typical cycling program: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[10]
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ASPSCR1 and the housekeeping gene.
-
Calculate the relative expression of ASPSCR1 using the ΔΔCt method.
-
Western Blotting for TUG Protein Detection
This protocol describes the detection and quantification of TUG protein in cell or tissue lysates.[11][12]
-
Protein Extraction:
-
Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.[9]
-
Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TUG/ASPSCR1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system or X-ray film.
-
Quantify the band intensity using densitometry software.
-
Normalize the TUG protein levels to a loading control protein such as GAPDH or β-actin.
-
Immunohistochemistry (IHC) for TUG Protein Localization
This protocol allows for the visualization of TUG protein distribution within tissue sections.[13][14]
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[15]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave, pressure cooker, or water bath.[15]
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.[15]
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 10% normal goat serum) for 1 hour.[15]
-
Incubate the sections with the primary antibody against TUG/ASPSCR1 overnight at 4°C in a humidified chamber.
-
Wash the sections with PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash the sections and then incubate with an avidin-biotin-HRP complex (ABC reagent).
-
-
Visualization and Counterstaining:
-
Develop the color by adding a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[13]
-
Monitor the color development under a microscope.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Signaling Pathways and Workflows
Insulin-Stimulated TUG Cleavage and GLUT4 Translocation
TUG is a key regulator in the insulin-mediated uptake of glucose in fat and muscle cells. In the absence of insulin, TUG tethers GLUT4-containing storage vesicles (GSVs) to the Golgi matrix.[16][17] Upon insulin stimulation, a signaling cascade leads to the cleavage of TUG, releasing the GSVs for translocation to the plasma membrane.[16][18][19]
Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation.
Experimental Workflow for TUG Gene and Protein Expression Analysis
The following diagram illustrates a typical experimental workflow for investigating the expression of TUG at both the mRNA and protein levels in tissue samples.
Caption: Workflow for TUG gene and protein expression analysis.
Conclusion
This technical guide provides a foundational resource for researchers investigating the TUG (ASPSCR1/UBXD9) gene and protein. The compiled expression data highlights its widespread, albeit variable, presence across human tissues, with notable abundance in metabolic and contractile tissues. The detailed experimental protocols offer standardized methodologies for its quantification and localization, while the signaling pathway diagram provides a clear visual representation of its crucial role in insulin-mediated glucose uptake. A thorough understanding of TUG's expression and function is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting metabolic disorders and cancer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Suppression of Lipid Accumulation in the Differentiation of 3T3-L1 Preadipocytes and Human Adipose Stem Cells into Adipocytes by TAK-715, a Specific Inhibitor of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue, age, sex, and disease patterns of matrisome expression in GTEx transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of ASPSCR1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
- 7. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse-transcription quantitative PCR directly from cells without RNA extraction and without isothermal reverse-transcription: a ‘zero-step’ RT-qPCR protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mcgill.ca [mcgill.ca]
- 11. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. Learn: immunohistochemistry - The Human Protein Atlas [proteinatlas.org]
- 14. Immunostaining of Skeletal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 17. MARRVEL [marrvel.org]
- 18. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Molecular Clutch: An In-depth Technical Guide to TUG Protein-Mediated GLUT4 Vesicle Tethering
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Tether containing UBX domain for GLUT4 (TUG) protein's mechanism in sequestering and mobilizing glucose transporter 4 (GLUT4) vesicles, a critical process in maintaining glucose homeostasis. Understanding this molecular machinery is paramount for developing novel therapeutics targeting insulin resistance and type 2 diabetes.
Core Mechanism: TUG as a Gatekeeper for GLUT4 Translocation
In the basal state (absence of insulin), TUG acts as a molecular tether, sequestering GLUT4 storage vesicles (GSVs) intracellularly, primarily at the Golgi matrix.[1][2][3] This sequestration prevents the fusion of these vesicles with the plasma membrane, thereby limiting glucose uptake into fat and muscle cells.[3][4] Upon insulin stimulation, a signaling cascade culminates in the endoproteolytic cleavage of TUG, which liberates the GSVs, allowing their translocation to the cell surface and subsequent glucose uptake.[1][2][5]
The intact TUG protein is a 60 kDa protein with distinct functional domains.[3] Its N-terminal region binds to GSV cargo proteins, including GLUT4 and insulin-regulated aminopeptidase (IRAP), while its C-terminal domain anchors the complex to Golgi matrix proteins like Golgin-160 and Acyl-CoA binding domain-containing protein 3 (ACBD3).[1][2][6]
The TUG Cleavage Signaling Pathway
Insulin triggers TUG cleavage through a pathway that is largely independent of the canonical PI3K-Akt signaling cascade.[1][3] This alternative pathway involves the small GTPase TC10α.[1][3][5]
Signaling Cascade:
-
Insulin Receptor Activation: Insulin binding to its receptor on the cell surface initiates the signaling cascade.
-
TC10α Activation: The insulin signal is transduced to activate TC10α, a Rho family GTPase.[3]
-
PIST as a Negative Regulator: In the basal state, the protein PIST (PDZ domain protein interacting specifically with TC10) binds to TUG and is thought to be a negative regulator of TUG cleavage.[1][3]
-
Usp25m-mediated Cleavage: Activated TC10α, through its effector PIST, relieves the inhibition on the protease Usp25m (a muscle-specific isoform of Ubiquitin Specific Peptidase 25).[2][3] Usp25m then mediates the endoproteolytic cleavage of TUG.[2][3][7]
-
TUG Cleavage and GSV Release: TUG is cleaved into two main products: an N-terminal product called TUGUL (TUG Ubiquitin-Like) and a C-terminal fragment.[1][2] This cleavage separates the vesicle-binding domain from the Golgi-anchoring domain, thereby releasing the GSVs.[5]
-
GSV Translocation: The liberated GSVs are then transported to the plasma membrane for fusion. This process is facilitated by the TUGUL fragment, which modifies the kinesin motor protein KIF5B, promoting the movement of GSVs along microtubules.[2][7][8]
-
Nuclear Signaling of the C-terminal Product: The C-terminal fragment of TUG can translocate to the nucleus, where it interacts with PPARγ and PGC-1α to regulate gene expression related to lipid oxidation and thermogenesis.[1][2]
Caption: Insulin-stimulated TUG cleavage pathway for GLUT4 translocation.
Quantitative Data on TUG Function
The following tables summarize key quantitative findings from studies on TUG protein function.
Table 1: Effects of TUG Manipulation on GLUT4 Translocation and Glucose Metabolism
| Experimental Model | Manipulation | Key Finding | Reference |
| Muscle-specific TUG knockout (MTKO) mice | TUG deletion in muscle | 3.6-fold increase in GLUT4 abundance in T-tubule enriched membrane fractions in fasting mice. | [3] |
| Muscle-specific TUG knockout (MTKO) mice | TUG deletion in muscle | ~2.0-fold increase in muscle-specific glucose uptake during fasting. | [9] |
| Muscle-specific TUG knockout (MTKO) mice | TUG deletion in muscle | 27% increase in whole-body glucose turnover during fasting. | [9] |
| Muscle-specific TUG knockout (MTKO) mice | TUG deletion in muscle | 38% increase in muscle glycogen content. | [9] |
| Mice with muscle-specific expression of a truncated TUG fragment (UBX mice) | Constitutive TUG cleavage in muscle | 5.7-fold increase in GLUT4 targeting to T-tubule fractions in fasting mice. | [10] |
| Mice with muscle-specific expression of a truncated TUG fragment (UBX mice) | Constitutive TUG cleavage in muscle | 12-13% increase in whole-body oxygen consumption and energy expenditure. | [10] |
| 3T3-L1 adipocytes | TUG depletion using RNAi | Mimics the effect of insulin to stimulate GLUT4 translocation and glucose uptake. | [5][11] |
Table 2: TUG Protein Interactions
| Interacting Protein | TUG Domain/Region | Function of Interaction | Reference |
| GLUT4 | N-terminal region | Sequestration of GLUT4 in GSVs. | [1][3] |
| IRAP | N-terminal region | Co-sequestration with GLUT4 in GSVs. | [1][3] |
| Golgin-160 | C-terminal domain | Anchoring of the TUG-GSV complex to the Golgi matrix. | [1][5] |
| ACBD3 | C-terminal domain | Anchoring of the TUG-GSV complex to the Golgi matrix. | [1][6] |
| PIST | C-terminal region | Negative regulation of TUG cleavage. | [1][3][5] |
| Usp25m | Binds intact TUG | Protease that cleaves TUG. | [2][3][8] |
| KIF5B | Modified by TUGUL | Microtubule-based transport of liberated GSVs. | [2][7][8] |
| PPARγ | C-terminal cleavage product | Nuclear signaling and regulation of gene expression. | [1][2] |
| PGC-1α | C-terminal cleavage product | Co-factor for PPARγ-mediated gene regulation. | [1][2] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the TUG protein's mechanism.
Co-immunoprecipitation of TUG and Interacting Partners
This protocol is used to determine if TUG physically interacts with other proteins within the cell.
Workflow Diagram:
Caption: Workflow for Co-immunoprecipitation.
Methodology:
-
Cell Culture and Lysis: 3T3-L1 adipocytes are grown to confluence and differentiated. Cells are then treated with or without insulin. Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is centrifuged to pellet cellular debris. The supernatant is pre-cleared by incubating with non-specific IgG and Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for TUG overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Protein A/G agarose beads are added to the lysate and incubated to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against potential interacting partners (e.g., Golgin-160, ACBD3, PIST).
TUG Cleavage Assay
This assay is used to monitor the insulin-stimulated endoproteolytic cleavage of TUG.
Methodology:
-
Cell Treatment and Lysis: Differentiated 3T3-L1 adipocytes are serum-starved and then stimulated with insulin for various time points. Cells are lysed under denaturing conditions to preserve the protein cleavage products.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Immunoblotting: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then immunoblotted with an antibody that recognizes either the N-terminal or C-terminal region of TUG to detect the intact protein and its cleavage products.
GLUT4 Translocation Assay
This assay measures the amount of GLUT4 that has translocated to the plasma membrane upon insulin stimulation.
Methodology:
-
Cell Surface Biotinylation: Differentiated 3T3-L1 adipocytes are treated with or without insulin. The cells are then incubated with a membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.
-
Quenching and Lysis: The biotinylation reaction is quenched, and the cells are lysed.
-
Streptavidin Pulldown: The biotinylated proteins are captured from the cell lysate using streptavidin-agarose beads.
-
Elution and Western Blotting: The captured proteins are eluted and analyzed by SDS-PAGE and Western blotting using an anti-GLUT4 antibody. The amount of GLUT4 in the streptavidin pulldown fraction represents the amount of GLUT4 at the cell surface.
Implications for Drug Development
The TUG-mediated GLUT4 tethering mechanism presents several potential targets for therapeutic intervention in insulin resistance and type 2 diabetes.
-
Modulators of TUG Cleavage: Small molecules that can promote TUG cleavage independent of insulin could enhance glucose uptake in insulin-resistant states.
-
Targeting Usp25m: Developing specific activators of the Usp25m protease could be a strategy to increase TUG cleavage.
-
Disrupting TUG-Partner Interactions: Compounds that interfere with the interaction between TUG and its anchoring partners (e.g., Golgin-160, ACBD3) could prevent the sequestration of GSVs.
A thorough understanding of the intricate molecular interactions and regulatory steps within the TUG signaling pathway is essential for the rational design of such therapeutic agents. This guide provides a foundational knowledge base for researchers and drug development professionals to explore these promising avenues.
References
- 1. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 4. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of TUG Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TUG (Tether containing UBX domain for GLUT4) protein is a critical regulator of glucose homeostasis, primarily known for its role in the intracellular sequestration of the GLUT4 glucose transporter. The function of TUG is intricately controlled by a series of post-translational modifications (PTMs), which dictate its subcellular localization, protein-protein interactions, and ultimate fate. This technical guide provides a comprehensive overview of the known and predicted PTMs of TUG, with a focus on endoproteolytic cleavage, acetylation, and ADP-ribosylation. Detailed experimental protocols for studying these modifications are provided, along with quantitative data and signaling pathway diagrams to facilitate further research and therapeutic development.
Introduction
TUG, also known as ASPSCR1, plays a pivotal role in insulin-stimulated glucose uptake in adipose and muscle tissues. In the basal state, TUG tethers GLUT4-containing storage vesicles (GSVs) to the Golgi matrix, preventing their translocation to the plasma membrane. Upon insulin stimulation, a cascade of signaling events leads to the post-translational modification of TUG, releasing the GSVs for their journey to the cell surface to facilitate glucose import. Understanding the nuances of TUG PTMs is therefore crucial for elucidating the mechanisms of insulin resistance and developing novel therapeutic strategies for metabolic diseases.
Endoproteolytic Cleavage: The Central Regulatory Hub
The most significant and well-characterized PTM of TUG is its endoproteolytic cleavage, a process that is exquisitely sensitive to insulin signaling.
The Cleavage Event
In response to insulin, TUG is cleaved at the peptide bond between residues 164 and 165 (murine sequence)[1][2]. This cleavage is mediated by the deubiquitinating enzyme Usp25m[1][2]. The cleavage event separates the N-terminal GLUT4-binding region from the C-terminal Golgi-anchoring region of TUG, thereby liberating the GSVs[3][4].
The Cleavage Products and Their Fates
The cleavage of TUG yields two distinct products with independent biological functions:
-
TUGUL (TUG Ubiquitin-Like): This 18 kDa N-terminal fragment acts as a novel ubiquitin-like modifier[1][3][4]. In adipocytes, TUGUL is covalently attached to the kinesin motor protein KIF5B, a process termed "tugulation"[1][2]. This modification is essential for the microtubule-based transport of GSVs to the plasma membrane[1].
-
C-terminal Product: This 42 kDa fragment is extracted from the Golgi matrix by the p97 ATPase and translocates to the nucleus[1][2]. In the nucleus, it interacts with PPARγ and PGC-1α to regulate the expression of genes involved in fatty acid oxidation and thermogenesis[1][2]. The stability of this fragment is regulated by the Ate1 arginyltransferase-dependent N-degron pathway[1][2]. A 54 kDa form of the C-terminal product has also been observed, though this modification is not yet fully understood[1][3][4].
Signaling Pathway for TUG Cleavage
Insulin stimulates TUG cleavage via a PI3K-independent pathway that involves the GTPase TC10α and its effector PIST (GOPC)[5]. PIST acts as a negative regulator of Usp25m, and its inhibition by activated TC10α leads to TUG cleavage[2].
Acetylation: A Fine-Tuning Mechanism
Acetylation of TUG provides a more nuanced level of regulation, modulating its interaction with the Golgi matrix.
Site of Acetylation
Mass spectrometry data has identified Lys-549 in the C-terminus of murine TUG as an acetylated residue.
Regulation and Functional Consequences
TUG acetylation is dynamically regulated by the NAD+-dependent deacetylase SIRT2. Acetylation of TUG enhances its interaction with Golgi matrix proteins, including ACBD3, thereby strengthening the tethering of GSVs in the basal state. Deacetylation by SIRT2 weakens this interaction, promoting insulin-stimulated glucose uptake.
ADP-Ribosylation: A Novel Modification
Recent mass spectrometry evidence has revealed that TUG can be ADP-ribosylated on Ser538 (Ser535 in mice)[1]. The functional significance of this modification is still under investigation, but it is hypothesized to be reciprocally regulated with acetylation, adding another layer of complexity to the control of TUG function[1].
Other Potential Post-Translational Modifications
While direct experimental evidence is currently lacking for other common PTMs, predictive algorithms suggest their potential occurrence.
Phosphorylation (Predicted)
In silico analysis using NetPhos 3.1 and GPS 6.0 predicts several potential phosphorylation sites on murine TUG. These predictions suggest that TUG may be a substrate for a variety of kinases, including PKA, PKC, and CKII. Experimental validation of these predicted sites is warranted to understand the potential role of phosphorylation in regulating TUG function.
Glycosylation (Predicted)
Prediction of N-linked glycosylation sites using NetNGlyc 1.0 on the murine TUG sequence did not yield any high-confidence sites. This suggests that N-glycosylation is unlikely to be a major regulatory mechanism for TUG.
Quantitative Data Summary
| Modification | Quantitative Change | Condition | Cell Type/Model | Reference |
| Cleavage | ~80% decrease in intact TUG | Insulin stimulation | Mouse muscle | [5] |
| Stoichiometry | ~100,000 molecules of GLUT4 in GSVs per cell | Basal state | 3T3-L1 adipocytes | [3] |
| Acetylation | Increased acetylation | Nicotinamide treatment | 3T3-L1 adipocytes | [6] |
| Acetylation | Decreased acetylation | SIRT2 overexpression | 3T3-L1 adipocytes |
Table 1: Summary of quantitative data on TUG post-translational modifications.
Experimental Protocols
Immunoprecipitation and Western Blotting for TUG PTMs
Protocol:
-
Cell Lysis: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared lysate with an anti-TUG antibody overnight at 4°C. Add protein A/G beads and incubate for a further 1-2 hours.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the PTM of interest (e.g., anti-acetyl-lysine, anti-ADP-ribose).
In Vitro TUG Cleavage Assay
Protocol:
-
Reagents: Purified recombinant full-length TUG protein and purified active Usp25m protease.
-
Reaction Setup: Incubate recombinant TUG with Usp25m in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) at 37°C.
-
Time Course: Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the cleavage of TUG by SDS-PAGE and Coomassie staining or Western blotting with antibodies against the N- and C-termini of TUG.
Mass Spectrometry for ADP-Ribosylation Site Identification
Protocol:
-
Protein Digestion: Immunoprecipitate TUG and digest with trypsin.
-
Enrichment: Enrich for ADP-ribosylated peptides using an Af1521 macrodomain affinity resin.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electron transfer dissociation (ETD) to preserve the labile PTM.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify the ADP-ribosylated peptides and localize the modification site.
Nuclear Fractionation for TUG C-terminal Product Analysis
Protocol:
-
Cell Lysis: Lyse cells in a hypotonic buffer to swell the cells and leave the nuclei intact.
-
Nuclear Isolation: Pellet the nuclei by centrifugation.
-
Nuclear Lysis: Lyse the isolated nuclei in a high-salt buffer to extract nuclear proteins.
-
Analysis: Analyze the nuclear extract for the presence of the TUG C-terminal product by Western blotting.
Conclusion
The post-translational modification of TUG is a complex and multifaceted process that is central to the regulation of glucose uptake. While endoproteolytic cleavage and acetylation are now well-established modifications, the recent discovery of ADP-ribosylation and the prediction of phosphorylation sites open up new avenues of research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further unravel the intricacies of TUG regulation and to explore its potential as a therapeutic target for metabolic diseases. Further investigation into the interplay between different PTMs and the identification of the enzymes that mediate them will be critical for a complete understanding of TUG's role in cellular physiology.
References
- 1. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPS 6.0: an updated server for prediction of kinase-specific phosphorylation sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
TUG Protein Cleavage: A Critical Nexus in Insulin-Mediated GLUT4 Translocation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin's regulation of glucose homeostasis is paramount to metabolic health, with the translocation of the glucose transporter GLUT4 to the plasma membrane of adipocytes and muscle cells being a critical final step. A key molecular event in this pathway is the endoproteolytic cleavage of the TUG (Tether containing a UBX domain for GLUT4) protein. In the basal state, intact TUG sequesters GLUT4-storage vesicles (GSVs) intracellularly, primarily at the Golgi matrix. Upon insulin stimulation, TUG is cleaved, liberating these vesicles for translocation to the cell surface, thereby facilitating glucose uptake. This process is orchestrated by a signaling cascade that is distinct from the canonical PI3K/Akt pathway, offering alternative therapeutic targets for insulin resistance and type 2 diabetes. This guide provides a comprehensive overview of the molecular mechanisms, key protein players, quantitative data, and detailed experimental protocols relevant to the study of TUG protein cleavage and its significance in GLUT4 translocation.
The Molecular Mechanism of TUG Protein Cleavage and GLUT4 Translocation
In the absence of insulin, the TUG protein acts as a molecular anchor for GLUT4 storage vesicles (GSVs). The N-terminus of TUG binds to GLUT4 and the insulin-regulated aminopeptidase (IRAP) within the GSV membrane, while its C-terminus interacts with Golgi matrix proteins, including Golgin-160 and ACBD3.[1][2][3][4] This dual interaction effectively tethers the GSVs, preventing their movement to the plasma membrane.
Insulin stimulation initiates a signaling cascade that culminates in the site-specific cleavage of TUG.[1][5][6] This cleavage event is mediated by the muscle-specific isoform of Ubiquitin-Specific Protease 25 (Usp25m).[7][8] The insulin signal is transduced through the TC10α GTPase, which, in its active GTP-bound state, relieves the inhibitory action of its effector protein PIST (PDZ domain protein that interacts specifically with TC10) on TUG cleavage.[1][2][9]
The cleavage of the 60 kDa intact TUG protein occurs between glycine 164 and serine 165, yielding two primary fragments:[3][7]
-
An 18 kDa N-terminal fragment , termed TUGUL (TUG Ubiquitin-Like), which functions as a novel ubiquitin-like modifier.[5][10] In adipocytes, TUGUL covalently modifies the kinesin motor protein KIF5B, an event necessary for the loading of GLUT4 vesicles onto microtubule tracks for their transport to the cell periphery.[3][7]
-
A 42 kDa C-terminal fragment that is subsequently released from the Golgi matrix. This fragment can be further modified to a 54 kDa form.[5][7] The C-terminal fragment has also been shown to translocate to the nucleus, where it interacts with PPARγ and PGC-1α to regulate gene expression related to lipid oxidation and thermogenesis.[1]
This proteolytic cleavage of TUG disrupts the tether, releasing the GSVs and simultaneously activating their transport machinery, leading to their fusion with the plasma membrane and the exposure of GLUT4 to the extracellular environment, thereby facilitating glucose uptake.[1][5]
Quantitative Data on TUG Cleavage and GLUT4 Translocation
The following tables summarize key quantitative findings from studies on TUG protein cleavage and GLUT4 translocation.
| Parameter | Condition | Fold Change/Observation | Cell/Tissue Type | Reference |
| GLUT4 Translocation | Insulin Stimulation | ~2-4 fold increase in plasma membrane GLUT4 | Transgenic mouse muscle fibers | [11] |
| Insulin Stimulation (100 nM) | ~5-fold increase in cell surface GLUT4 | 3T3-L1 adipocytes | [12] | |
| Insulin Stimulation | 2.6-fold increase in 2 min; 3.2-fold by 25 min | CHO-K1 cells with GLUT4-GFP | [5] | |
| TUG Deletion (fasting) | 3.6-fold increase in T-tubule GLUT4 | Mouse quadriceps muscle | [7] | |
| Insulin Stimulation (wildtype) | 4.1-fold increase in T-tubule GLUT4 | Mouse quadriceps muscle | [7] | |
| TUG Protein Levels | Insulin Stimulation | ~80% decrease in intact TUG | Mouse muscle and adipose tissues | [1] |
| Usp25m Expression | Adipocyte Differentiation | Upregulation coincides with TUG cleavage products | 3T3-L1 adipocytes | |
| Insulin Signaling | TUG Deletion | No effect on insulin-stimulated Akt phosphorylation | 3T3-L1 adipocytes | [1] |
| GLUT4 in Plasma Membrane | Basal (Fibroblasts) | 10% of total GLUT4 | 3T3-L1 fibroblasts | [13] |
| Insulin (Fibroblasts) | 14.6% of total GLUT4 | 3T3-L1 fibroblasts | [13] | |
| Basal (Adipocytes) | 0.7% of total GLUT4 | 3T3-L1 adipocytes | [13] | |
| Insulin (Adipocytes) | 18.4% of total GLUT4 | 3T3-L1 adipocytes | [13] |
Table 1: Quantitative analysis of GLUT4 translocation and TUG protein dynamics.
| TUG Cleavage Product | Molecular Weight | Function/Observation | Reference |
| Intact TUG | 60 kDa | Tethers GLUT4 storage vesicles | [14] |
| N-terminal Fragment (TUGUL) | 18 kDa | Modifies KIF5B kinesin motor | [7][14] |
| C-terminal Fragment | 42 kDa | Initial cleavage product | [7][14] |
| Modified C-terminal Fragment | 54 kDa | Released into the cytosol | [5][10] |
| TUGUL-KIF5B Conjugate | 130 kDa | Observed in adipocytes | [7] |
Table 2: Molecular weights and functions of TUG and its cleavage products.
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway Leading to TUG Cleavage
Caption: Insulin signaling cascade leading to TUG cleavage and GLUT4 translocation.
Experimental Workflow for Studying TUG Cleavage
Caption: Workflow for immunoblot analysis of TUG protein cleavage.
Experimental Protocols
3T3-L1 Adipocyte Differentiation and Insulin Stimulation
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Proliferation Medium: DMEM with 10% calf serum
-
Differentiation Medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Adipocyte Maintenance Medium: DMEM with 10% FBS and 1 µg/mL insulin.
-
Serum-free DMEM
-
Insulin solution (e.g., 100 µM stock)
Procedure:
-
Plating and Growth: Culture 3T3-L1 preadipocytes in Proliferation Medium at 37°C in 10% CO2. Grow cells to confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with Differentiation Medium (MDI).
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with Adipocyte Maintenance Medium.
-
Maturation (Day 4 onwards): Replace with fresh Adipocyte Maintenance Medium every 2 days. Full differentiation, characterized by the accumulation of lipid droplets, is typically achieved by day 8-12.
-
Insulin Stimulation for Experiments:
-
On the day of the experiment (typically day 8-12 of differentiation), gently wash the mature adipocytes twice with warm PBS.
-
Starve the cells in serum-free DMEM for 2-3 hours at 37°C.
-
Replace the starvation medium with fresh serum-free DMEM containing the desired concentration of insulin (e.g., 100 nM).
-
Incubate for the desired time (e.g., 30 minutes) at 37°C before proceeding with cell lysis or other assays.
-
Immunoblotting for TUG Cleavage Products
This protocol outlines the detection of intact TUG and its cleavage fragments by Western blotting.
Materials:
-
Differentiated and insulin-stimulated 3T3-L1 adipocytes
-
Ice-cold PBS
-
Denaturing Lysis Buffer: RIPA buffer or a buffer containing SDS (e.g., 1% SDS in TBS with protease and phosphatase inhibitors).
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies: Rabbit anti-TUG (C-terminus), Rabbit anti-TUG (N-terminus).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After insulin stimulation, place the culture dish on ice and wash cells twice with ice-cold PBS. Add denaturing lysis buffer, scrape the cells, and collect the lysate.
-
Lysate Preparation: Sonicate the lysate briefly to shear DNA and reduce viscosity. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TUG C-terminus) diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system. Analyze the bands corresponding to intact TUG (60 kDa) and its cleavage products (42/54 kDa for C-terminus, 130 kDa conjugate for N-terminus).
GLUT4 Translocation Assay (Cell Surface Biotinylation)
This assay quantifies the amount of GLUT4 on the cell surface as a measure of its translocation.
Materials:
-
Differentiated and insulin-stimulated 3T3-L1 adipocytes
-
Ice-cold PBS
-
Biotinylation Reagent: Sulfo-NHS-SS-Biotin
-
Quenching Solution: 100 mM glycine in PBS
-
Lysis Buffer (non-denaturing): e.g., Triton X-100 based buffer with protease inhibitors.
-
Streptavidin-agarose beads
-
Elution Buffer: Laemmli sample buffer
-
Primary antibody: anti-GLUT4
-
Western blotting reagents as described above.
Procedure:
-
Insulin Stimulation: Stimulate adipocytes with or without insulin as described in Protocol 4.1.
-
Biotinylation: Place cells on ice, wash twice with ice-cold PBS. Add Sulfo-NHS-SS-Biotin solution and incubate for 30 minutes on ice with gentle rocking to label surface proteins.
-
Quenching: Remove the biotin solution and wash the cells three times with Quenching Solution to stop the reaction.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Clarification and Normalization: Clarify the lysates by centrifugation and determine the protein concentration. Normalize total protein amounts.
-
Affinity Precipitation: Incubate the normalized lysates with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in Laemmli sample buffer.
-
Western Blotting: Analyze the eluted proteins (surface fraction) and a sample of the total cell lysate by Western blotting using an anti-GLUT4 antibody.
-
Analysis: Quantify the GLUT4 signal in the surface fraction and normalize it to the total GLUT4 signal to determine the extent of translocation.
Significance and Therapeutic Implications
The elucidation of the TUG cleavage pathway has significant implications for understanding and treating metabolic diseases.
-
Alternative Therapeutic Target: As this pathway is largely independent of the canonical PI3K/Akt signaling pathway, it presents a novel set of targets for therapeutic intervention in insulin resistance, where the PI3K/Akt pathway is often impaired.[1]
-
Drug Development: Small molecules or biologics that can modulate the activity of Usp25m or the protein-protein interactions within the TC10α-PIST-TUG axis could potentially be developed to enhance glucose uptake in a targeted manner.
-
Understanding Insulin Resistance: Dysregulation of TUG cleavage or reduced expression of Usp25m has been observed in models of diet-induced insulin resistance, suggesting that defects in this pathway contribute to the pathophysiology of the disease.
-
Broader Metabolic Regulation: The discovery that the TUG C-terminal fragment participates in nuclear signaling and the regulation of energy expenditure highlights a previously unknown link between glucose uptake and whole-body energy metabolism, opening new avenues for research into obesity and related disorders.[1]
References
- 1. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 4. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3T3‐L1 adipocyte culture [bio-protocol.org]
- 7. In vitro characterization of the effects of chronic insulin stimulation in mouse 3T3-L1 and human SGBS adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized fractionation method reveals insulin-induced membrane surface localization of GLUT1 to increase glycolysis in LβT2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology | Life Science Alliance [life-science-alliance.org]
- 13. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
TUG Protein: A Pivotal Regulator of Cellular Energy Expenditure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The global rise in metabolic disorders, including obesity and type 2 diabetes, necessitates a deeper understanding of the molecular mechanisms governing cellular energy expenditure. The TUG (Tether containing a UBX domain for GLUT4) protein has emerged as a critical regulator in this intricate network, acting as a lynchpin that connects insulin signaling, glucose uptake, and thermogenesis. This technical guide provides a comprehensive overview of TUG's multifaceted role in cellular energy metabolism, offering detailed insights into its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate its function. By presenting quantitative data in a structured format and visualizing complex biological processes, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore TUG as a potential therapeutic target.
The Core Function of TUG: A Gatekeeper of Glucose Uptake
At its core, the TUG protein acts as a molecular tether, sequestering GLUT4 (glucose transporter type 4) containing vesicles (GSVs) intracellularly, primarily at the Golgi matrix, in the absence of an insulin signal[1][2][3]. This sequestration is crucial for maintaining low basal glucose uptake in muscle and adipose tissues. The N-terminal region of TUG directly binds to GLUT4 and IRAP (insulin-responsive aminopeptidase), another protein component of GSVs, while its C-terminal domain anchors these vesicles to Golgi matrix proteins like Golgin-160 and ACBD3[1][3].
Upon insulin stimulation, TUG undergoes site-specific endoproteolytic cleavage, a pivotal event that liberates the GSVs[1][4][5]. This cleavage is mediated by the protease Usp25m and is triggered by a signaling cascade that is independent of the canonical PI3K-Akt pathway[1][2]. Instead, it involves the Rho family GTPase TC10α and its effector protein PIST (PDZ domain protein that interacts specifically with TC10)[1][2][4]. The cleavage of TUG results in two distinct products, each with a specific function in orchestrating the subsequent metabolic response.
The Dual-Action Consequence of TUG Cleavage
The insulin-stimulated cleavage of TUG unleashes a coordinated cellular response that impacts both immediate glucose uptake and longer-term energy expenditure through the actions of its two cleavage products: the N-terminal TUGUL and the C-terminal fragment.
The N-Terminal Fragment (TUGUL): Facilitating GLUT4 Translocation
The N-terminal cleavage product, an 18-kDa ubiquitin-like modifier termed TUGUL ("TUG Ubiquitin-Like"), plays a direct role in the physical movement of the liberated GSVs to the plasma membrane[1][2]. In adipocytes, TUGUL covalently modifies the kinesin motor protein KIF5B, effectively activating it to transport the GLUT4-containing vesicles along microtubules to the cell periphery for fusion with the plasma membrane[2][3][6]. This process of GLUT4 translocation dramatically increases the number of glucose transporters at the cell surface, leading to a rapid influx of glucose from the bloodstream.
The C-Terminal Fragment: A Nuclear Regulator of Energy Expenditure
Following its release from the Golgi matrix, an event facilitated by the p97 ATPase, the 42-kDa C-terminal fragment of TUG translocates to the nucleus[2][3][6]. Within the nucleus, this fragment acts as a transcriptional co-regulator, binding to the master regulators of metabolism, PPARγ (peroxisome proliferator-activated receptor-gamma) and its co-activator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha)[1][2][3]. This interaction stimulates the expression of genes involved in lipid oxidation and thermogenesis[1][2][3].
In muscle cells, this leads to the upregulation of sarcolipin (Sln), while in adipose tissue, it increases the expression of uncoupling protein 1 (Ucp1)[1]. Both sarcolipin and UCP1 are key effectors of thermogenesis, dissipating energy as heat. The stability of the TUG C-terminal product is, in turn, regulated by the Ate1 arginyltransferase, suggesting a tightly controlled feedback mechanism[1][2]. This nuclear signaling arm of the TUG pathway elegantly couples the acute response of glucose uptake with a more sustained increase in whole-body energy expenditure, potentially contributing to the thermic effect of food[1].
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental approaches discussed, the following diagrams illustrate the key signaling pathways and a general workflow for investigating TUG's function.
Caption: TUG Signaling Pathway in Response to Insulin.
Caption: General Experimental Workflow for TUG Protein Research.
Quantitative Data Summary
The following tables summarize key quantitative findings from seminal studies on TUG protein function, providing a comparative overview of its impact on glucose metabolism and energy expenditure.
Table 1: Effects of TUG Manipulation on Glucose Homeostasis and Energy Expenditure in Mice
| Mouse Model | Genotype | Diet | Fasting Glucose | Glucose Tolerance | Insulin Sensitivity | Energy Expenditure | Reference |
| Muscle-Specific TUG Knockout (MTKO) | TUG fl/fl; MCK-Cre | Chow | Decreased | Improved | Increased | No change | [1] |
| Muscle-Specific TUG Knockout (MTKO) | TUG fl/fl; MCK-Cre | High-Fat Diet | Reduced | - | - | 9% decrease | [1] |
| UBX Mice (Constitutive TUG Cleavage) | MCK-UBX-Cter | Chow | Decreased | Improved | Increased | 12-13% increase | [1] |
| UBX Mice (Constitutive TUG Cleavage) | MCK-UBX-Cter | High-Fat Diet | - | - | - | 9% increase | [1] |
Table 2: In Vitro Effects of TUG Manipulation on GLUT4 Translocation and Glucose Uptake
| Cell Line | TUG Manipulation | Condition | GLUT4 at Plasma Membrane | Glucose Uptake | Reference |
| 3T3-L1 Adipocytes | TUG RNAi | Basal | Increased | Increased | [4] |
| 3T3-L1 Adipocytes | TUG RNAi | Insulin | - | Further Increased | [4] |
| 3T3-L1 Adipocytes | Cleavage-resistant TUG mutant | Insulin | Impaired | Impaired | [4][5] |
| 3T3-L1 Adipocytes | Overexpression of TUG | Basal | Decreased | - | [4] |
Table 3: Gene Expression Changes in Muscle of UBX Mice
| Gene | Fold Change (UBX vs. WT) | Function | Reference |
| Sarcolipin (Sln) | 3.7-fold increase | Thermogenesis | [1] |
| Ucp1 | 5.7-fold increase | Thermogenesis | [1] |
| Adrb3 (β3-adrenergic receptor) | 3.6-fold increase | Thermogenesis | [1] |
| Atp2a2 (SERCA2b) | 2.6-fold increase | Calcium handling | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of TUG protein's role in cellular energy expenditure.
Measurement of Energy Expenditure in Mice
-
Apparatus: TSE PhenoMaster/LabMaster Metabolic Cage system or a similar indirect calorimetry system.
-
Principle: The system non-invasively measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure.
-
Procedure:
-
Calibrate food and water baskets.
-
Fill baskets with the appropriate diet and water.
-
Add standard bedding to the cages.
-
Individually house mice in the metabolic cages and allow for an acclimation period (typically 24-48 hours).
-
Set the software to collect data at regular intervals (e.g., every 20 minutes) for a continuous period of 72 hours.
-
Monitor mice daily for access to food and water.
-
Export and analyze the data using appropriate software (e.g., Microsoft Excel) to calculate energy expenditure, often normalized to lean body mass.
-
GLUT4 Translocation Assay in 3T3-L1 Adipocytes
-
Principle: This assay quantifies the amount of GLUT4 present on the plasma membrane of adipocytes under basal and insulin-stimulated conditions. A common method involves using cells expressing a version of GLUT4 with an extracellular epitope tag (e.g., HA or myc).
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes on glass coverslips.
-
Serum-starve the adipocytes overnight.
-
Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Stimulate one set of cells with insulin (e.g., 100 nM) for a specified time (e.g., 30 minutes) at 37°C. Leave another set unstimulated (basal).
-
Place the cells on ice to stop membrane trafficking.
-
Incubate the non-permeabilized cells with a primary antibody against the extracellular tag of GLUT4.
-
Wash away unbound primary antibody.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells (for total GLUT4 staining if required).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using confocal or TIRF microscopy.
-
Quantify the fluorescence intensity at the plasma membrane.
-
Glucose Uptake Assay
-
Principle: This assay measures the rate of glucose transport into cells, typically using a radiolabeled glucose analog like 2-deoxy-D-[³H]glucose or a fluorescent analog.
-
Procedure:
-
Differentiate 3T3-L1 cells in 96-well plates.
-
Serum-starve the cells overnight.
-
Wash the cells and incubate in glucose-free KRPH buffer for 40 minutes.
-
Stimulate with insulin (e.g., 1 µM) for 20 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Ex vivo Palmitate Oxidation Assay in Isolated Soleus Muscle
-
Principle: This assay measures the rate of fatty acid oxidation in intact muscle tissue by quantifying the production of ¹⁴CO₂ from radiolabeled palmitate.
-
Procedure:
-
Isolate soleus muscles from mice.
-
Incubate the muscles in modified Krebs-Henseleit buffer containing ¹⁴C-labeled palmitate, glucose, and BSA in a sealed glass vial at 37°C for 60 minutes.
-
At the end of the incubation, remove the muscle and homogenize for protein quantification.
-
Acidify the incubation buffer with H₂SO₄ to release the ¹⁴CO₂.
-
Trap the ¹⁴CO₂ using a capturing agent (e.g., benzethonium hydroxide) placed in a microtube within the sealed vial.
-
After 120 minutes, measure the radioactivity in the trapping agent using a scintillation counter.
-
Chromatin Immunoprecipitation (ChIP) for TUG C-terminal Fragment
-
Principle: ChIP is used to identify the genomic regions where the TUG C-terminal fragment binds, presumably in complex with PPARγ and PGC-1α.
-
Procedure:
-
Cross-link protein-DNA complexes in muscle tissue or cells with formaldehyde.
-
Lyse the cells/tissue and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the TUG C-terminal fragment-DNA complexes using a specific antibody against the TUG C-terminus.
-
Reverse the cross-links and purify the co-immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR (to look at specific gene promoters like Sln or Ucp1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Immunoprecipitation and Immunoblotting for TUG Cleavage
-
Principle: This technique is used to detect the intact TUG protein and its cleavage products.
-
Procedure:
-
Lyse cells or tissues under denaturing conditions (e.g., with SDS) to preserve the state of TUG.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with antibodies specific to the N-terminus or C-terminus of TUG to visualize the full-length protein and the respective cleavage fragments.
-
For immunoprecipitation, lyse cells under non-denaturing conditions, incubate with a TUG antibody to pull down TUG and its binding partners, and then analyze by immunoblotting.
-
RNA-seq for Gene Expression Analysis
-
Principle: RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of genes that are differentially expressed upon manipulation of TUG function.
-
Procedure:
-
Isolate total RNA from muscle tissue of wild-type and TUG-manipulated mice (e.g., MTKO or UBX).
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome and quantify transcript abundance.
-
Perform differential gene expression analysis to identify genes regulated by the TUG pathway.
-
Implications for Drug Development
The dual mechanism of TUG, influencing both glucose uptake and energy expenditure, presents a compelling rationale for its exploration as a therapeutic target for metabolic diseases.
-
Bypassing Insulin Resistance: The insulin-independent nature of the TC10α-TUG cleavage pathway suggests that targeting this pathway could offer a means to stimulate glucose uptake in states of insulin resistance, a hallmark of type 2 diabetes.
-
Promoting Energy Expenditure: Modulating the activity or stability of the TUG C-terminal fragment could provide a novel strategy to increase thermogenesis and combat obesity.
-
Coordinated Metabolic Benefits: A therapeutic agent that promotes TUG cleavage could potentially offer the dual benefit of improving glycemic control and promoting weight loss, a highly desirable profile for an anti-diabetic and anti-obesity drug.
Future research should focus on identifying the specific proteases and other regulatory proteins involved in TUG cleavage and the nuclear action of its C-terminal fragment. High-throughput screening for small molecules that can modulate these processes could pave the way for a new class of therapeutics for metabolic disorders.
Conclusion
The TUG protein stands at a critical intersection of cellular metabolism, intricately linking the acute regulation of glucose transport with the long-term control of energy expenditure. Its unique mechanism of action, involving proteolytic cleavage and the generation of two functionally distinct fragments, provides multiple avenues for therapeutic intervention. The detailed understanding of its signaling pathways and the availability of robust experimental protocols, as outlined in this guide, provide a solid foundation for the scientific community to further unravel the complexities of TUG biology and harness its therapeutic potential in the fight against metabolic disease.
References
- 1. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 2. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Primary Adipocytes as a Model for Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The TUG C-Terminal Cleavage Product: A Nuclear Regulator of Gene Expression at the Crossroads of Metabolism and Energy Expenditure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The TUG (Tether containing UBX domain for GLUT4) protein is a key regulator of glucose homeostasis, primarily known for its role in sequestering GLUT4-containing vesicles. Insulin triggers the endoproteolytic cleavage of TUG, a critical step in mobilizing GLUT4 to the cell surface. Beyond this canonical function, the C-terminal cleavage product of TUG emerges as a significant nuclear player, directly influencing gene expression programs that govern energy metabolism. This technical guide provides a comprehensive overview of the function of the TUG C-terminal cleavage product, detailing its mechanism of action, impact on gene expression, and the experimental methodologies used to elucidate its role. This document is intended to serve as a core resource for researchers in metabolism, endocrinology, and drug development, offering insights into a novel signaling pathway that links glucose uptake with systemic energy expenditure.
The TUG Cleavage-Nuclear Signaling Axis
In response to insulin, the TUG protein undergoes site-specific endoproteolytic cleavage in muscle and adipose tissues.[1][2] This event is mediated by the Usp25m protease and is dependent on the TC10α GTPase signaling pathway.[3][4] The cleavage yields two fragments: an N-terminal product (TUGUL) and a C-terminal product.[5][6] While TUGUL is involved in the trafficking of GLUT4 vesicles, the C-terminal fragment translocates to the nucleus to regulate gene expression.[1][3]
The nuclear translocation of the TUG C-terminal product is an active process facilitated by the p97/VCP ATPase, which extracts the fragment from its association with Golgi matrix proteins.[3][7][8] Once in the nucleus, the TUG C-terminal product acts as a transcriptional co-regulator by binding to Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and its coactivator, PGC-1α.[1][3][9] This interaction modulates the transcriptional activity of PPARγ, leading to changes in the expression of target genes involved in lipid oxidation and thermogenesis.[1][3] The stability of the TUG C-terminal product, and thus the duration of its transcriptional influence, is controlled by the Ate1 arginyltransferase-dependent N-degron pathway.[1][8]
Signaling Pathway Diagram
Quantitative Impact on Gene Expression
The nuclear activity of the TUG C-terminal product results in the upregulation of key metabolic genes. Studies in mice with muscle-specific constitutive TUG cleavage have provided quantitative insights into these effects.
| Gene | Tissue | Fold Change | Experimental Model | Reference |
| Sarcolipin (Sln) | Soleus Muscle | 3-5 fold increase | Mice on high-fat diet | [10] |
| Uncoupling Protein 1 (Ucp1) | Subcutaneous White Adipose Tissue | ~3 fold increase | SLN-knockout mice | [11] |
| Genes regulating temperature homeostasis | Quadriceps Muscle | Significant enrichment | Mice with constitutive TUG cleavage (UBX mice) | [3] |
| 2-Deoxyglucose (2DOG) uptake | Quadriceps Muscle | 2.7-fold increase | Transgenic mice with constitutive TUG cleavage | [1] |
Experimental Protocols
Elucidating the function of the TUG C-terminal cleavage product has relied on a combination of molecular and cellular biology techniques, as well as in vivo animal models. Below are detailed methodologies for key experiments.
Generation of Muscle-Specific Constitutive TUG Cleavage Mice
This in vivo model is crucial for studying the long-term effects of the TUG C-terminal product on gene expression and metabolism.
Methodology:
-
Construct Design: A cDNA sequence encoding a truncated murine TUG protein (UBX-Cter, residues 377-550) is cloned downstream of a 1.3-kb segment of the mouse muscle creatine kinase (MCK) promoter. This promoter drives expression specifically in skeletal muscle.[8]
-
Transgene Generation: The construct, including a human growth hormone gene segment for splice sites and polyadenylation signals, is used to generate transgenic mice.[8]
-
Animal Breeding and Genotyping: Founder mice are identified by PCR genotyping and bred to establish a stable transgenic line.
-
Phenotypic Analysis: Experimental mice and wild-type littermates are subjected to metabolic analyses, including glucose and insulin tolerance tests, indirect calorimetry, and gene expression analysis in muscle and adipose tissues.
Experimental Workflow Diagram
Co-Immunoprecipitation of TUG C-terminal Product with PPARγ and PGC-1α
This technique is used to demonstrate the physical interaction between the TUG C-terminal product and its nuclear binding partners.
Methodology:
-
Cell Culture and Lysis: Muscle or adipose cells are cultured and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Antibody Immobilization: An antibody specific to the TUG C-terminal product is incubated with Protein A/G magnetic beads.
-
Immunoprecipitation: The antibody-bead complexes are incubated with the cell lysate to capture the TUG C-terminal product and its interacting proteins.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution: The protein complexes are eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against PPARγ and PGC-1α to detect their presence in the immunoprecipitated complex.[12][13][14]
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)
ChIP-seq is employed to identify the specific genomic regions where the TUG C-terminal product, in complex with PPARγ and PGC-1α, binds to regulate gene expression.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against the TUG C-terminal product (or PPARγ/PGC-1α) to immunoprecipitate the protein-DNA complexes.
-
Washing and Elution: The antibody-chromatin complexes are washed to remove non-specific DNA, and the complexes are then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome, and peak-calling algorithms are used to identify regions of significant enrichment, revealing the binding sites of the TUG C-terminal product-transcription factor complex.[15][16][17]
Luciferase Reporter Assay
This assay is used to determine if the binding of the TUG C-terminal product to a specific DNA sequence (e.g., a PPARγ response element) can drive gene expression.
Methodology:
-
Reporter Construct Generation: A luciferase reporter plasmid is constructed by cloning a putative TUG-responsive promoter element upstream of the luciferase gene.
-
Cell Transfection: The reporter plasmid is co-transfected into cells along with an expression vector for the TUG C-terminal product and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Cell Lysis and Luciferase Assay: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in luciferase activity in the presence of the TUG C-terminal product indicates that it can activate transcription through the cloned promoter element.[7][18][19][20]
RNA Sequencing (RNA-Seq) Analysis
RNA-seq is a powerful tool for obtaining a global view of the changes in gene expression induced by the TUG C-terminal product.
Methodology:
-
RNA Extraction: Total RNA is extracted from the skeletal muscle of wild-type and muscle-specific constitutive TUG cleavage mice.
-
Library Preparation: The RNA is converted to cDNA, and sequencing libraries are prepared.
-
High-Throughput Sequencing: The libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential expression analysis is then performed to identify genes that are significantly up- or downregulated in the transgenic mice compared to the wild-type controls.[21][22][23][24]
p97/VCP ATPase Activity Assay
This assay is used to measure the enzymatic activity of p97/VCP, which is required for the extraction of the TUG C-terminal product from the Golgi.
Methodology:
-
Reaction Setup: Purified p97/VCP is incubated in a reaction buffer containing ATP and MgCl2.
-
ATP Hydrolysis: The reaction is allowed to proceed for a defined period, during which p97/VCP hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
Detection of ATP or Pi: The amount of ATP remaining or the amount of Pi produced is quantified. This can be done using various methods, including colorimetric assays for Pi or luminescence-based assays for ATP.
-
Data Analysis: The ATPase activity is calculated based on the change in ATP or Pi concentration over time.[6][9][25][26][27]
Ate1 Arginyltransferase Activity Assay
This assay measures the activity of Ate1, the enzyme that regulates the stability of the TUG C-terminal product.
Methodology:
-
Reaction Mixture: Purified Ate1 is incubated with the TUG C-terminal product (as a substrate), [14C]-Arginine, and other necessary components like tRNA and arginyl-tRNA synthetase.
-
Arginylation Reaction: During the incubation, Ate1 transfers the radiolabeled arginine to the TUG C-terminal product.
-
Separation and Detection: The reaction products are separated (e.g., by SDS-PAGE), and the incorporation of the radiolabel into the TUG C-terminal product is quantified using autoradiography or a phosphorimager.
-
Activity Calculation: The arginyltransferase activity is determined by the amount of radiolabeled arginine incorporated into the substrate over time.[1][3][5][28][29]
Logical Relationships and Experimental Design
The investigation of the TUG C-terminal product's function follows a logical progression of experiments designed to build upon one another.
Conclusion and Future Directions
The discovery of the nuclear function of the TUG C-terminal cleavage product has unveiled a novel signaling pathway that intricately links insulin-stimulated glucose uptake with the transcriptional regulation of energy expenditure. This dual functionality of the TUG protein underscores its central role in coordinating metabolic processes. For researchers and drug development professionals, this pathway presents a promising new avenue for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.
Future research should focus on several key areas:
-
Pharmacological Modulation: The development of small molecules that can either enhance or inhibit TUG cleavage or the nuclear activity of its C-terminal product could offer new therapeutic strategies.
-
Tissue-Specific Effects: A deeper understanding of the tissue-specific gene targets and physiological effects of the TUG C-terminal product is needed.
-
Disease Relevance: Investigating the dysregulation of this pathway in human metabolic diseases will be crucial for translating these findings into clinical applications.
-
Structural Biology: Elucidating the three-dimensional structure of the TUG C-terminal product in complex with PPARγ and PGC-1α will provide valuable insights for rational drug design.
By continuing to explore the multifaceted roles of the TUG protein and its cleavage products, the scientific community can pave the way for innovative treatments for metabolic disorders.
References
- 1. Assaying ATE1 Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. conductscience.com [conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem-agilent.com [chem-agilent.com]
- 8. Enhanced Fasting Glucose Turnover in Mice with Disrupted Action of TUG Protein in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sarcolipin is a newly identified regulator of muscle-based thermogenesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncoupling Protein 1 and Sarcolipin Are Required to Maintain Optimal Thermogenesis, and Loss of Both Systems Compromises Survival of Mice under Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Luciferase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 21. An RNA-seq Protocol to Identify mRNA Expression Changes in Mouse Diaphyseal Bone: Applications in Mice with Bone Property Altering Lrp5 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA sequencing (RNA-seq) analysis of gene expression provides new insights into hindlimb unloading-induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GitHub - komalsrathi/skeletal-muscle-rnaseq: Skeletal Muscle RNA-seq analysis in Mice [github.com]
- 24. RNA sequencing (RNA-seq) analysis of gene expression provides new insights into hindlimb unloading-induced skeletal muscle atrophy - Cui - Annals of Translational Medicine [atm.amegroups.org]
- 25. ATPase activity of p97-valosin-containing protein (VCP). D2 mediates the major enzyme activity, and D1 contributes to the heat-induced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Uncoupling of p97 ATPase activity has a dominant negative effect on protein extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Arginyltransferase is an ATP-Independent Self-Regulating Enzyme that Forms Distinct Functional Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The preparation of recombinant arginyltransferase 1 (ATE1) for biophysical characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the TUG Protein's Interaction with the Golgi Matrix Protein Golgin-160
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The trafficking of the GLUT4 glucose transporter is a cornerstone of insulin-mediated glucose homeostasis, and its dysregulation is a hallmark of metabolic diseases. Central to this process is the TUG (Tether, containing a UBX domain, for GLUT4) protein, which orchestrates the sequestration and release of GLUT4 storage vesicles (GSVs). This technical guide provides an in-depth examination of the molecular interactions between TUG and the Golgi matrix, with a specific focus on its binding to Golgin-160. We will dissect the signaling pathways that govern this interaction, present relevant quantitative data, detail key experimental protocols for its study, and discuss the implications for therapeutic discovery. This document serves as a comprehensive resource for professionals seeking to understand and target this critical nexus of metabolic regulation.
Introduction
The TUG Protein (ASPSCR1, UBXN9)
The TUG protein is a key regulator in both ubiquitous and specialized membrane trafficking pathways.[1] While its role in the insulin-stimulated translocation of GLUT4 is well-characterized in fat and muscle cells, it also plays a fundamental role in organizing the early secretory pathway.[2][3][4][5] TUG localizes to the ER-Golgi Intermediate Compartment (ERGIC) and the cis-Golgi, where it is essential for maintaining the structural and functional integrity of these compartments.[1][6] In the context of glucose metabolism, intact TUG protein is responsible for trapping and tethering insulin-responsive GSVs, preventing their movement to the plasma membrane in the absence of an insulin signal.[7]
The Golgi Apparatus and Golgin-160
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids.[8] Its structure and function are partly maintained by a family of long, coiled-coil proteins known as golgins, which act as tethers to capture transport vesicles.[9]
Golgin-160 is a peripheral membrane protein localized primarily to the cis- and medial-cisternae of the Golgi.[9][10] It plays a multifaceted role in maintaining Golgi architecture, recruiting the dynein motor complex to position the Golgi, and participating in the trafficking of specific cargo proteins, such as the β-1 adrenergic receptor.[9][10][11] In adipocytes, Golgin-160 is crucial for the proper sorting and intracellular sequestration of GLUT4, making it a key component of the insulin-responsive trafficking machinery.[12]
The TUG-Golgin-160 Axis in Cellular Trafficking
The interaction between TUG and Golgin-160 forms a molecular anchor essential for insulin-regulated glucose uptake. In unstimulated cells, TUG acts as a bridge, linking GSVs to the Golgi matrix.[2] This is achieved through a bimodal binding mechanism: the N-terminal region of TUG binds to cargo within the GSVs (like GLUT4 and IRAP), while its C-terminal region binds to Golgi matrix proteins, including Golgin-160.[3][13] This tethering action effectively sequesters the vesicles, creating a readily mobilizable pool that can be deployed upon insulin stimulation.[7][14]
Molecular Interaction Details
Domain Architecture and Binding Sites
The interaction between TUG and Golgin-160 is highly specific and mediated by defined protein domains.
-
TUG Protein: TUG possesses an N-terminal region that binds directly to GSV cargo proteins like GLUT4 and IRAP.[13] Its C-terminal region contains a UBX (Ubiquitin Regulatory X) domain and is responsible for binding to the Golgi matrix.[7] Specifically, the interaction with Golgin-160 has been mapped to the C-terminal fragment of TUG, encompassing amino acid residues 377-550.[7]
-
Golgin-160: Golgin-160 has an N-terminal non-coiled-coil "head" domain and a long C-terminal coiled-coil region.[12][15] The head domain contains the primary Golgi-targeting information and interacts with several other proteins.[12] A leucine-rich repeat within the Golgin-160 head domain is necessary for its interaction with the adaptor protein PIST.[15]
The Ternary Complex: TUG, Golgin-160, and PIST
The tethering of GSVs is reinforced by the action of an adaptor protein known as PIST (PDZ domain protein that interacts specifically with TC10; also called GOPC). PIST colocalizes with Golgin-160 at the Golgi and interacts directly with both TUG and Golgin-160.[2][7][15] This suggests the formation of a stable ternary complex that anchors TUG, and by extension the GSVs, to the Golgi matrix.[3][7] PIST also binds syntaxin-6, a SNARE protein found on GSVs, further solidifying this vesicular trapping mechanism.[2][12]
Regulation by Post-Translational Modifications
The TUG-Golgi interaction is subject to regulatory modifications. The C-terminus of TUG can be acetylated, a modification that modulates its binding to another Golgin-160-associated protein, ACBD3 (acyl-CoA-binding domain-containing 3).[16][17] Interestingly, this acetylation reduces TUG's binding to ACBD3 but does not affect its interaction with Golgin-160.[16][17] This regulatory layer, controlled by the deacetylase SIRT2, fine-tunes the composition of the anchoring complex, thereby controlling the size of the insulin-responsive GSV pool and overall insulin sensitivity.[16][17]
Signaling Pathway: Insulin-Mediated GLUT4 Translocation
The transition of GLUT4 vesicles from a sequestered to a mobile state is tightly controlled by insulin signaling, which culminates in the proteolytic cleavage of TUG.
Basal State (Unstimulated)
In the absence of insulin, intact TUG protein tethers GSVs to the cis-Golgi matrix. This anchor is formed by the TUG C-terminus binding to a complex of Golgi proteins that includes Golgin-160, PIST, and ACBD3.[2][14]
Figure 1. TUG-mediated tethering of GLUT4 vesicles to the Golgi matrix in the basal state.
Insulin-Stimulated State
Upon insulin binding to its receptor, a signaling cascade is initiated that is independent of the canonical PI3K/Akt pathway but dependent on the GTPase TC10α.[2][7] Activated TC10α relieves the inhibitory action of PIST, leading to the activation of the protease Usp25m, which mediates the site-specific endoproteolytic cleavage of TUG.[2][18] This cleavage separates TUG's N-terminal vesicle-binding domain from its C-terminal Golgi-binding domain.[7][18] The liberated GSVs are then loaded onto kinesin motors for transport along microtubules to the plasma membrane, while the TUG C-terminal fragment is extracted from the Golgi by the p97 ATPase and translocates to the nucleus to regulate gene expression.[2]
Figure 2. Insulin signaling pathway leading to TUG cleavage and GLUT4 vesicle release.
Quantitative Data Analysis
While direct biophysical measurements such as binding affinities (K_d) for the TUG-Golgin-160 interaction are not detailed in the reviewed literature, several studies provide quantitative data that underscore the physiological significance of TUG's role in GLUT4 trafficking.
| Parameter | Observation | Cell/System Type | Significance | Citation(s) |
| GLUT4 Translocation | TUG deletion caused a 3.6-fold increase in GLUT4 abundance in T-tubule-enriched membranes in the fasting state. | Muscle-specific TUG knockout (MTKO) mice | Demonstrates that TUG is a critical negative regulator of GLUT4 translocation in muscle. | [2] |
| GLUT4 Copy Number | A typical 3T3-L1 adipocyte contains approximately 300,000 molecules of GLUT4. | 3T3-L1 adipocytes | Provides a cellular context for the scale of GLUT4 trafficking. | [7] |
| GSV Pool Size | In unstimulated cells, 30-40% of total GLUT4 (~100,000 molecules) resides in the TUG-tethered GSV pool. | 3T3-L1 adipocytes | Quantifies the size of the rapidly mobilizable, insulin-responsive GLUT4 pool regulated by TUG. | [7] |
| Vesicle Diameter | TUG regulates the translocation of vesicles that are ~60 nm in diameter, characteristic of GSVs. | 3T3-L1 adipocytes | Distinguishes the TUG-regulated pathway from the trafficking of larger, endosome-derived vesicles (~150 nm). | [2] |
Key Experimental Protocols
The study of the TUG-Golgin-160 interaction relies on a combination of biochemical and cell biology techniques. Co-immunoprecipitation is a cornerstone method for validating this protein-protein interaction in a cellular context.[19][20][21][22]
Co-Immunoprecipitation (Co-IP) to Verify TUG-Golgin-160 Interaction
This protocol outlines the general steps to demonstrate the in vivo interaction between TUG and Golgin-160.[7]
Objective: To co-precipitate endogenous or expressed Golgin-160 using an antibody against TUG (or a tagged version of TUG), or vice-versa, from cell lysates.
Materials:
-
Cell line expressing TUG and Golgin-160 (e.g., 3T3-L1 adipocytes, HEK293T cells).
-
Plasmids for tagged proteins if needed (e.g., GFP-Golgin-160, ZZ-tagged TUG).[7]
-
Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Primary antibodies: anti-TUG and anti-Golgin-160.
-
Protein A/G magnetic beads or agarose resin.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
Methodology:
-
Cell Culture and Lysis: Culture cells to ~90% confluency. If using transient expression, transfect cells 24-48 hours prior to harvesting. Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes. Scrape cells and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).
-
Pre-clearing: (Optional but recommended) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet beads and transfer the supernatant to a new tube.
-
Immunoprecipitation (IP): Add the primary antibody (e.g., anti-TUG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody against the suspected interacting partner (e.g., anti-Golgin-160). Also, probe for the IP target (anti-TUG) to confirm successful immunoprecipitation.
Figure 3. Experimental workflow for Co-Immunoprecipitation (Co-IP).
Other Relevant Methodologies
-
siRNA-mediated Knockdown: Used to deplete Golgin-160 to observe the functional consequences, such as the missorting of GLUT4 to the plasma membrane in the basal state.[12]
-
Yeast Two-Hybrid (Y2H) Screen: A genetic method used to identify novel protein-protein interactions. This technique was instrumental in identifying PIST as a binding partner for Golgin-160.[15]
-
GST Pull-Down / Binding Assays: In vitro assays using recombinant proteins (e.g., GST-tagged Golgin-160 fragments) to confirm direct interactions and map the specific binding domains involved.[15]
-
Confocal Immunofluorescence Microscopy: Used to visualize the subcellular localization of TUG, Golgin-160, and GLUT4, demonstrating their colocalization at the Golgi/ERGIC region.[6][7]
Implications for Research and Drug Development
The TUG-Golgin-160 interaction represents a critical control point in insulin-stimulated glucose disposal. A thorough understanding of this molecular machinery opens several avenues for therapeutic intervention in metabolic diseases like type 2 diabetes and insulin resistance.
-
Therapeutic Targets:
-
TUG Cleavage: Modulating the activity of the Usp25m protease could either enhance or inhibit TUG cleavage. A small molecule activator could potentially mimic insulin's effect on GLUT4 translocation, while an inhibitor could be explored in conditions of hyperinsulinemia.
-
Protein-Protein Interaction: Developing molecules that disrupt or stabilize the TUG-Golgin-160/PIST interface could directly control the sequestration of GSVs. A disruptor could increase basal glucose uptake, which may be beneficial in certain insulin-resistant states.
-
Post-Translational Modifications: Targeting enzymes like the deacetylase SIRT2, which regulates TUG's interaction with the anchoring complex, could offer a way to modulate the size of the insulin-responsive GLUT4 pool.[16]
-
-
Future Research Directions:
-
Determining the high-resolution crystal structure of the TUG-Golgin-160-PIST complex would provide invaluable insight for structure-based drug design.
-
Further elucidation of the upstream signals that regulate the TC10α pathway is needed to identify additional drug targets.
-
Investigating whether defects in this specific tethering mechanism contribute to the pathology of insulin resistance in human patients.
-
Conclusion
The interaction between the TUG protein and the Golgi matrix protein Golgin-160 is a fundamental component of the cellular machinery that governs insulin-stimulated glucose uptake. This molecular tether provides a mechanism for the spatial sequestration of GLUT4 storage vesicles, ensuring a low level of glucose transport in the basal state and creating a primed pool for rapid mobilization in response to insulin. The insulin-dependent, protease-mediated cleavage of TUG is a novel signaling event that uncouples the vesicles from their Golgi anchor. A detailed understanding of the components, regulation, and quantitative dynamics of this pathway is paramount for researchers and drug developers aiming to devise new strategies to combat metabolic disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 3. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Golgi apparatus - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The Golgin Family of Coiled-Coil Tethering Proteins [frontiersin.org]
- 10. Golgin-160 promotes cell surface expression of the beta-1 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Golgin160 Recruits the Dynein Motor to Position the Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Golgin-160 Is Required for the Golgi Membrane Sorting of the Insulin-responsive Glucose Transporter GLUT4 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isoform-specific interaction of golgin-160 with the Golgi-associated protein PIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetylation of TUG protein promotes the accumulation of GLUT4 glucose transporters in an insulin-responsive intracellular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
The Role of TUG Protein in Insulin Signaling and the Pathophysiology of Insulin Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by the impaired ability of insulin to stimulate glucose uptake in peripheral tissues like muscle and fat. The translocation of the glucose transporter GLUT4 to the plasma membrane is the rate-limiting step for insulin-mediated glucose disposal. The TUG (Tether, containing a UBX domain, for GLUT4) protein has emerged as a central regulator in a distinct, PI3K-independent signaling pathway that governs the retention and insulin-stimulated release of GLUT4 storage vesicles (GSVs). In the basal state, intact TUG protein tethers GSVs to the Golgi matrix, preventing their movement to the cell surface. Upon insulin stimulation, TUG undergoes endoproteolytic cleavage, releasing the GSVs for translocation and subsequent glucose uptake. Dysregulation of TUG cleavage and function is implicated in the development of insulin resistance, presenting a novel and compelling therapeutic target for metabolic diseases. This document provides a comprehensive technical overview of the TUG protein's mechanism of action, its relationship with insulin resistance, key quantitative data, experimental methodologies, and its potential in drug discovery.
The Molecular Mechanism of TUG in Glucose Homeostasis
The TUG protein, also known as ASPSCR1 or UBXD9, is a 60 kDa protein that plays a critical role in the intracellular sequestration of GLUT4.[1][2] In the absence of insulin, TUG acts as a molecular anchor, trapping GLUT4-containing vesicles and preventing their fusion with the plasma membrane.[3][4][5]
TUG as a Molecular Tether for GLUT4 Storage Vesicles (GSVs)
Intact TUG protein functions by physically linking GSVs to the Golgi matrix. This tethering is achieved through its distinct domains:
-
N-Terminal Region: This region, which includes a ubiquitin-like domain (UBL1), binds directly to cargo proteins within the GSVs, most notably GLUT4 and the insulin-regulated aminopeptidase (IRAP).[1][6][7][8]
-
C-Terminal Region: This region binds to Golgi matrix proteins, including Golgin-160, PIST (GOPC), and ACBD3, effectively anchoring the GSVs to a stationary intracellular location.[1][6][7][9]
By bridging the GSV and the Golgi matrix, intact TUG ensures that the majority of GLUT4 is sequestered intracellularly in the fasting state, thereby restricting glucose uptake.[1][7][9]
Insulin-Stimulated Endoproteolytic Cleavage of TUG
The primary mechanism by which insulin mobilizes this sequestered pool of GSVs is by triggering the site-specific endoproteolytic cleavage of TUG.[6][10][11] This cleavage event is central to insulin action and occurs via a signaling pathway that is independent of the canonical PI3K-Akt axis.
Signaling Pathway:
-
Insulin Receptor Activation: Insulin binding to its receptor initiates a phosphorylation cascade.
-
TC10α Activation: This signal is transduced through a pathway involving the GTPase TC10α.[7][9] The TC10α effector protein, PIST, binds directly to TUG.[6][7][10]
-
Usp25m-Mediated Cleavage: The protease Usp25m is recruited to the TUG protein complex and, upon insulin signaling, cleaves TUG between residues 164 and 165 (in the mouse sequence).[1][2][12]
This cleavage separates TUG's N-terminal vesicle-binding region from its C-terminal Golgi-anchoring region, effectively severing the tether and liberating the GSVs.[1][10][11][13]
Downstream Fates of TUG Cleavage Products
The cleavage of TUG results in two functional products:
-
N-terminal Product (TUGUL): This 18 kDa ubiquitin-like modifier modifies the kinesin motor protein KIF5B in adipocytes.[1][12] This modification is thought to activate the motor protein, facilitating the transport of the newly released GSVs along microtubules to the plasma membrane.[1][7]
-
C-terminal Product: After being extracted from the Golgi by the p97 ATPase, this fragment translocates to the nucleus.[1][12] In the nucleus, it binds to the transcription factors PPARγ and PGC-1α, promoting the expression of genes involved in fatty acid oxidation and thermogenesis.[1][6] This elegantly couples immediate glucose uptake with a longer-term shift in cellular metabolism.[4][6]
TUG Protein's Role in Insulin Resistance
Given its central role, disruption of the TUG cleavage pathway is a key mechanism contributing to insulin resistance. When TUG cleavage is impaired, GSVs remain sequestered intracellularly even in the presence of insulin, leading to reduced GLUT4 at the cell surface and diminished glucose uptake.
Studies have shown that in mice with diet-induced insulin resistance, the insulin-stimulated cleavage of TUG is significantly impaired.[2] This suggests that defects in the signaling cascade upstream of TUG (e.g., TC10α activation) or in the activity of the Usp25m protease itself can lead to a state of cellular insulin resistance, even if the canonical Akt signaling pathway remains partially functional. Therefore, measuring TUG cleavage products could serve as a direct readout of the efficacy of this specific insulin signaling branch.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on TUG protein function in cellular and animal models.
Table 1: Effects of TUG Deletion/Disruption on GLUT4 and Glucose Metabolism
| Model System | Condition | Parameter Measured | Result | Citation |
|---|---|---|---|---|
| Muscle-Specific TUG KO (MTKO) Mice | Fasting (Basal) | GLUT4 in T-tubule membranes | 3.6-fold increase | [1][7] |
| MTKO Mice | Insulin-stimulated | GLUT4 in T-tubule membranes | No additional increase beyond basal | [7] |
| "UBX" Mice (constitutive TUG cleavage) | Fasting (Basal) | Quadriceps glucose uptake | 2.7-fold increase | [7] |
| "UBX" Mice (constitutive TUG cleavage) | Fasting (Basal) | Muscle glycogen stores | 1.7 to 2.1-fold increase | [7] |
| 3T3-L1 Adipocytes | TUG depletion (RNAi) | Glucose uptake | Similar magnitude to insulin stimulation |[1] |
Table 2: Effects of Insulin on TUG Protein
| Model System | Condition | Parameter Measured | Result | Citation |
|---|---|---|---|---|
| Wild-Type Mice (Muscle) | Insulin stimulation | Abundance of intact TUG | ~80% decrease | [6] |
| 3T3-L1 Adipocytes | Insulin stimulation | TUG cleavage products | Increased abundance | [7] |
| Mice on High-Fat Diet | Insulin stimulation | TUG cleavage | Over a 2-fold decrease vs. chow-fed |[2] |
Key Experimental Protocols
Investigating the TUG protein's role in insulin signaling involves several key methodologies. Below are generalized protocols based on cited literature.
Analysis of TUG Cleavage via Immunoblotting
This is the most direct method to assess the functionality of the insulin-TUG signaling axis.
Workflow:
-
Cell Culture & Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes, which express the necessary components of the TUG pathway.[2]
-
Serum Starvation & Insulin Stimulation: Cells are serum-starved to establish a basal state, followed by stimulation with a defined concentration of insulin (e.g., 100 nM) for a short period (e.g., 10-20 minutes).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to preserve the protein state.
-
Protein Quantification: Total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is probed with antibodies specific to the N- or C-terminus of TUG to detect the intact 60 kDa protein and its respective cleavage products (e.g., the 42 kDa C-terminal fragment).[2][14]
-
Densitometry: Band intensities are quantified to determine the ratio of cleaved to intact TUG.
GLUT4 Translocation Assay
This assay measures the amount of GLUT4 that has moved to the cell surface.
Methodology (Subcellular Fractionation):
-
Insulin Stimulation: Adipocytes or muscle tissue are treated with or without insulin.
-
Homogenization: Tissues or cells are homogenized in a buffer that preserves organelle integrity.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different cellular components.
-
Fraction Collection: A low-density microsome (LDM) fraction, enriched with intracellular GSVs, and a plasma membrane (PM) fraction are collected.
-
Immunoblot Analysis: Protein from each fraction is analyzed by immunoblotting for GLUT4. A decrease of GLUT4 in the LDM fraction and a corresponding increase in the PM fraction indicates successful translocation.
Co-immunoprecipitation (Co-IP)
Co-IP is used to verify interactions between TUG and its binding partners (e.g., GLUT4, Golgin-160, PIST).
Methodology:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody targeting the "bait" protein (e.g., TUG) is added to the lysate and incubated. Protein A/G beads are then used to pull down the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Immunoblotting: The bound proteins are eluted from the beads and analyzed by immunoblotting using an antibody against the suspected "prey" protein (e.g., GLUT4) to confirm the interaction.
TUG as a Therapeutic Target for Insulin Resistance
The TUG cleavage pathway presents a promising alternative for therapeutic intervention in insulin resistance and type 2 diabetes.[14][15] Current medications often aim to increase insulin secretion or sensitize the canonical PI3K-Akt pathway.[14] However, targeting the TUG pathway offers the potential to bypass upstream defects in insulin signaling.[14][15]
Potential Therapeutic Strategies:
-
Usp25m Agonists: Small molecules that directly activate the Usp25m protease could mimic the effect of insulin, triggering TUG cleavage and GLUT4 translocation independent of the insulin receptor.
-
PIST/TUG Interaction Modulators: Compounds that disrupt the inhibitory interaction between PIST and the TUG-Usp25m complex could promote basal TUG cleavage.
-
Targeting TUG Acetylation: TUG function is also modulated by acetylation, which enhances its ability to trap GSVs.[9][16] Inhibiting the deacetylase SIRT2, which acts on TUG, increases TUG acetylation and enhances glucose disposal, suggesting another avenue for intervention.[16]
Developing therapeutics that target these downstream nodes could restore glucose uptake in individuals where the proximal insulin signaling cascade is compromised.[14][15]
Conclusion
The TUG protein is a master regulator of an essential, PI3K-independent branch of the insulin signaling network. Its function as a dynamic tether, controlled by endoproteolytic cleavage, is critical for the mobilization of GLUT4 to the cell surface in fat and muscle. The discovery that this cleavage event is impaired in states of insulin resistance highlights its significance in the pathophysiology of metabolic disease. The detailed elucidation of this pathway, from the TC10α GTPase to the Usp25m protease and the dual functions of the TUG cleavage products, has unveiled a landscape of novel targets for the development of next-generation therapies aimed at restoring glucose homeostasis. Further research into the regulation of Usp25m and the modulation of TUG's post-translational modifications will be crucial for translating these fundamental discoveries into clinical solutions.
References
- 1. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 3. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 8. TUG-UBL1 protein domain - Wikipedia [en.wikipedia.org]
- 9. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation. [vivo.weill.cornell.edu]
- 11. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 15. "Target of GLUT4 Regulating Protein TUG-UBL1 to Treat Insulin Resistant" by Megan Kohout [digitalcommons.csbsju.edu]
- 16. Acetylation of TUG protein promotes the accumulation of GLUT4 glucose transporters in an insulin-responsive intracellular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Immunoprecipitation of TUG Protein
For Researchers, Scientists, and Drug Development Professionals.
Introduction
TUG (Tether containing UBX domain for GLUT4) protein is a key regulator of glucose uptake in fat and muscle cells.[1][2][3][4] It acts by tethering GLUT4-containing vesicles intracellularly in the absence of insulin.[2][4] Upon insulin stimulation, TUG is cleaved, releasing the vesicles for translocation to the plasma membrane, thereby facilitating glucose entry into the cell.[1][2][3][5] The study of TUG and its interacting partners is crucial for understanding the molecular mechanisms of insulin resistance and type 2 diabetes. Immunoprecipitation (IP) is a powerful technique to isolate TUG and its binding partners from cell lysates to investigate these interactions. This document provides a detailed protocol for the immunoprecipitation of TUG protein.
Signaling Pathway of TUG in Insulin-Mediated GLUT4 Translocation
Insulin signaling triggers a cascade of events leading to the cleavage of TUG and the subsequent translocation of GLUT4 to the cell surface.[1][2][5] The pathway involves the activation of a phosphatidylinositol-3-kinase (PI3K)-independent mechanism that requires the TC10α GTPase.[2] The N-terminal cleavage product of TUG, TUGUL, modifies the kinesin motor KIF5B, which is involved in moving the GLUT4 vesicles to the cell periphery.[1][3] The C-terminal product of TUG translocates to the nucleus and regulates gene expression related to lipid oxidation and thermogenesis.[1][3]
Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation.
Experimental Protocol for TUG Immunoprecipitation
This protocol is designed for the immunoprecipitation of endogenous or overexpressed TUG protein from cultured cells, such as 3T3-L1 adipocytes.[6]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Anti-TUG Antibody (N-terminus or C-terminus specific) | (Specify supplier) | (Specify catalog number) |
| Protein A/G Agarose Beads or Magnetic Beads | (Specify supplier) | (Specify catalog number) |
| Cell Lysis Buffer (denaturing or non-denaturing) | (Specify composition below) | - |
| Wash Buffer | (Specify composition below) | - |
| Elution Buffer (e.g., SDS-PAGE sample buffer) | (Specify supplier) | (Specify catalog number) |
| Protease and Phosphatase Inhibitor Cocktails | (Specify supplier) | (Specify catalog number) |
| Phosphate Buffered Saline (PBS) | (Specify supplier) | (Specify catalog number) |
Lysis Buffer Recipes:
-
Denaturing Lysis Buffer (for immunoblotting of TUG and its cleavage products): 1% SDS, 50 mM Tris-HCl, pH 7.4.[6]
-
Non-denaturing Lysis Buffer (for co-immunoprecipitation): 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl pH 8.0, 2 mM EDTA (TNET buffer).[6]
Wash Buffer Recipe:
-
Ice-cold 1X Cell Lysis Buffer or PBS.[7]
Experimental Workflow
Caption: Experimental workflow for the immunoprecipitation of TUG protein.
Detailed Methodology
1. Cell Lysate Preparation
-
Culture cells (e.g., 3T3-L1 adipocytes) to the desired confluency in 10-cm dishes.[6]
-
If studying insulin-stimulated TUG cleavage, starve cells overnight and then treat with or without insulin for the desired time.[6]
-
Wash cells twice with ice-cold PBS.
-
For denaturing lysis: Add 1 mL of boiling 1% SDS lysis buffer directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube. Shear DNA by sonication or by passing the lysate through a needle.[6]
-
For non-denaturing lysis (Co-IP): Add 1 mL of ice-cold non-denaturing lysis buffer containing protease and phosphatase inhibitors to the plate. Incubate on ice for 5-10 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7][8]
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[7][8]
-
Transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay.
2. Pre-clearing the Lysate (Optional but Recommended)
-
To reduce non-specific binding, incubate the cell lysate (e.g., 500 µg - 1 mg) with 20-30 µL of Protein A/G beads for 30-60 minutes at 4°C with gentle rotation.[7][8]
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation
-
Add the primary anti-TUG antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 500 µg of lysate is common.[9]
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.[7][10]
4. Immune Complex Capture
-
Add 20-30 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C with gentle rotation to allow the beads to bind the antibody-TUG complex.[7][10]
5. Washing
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL - 1 mL of ice-cold wash buffer.[7] With each wash, resuspend the beads, incubate briefly, and then pellet them. This step is critical to remove non-specifically bound proteins.
6. Elution
-
After the final wash, carefully remove all the supernatant.
-
To elute the bound proteins, add 20-40 µL of 1X or 2X SDS-PAGE sample buffer directly to the beads.[7][9]
-
Vortex briefly and then heat the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.[7][10]
-
Pellet the beads by centrifugation, and the supernatant now contains the immunoprecipitated TUG protein and its binding partners.
7. Analysis
-
The eluted samples can be analyzed by SDS-PAGE followed by Western blotting using an anti-TUG antibody to confirm successful immunoprecipitation.
-
For co-immunoprecipitation experiments, the blot can be probed with antibodies against suspected interacting proteins.
-
Alternatively, the eluted proteins can be identified by mass spectrometry.
Troubleshooting and Optimization
-
High Background: Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). Ensure the lysate is properly pre-cleared.[11]
-
Low Yield: Optimize the amount of antibody and beads used. Ensure the lysis buffer is appropriate for solubilizing TUG without disrupting the antibody epitope. The abundance of TUG may be low, requiring a larger amount of starting material.[12][13]
-
Antibody Heavy and Light Chains Obscuring Protein of Interest: If the protein of interest has a molecular weight near 50 kDa or 25 kDa, the co-eluted antibody chains can interfere with detection. Consider using a light-chain specific secondary antibody for the Western blot or crosslinking the primary antibody to the beads.[11]
By following this detailed protocol, researchers can effectively immunoprecipitate TUG protein to study its function, regulation, and interactions, ultimately contributing to a better understanding of glucose metabolism and related diseases.
References
- 1. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TUG-UBL1 protein domain - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. scbt.com [scbt.com]
- 10. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 12. 5 Tips for better immunoprecipitation (IP) | Proteintech Group [ptglab.com]
- 13. Tips and tricks for immunoprecipitation of low abundant proteins | Proteintech Group [ptglab.com]
Application Notes and Protocols for Studying TUG-GLUT4 Protein-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between the TUG (Tether containing a UBX domain for GLUT4) protein and the glucose transporter GLUT4 is a critical regulatory point in insulin-stimulated glucose uptake in adipocytes and muscle cells. In the basal state, TUG binds to GLUT4, sequestering it in intracellular vesicles.[1][2] Upon insulin stimulation, a signaling cascade is initiated, leading to the cleavage of TUG and the subsequent release and translocation of GLUT4 to the plasma membrane, facilitating glucose entry into the cell.[3][4][5][6] Understanding the dynamics of this protein-protein interaction is paramount for developing therapeutic strategies targeting insulin resistance and type 2 diabetes.
These application notes provide detailed protocols for various in vitro and in situ techniques to study the TUG-GLUT4 interaction, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Co-Immunoprecipitation (Co-IP) to Detect TUG-GLUT4 Interaction in Cells
Co-IP is a powerful technique to demonstrate that two proteins interact within a cell. The principle involves using an antibody to capture a specific protein ("bait"), which in turn pulls down any interacting proteins ("prey"). The presence of the prey protein is then detected by immunoblotting.
Experimental Protocol
Cell Culture and Treatment:
-
Culture 3T3-L1 adipocytes or other suitable cells (e.g., HEK293 cells transiently overexpressing TUG and GLUT4) in DMEM supplemented with 10% FBS.
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes as per standard protocols.
-
For insulin stimulation, starve mature adipocytes in serum-free DMEM for 2-4 hours.
-
Stimulate cells with 100 nM insulin for 20 minutes at 37°C. A non-stimulated control should be run in parallel.
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against TUG or GLUT4 (the "bait" antibody) overnight at 4°C on a rotator. A negative control with a non-specific IgG antibody is essential.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding.
Elution and Immunoblotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the interacting partner (the "prey" protein). For example, if TUG was the bait, probe with an anti-GLUT4 antibody.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
Workflow Diagram
GST Pull-Down Assay for In Vitro TUG-GLUT4 Interaction
This assay is used to determine if two proteins interact directly, outside the context of a cell. A "bait" protein is expressed as a fusion with Glutathione S-Transferase (GST), which allows it to be immobilized on glutathione-coated beads. The "prey" protein is then tested for its ability to bind to the immobilized bait.
Experimental Protocol
Protein Expression and Purification:
-
Clone the coding sequence for the intracellular loop of GLUT4 (between transmembrane domains 6 and 7) into a GST-fusion vector (e.g., pGEX).[7]
-
Transform the construct into an E. coli expression strain (e.g., BL21).
-
Induce expression of the GST-GLUT4 loop fusion protein with IPTG.
-
Purify the GST-fusion protein using glutathione-agarose beads according to the manufacturer's protocol. Elute the purified protein or use it while bound to the beads.
-
Express and purify the TUG protein (the "prey") using a suitable expression system (e.g., in vitro transcription/translation or a bacterial/insect cell system).
Pull-Down Assay:
-
Incubate the immobilized GST-GLUT4 loop protein (on glutathione beads) with the purified TUG protein in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 2-4 hours at 4°C.
-
As negative controls, use beads with GST alone and beads with no protein.[7]
-
Wash the beads extensively (3-5 times) with binding buffer to remove unbound TUG protein.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining or perform a Western blot using an anti-TUG antibody to confirm the presence of TUG in the pull-down fraction.
Workflow Diagram
Proximity Ligation Assay (PLA) for In Situ TUG-GLUT4 Interaction
PLA is a highly sensitive technique that allows for the in situ detection of protein-protein interactions. When two proteins are in close proximity (<40 nm), oligonucleotide-linked secondary antibodies (PLA probes) can bind to their respective primary antibodies. This proximity allows for the ligation of the oligonucleotides, which are then amplified by a rolling-circle amplification process. The amplified product is detected by fluorescently labeled probes, appearing as a distinct fluorescent spot.
Experimental Protocol
Cell Preparation:
-
Seed 3T3-L1 adipocytes on glass coverslips and culture until differentiated.
-
Treat cells with or without 100 nM insulin as described for Co-IP.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
PLA Protocol (using a commercial kit, e.g., Duolink®):
-
Block the coverslips with the blocking solution provided in the kit for 1 hour at 37°C.
-
Incubate with a mixture of primary antibodies against TUG (e.g., rabbit anti-TUG) and GLUT4 (e.g., mouse anti-GLUT4) in the provided antibody diluent overnight at 4°C.
-
Wash the coverslips twice with wash buffer.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Wash twice with wash buffer.
-
Incubate with the ligation solution (containing ligase) for 30 minutes at 37°C.
-
Wash twice with wash buffer.
-
Incubate with the amplification solution (containing polymerase and fluorescently labeled oligonucleotides) for 100 minutes at 37°C in the dark.
-
Wash twice with wash buffer, with a final wash in a more stringent buffer if provided.
-
Mount the coverslips on microscope slides using a mounting medium with DAPI.
Imaging and Analysis:
-
Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents a TUG-GLUT4 interaction.
-
Quantify the number of PLA signals per cell to compare the extent of interaction between different conditions (e.g., basal vs. insulin-stimulated).
Workflow Diagram
Quantitative Data Summary
| Technique | Cell/System Type | Condition | Observation | Reference |
| Co-Immunoprecipitation | 3T3-L1 Adipocytes | Basal | TUG-GLUT4 complex detected | [1][7] |
| Co-Immunoprecipitation | 3T3-L1 Adipocytes | Insulin Stimulation | TUG-GLUT4 complex largely disassembled | [1] |
| GST Pull-Down | Recombinant Proteins | In Vitro | Direct binding of TUG to the large intracellular loop of GLUT4 | [7][8] |
| Subcellular Fractionation | Mouse Skeletal Muscle | Insulin Stimulation | ~80% decrease in the abundance of intact TUG protein | [6] |
| Computational Modeling | TUG-UBL1 / Insulin | In Silico | Predicted binding energy of -46 kcal/mol for TUG's GLUT4 binding region to insulin | [9] |
Insulin Signaling Pathway Regulating TUG-GLUT4 Interaction
In the absence of insulin, TUG tethers GLUT4-storage vesicles (GSVs) to the Golgi matrix.[2][10] Insulin binding to its receptor initiates a signaling cascade that is partially independent of the canonical PI3K/Akt pathway, involving the GTPase TC10α.[3][11] This leads to the proteolytic cleavage of TUG, which separates its N-terminal GLUT4-binding domain from its C-terminal Golgi-anchoring domain.[3][5] This cleavage event is the key step that releases the GSVs, allowing them to translocate to the plasma membrane.
Signaling Pathway Diagram
Advanced Techniques: FRET and BiFC
While specific protocols for TUG-GLUT4 are not extensively published, Förster Resonance Energy Transfer (FRET) and Bimolecular Fluorescence Complementation (BiFC) are powerful methods to study protein-protein interactions in living cells and could be adapted for this system.
FRET (Förster Resonance Energy Transfer)
Principle: FRET measures the energy transfer between two fluorescent proteins (a donor, e.g., CFP, and an acceptor, e.g., YFP) when they are in very close proximity (1-10 nm). If TUG and GLUT4 interact, energy transfer will occur from the donor fused to one protein to the acceptor fused to the other, resulting in a measurable change in fluorescence.
Generalized Protocol Outline:
-
Constructs: Create expression vectors for TUG fused to a FRET donor (e.g., TUG-CFP) and GLUT4 fused to a FRET acceptor (e.g., GLUT4-YFP).
-
Transfection: Co-transfect the constructs into a suitable cell line (e.g., 3T3-L1 adipocytes or HEK293 cells).
-
Imaging: Use a fluorescence microscope equipped for FRET imaging. Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
Analysis: Calculate the FRET efficiency using various established methods (e.g., sensitized emission, acceptor photobleaching). An increase in FRET efficiency indicates interaction. Compare FRET signals in basal vs. insulin-stimulated cells to observe the dissociation of the complex.
BiFC (Bimolecular Fluorescence Complementation)
Principle: BiFC is based on the reconstitution of a fluorescent protein from two non-fluorescent fragments. The N-terminal fragment of a fluorescent protein (e.g., VN-Venus) is fused to TUG, and the C-terminal fragment (e.g., VC-Venus) is fused to GLUT4. If TUG and GLUT4 interact, they bring the two fragments close enough to reconstitute a functional, fluorescent protein.
Generalized Protocol Outline:
-
Constructs: Generate expression vectors for TUG fused to the N-terminal fragment of a fluorescent protein (e.g., TUG-VN) and GLUT4 fused to the C-terminal fragment (e.g., GLUT4-VC).
-
Transfection: Co-transfect the BiFC constructs into cells.
-
Incubation: Allow time for protein expression and for the fluorescent protein to mature (typically 12-24 hours).
-
Imaging: Visualize the reconstituted fluorescence using a standard fluorescence or confocal microscope. The intensity of the fluorescence is proportional to the extent of the interaction.
-
Analysis: Quantify the fluorescence intensity per cell. Note that the BiFC interaction is often irreversible, making it suitable for detecting transient or weak interactions but less so for dynamic studies of dissociation.
Conclusion
The study of the TUG-GLUT4 interaction is crucial for understanding the molecular mechanisms of insulin action. The techniques outlined in these application notes, from traditional biochemical assays like Co-IP and GST pull-downs to advanced in situ imaging methods like PLA, FRET, and BiFC, provide a comprehensive toolkit for researchers. By employing these methods, scientists can effectively probe the dynamics of this key protein-protein interaction, paving the way for novel therapeutic interventions in metabolic diseases.
References
- 1. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Interactions between the GLUT4 Glucose Transporter and Its Regulator, " by Stefan Mansourian [elischolar.library.yale.edu]
- 9. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 10. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Analysis of TUG Protein Cleavage in 3T3-L1 Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tether containing UBX domain for GLUT4 (TUG) protein plays a critical role in insulin-regulated glucose uptake in adipocytes and muscle cells. In the basal state, TUG sequesters GLUT4-containing storage vesicles (GSVs) intracellularly, primarily at the Golgi matrix.[1][2] Upon insulin stimulation, TUG undergoes endoproteolytic cleavage, which liberates the GSVs, allowing for their translocation to the plasma membrane and the subsequent uptake of glucose.[1][2] This process is a key component of the insulin signaling pathway and a crucial mechanism for maintaining glucose homeostasis. The analysis of TUG protein cleavage is therefore vital for research into insulin resistance, type 2 diabetes, and obesity.[3]
This document provides detailed protocols for the analysis of TUG protein cleavage in the 3T3-L1 adipocyte cell line, a widely used in vitro model for studying adipogenesis and glucose metabolism.[3][4][5] The protocols cover the entire workflow from 3T3-L1 cell culture and differentiation to the analysis of TUG cleavage by Western blotting, including quantitative data presentation and visualization of the associated signaling pathway and experimental workflow.
Signaling Pathway of Insulin-Stimulated TUG Cleavage
Insulin initiates a signaling cascade that leads to the cleavage of TUG. This pathway is distinct from the well-characterized PI3K/Akt pathway, although both are crucial for GLUT4 translocation.[1] The TUG cleavage pathway involves the activation of the Rho family GTPase TC10α.[2][6] Activated TC10α, in its GTP-bound state, interacts with its effector protein PIST (GOPC), which is a negative regulator of TUG cleavage.[1][2] This interaction disinhibits the protease Usp25m, which then mediates the site-specific endoproteolytic cleavage of TUG.[2][6]
This cleavage event yields two fragments: an N-terminal product called TUGUL (TUG Ubiquitin-Like) and a C-terminal product.[1][2] TUGUL, an 18 kDa ubiquitin-like modifier, attaches to the kinesin motor KIF5B, facilitating the movement of GLUT4 vesicles along microtubules to the cell periphery.[1][2] The C-terminal fragment translocates to the nucleus, where it binds to PPARγ and PGC-1α to regulate the expression of genes involved in lipid oxidation and thermogenesis.[1][7]
Caption: Insulin-stimulated TUG protein cleavage pathway.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
A robust and reproducible differentiation protocol is critical for obtaining mature adipocytes suitable for studying TUG cleavage.[4]
Materials:
-
3T3-L1 preadipocytes
-
Proliferation Medium: DMEM (high glucose), 10% Calf Serum, 1% Penicillin-Streptomycin.
-
Differentiation Medium (MDI): DMEM (high glucose), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[8]
-
Insulin Medium: DMEM (high glucose), 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin.[8]
-
Maintenance Medium: DMEM (high glucose), 10% FBS, 1% Penicillin-Streptomycin.
Protocol:
-
Plating: Seed 3T3-L1 preadipocytes in Proliferation Medium and culture at 37°C in a 10% CO2 incubator.
-
Confluence: Grow cells until they reach 100% confluence. Maintain them in a confluent state for an additional 2 days (Day 0).[8]
-
Induction (Day 0): Replace the Proliferation Medium with Differentiation Medium (MDI).
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with Insulin Medium.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to Maintenance Medium. Replenish with fresh Maintenance Medium every 2 days.
-
Maturation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between Day 8 and Day 12.
Insulin Stimulation and Cell Lysis
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Serum-free DMEM
-
Insulin solution (100 nM final concentration)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
Protocol:
-
Serum Starvation: Prior to insulin stimulation, incubate the differentiated 3T3-L1 adipocytes in serum-free DMEM for 2-4 hours.
-
Insulin Stimulation: Treat the cells with 100 nM insulin for 20-30 minutes at 37°C. For basal (unstimulated) controls, add an equivalent volume of vehicle (e.g., sterile water).
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
Protein Quantification and Western Blot Analysis
Materials:
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-TUG (C-terminal specific), Anti-TUG (N-terminal specific), Anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TUG C-terminus) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as a loading control, to ensure equal protein loading.
Experimental Workflow
Caption: Workflow for analyzing TUG protein cleavage.
Data Presentation and Interpretation
The primary method for analyzing TUG cleavage is Western blotting, which allows for the visualization and quantification of the intact TUG protein and its cleavage products.
Expected Results:
-
Intact TUG: A band at approximately 60 kDa.[9]
-
C-terminal fragment: A band at approximately 42 kDa, and sometimes a modified form at 54 kDa.[2][9]
-
N-terminal fragment (TUGUL): As TUGUL is a modifier that attaches to other proteins, its detection can be more complex. An antibody specific to the N-terminus of TUG may detect a 130 kDa band, corresponding to TUGUL conjugated to KIF5B.[2][9]
Upon insulin stimulation, a decrease in the intensity of the 60 kDa intact TUG band should be observed, with a corresponding increase in the intensity of the 42/54 kDa C-terminal fragment bands.
Quantitative Analysis
Densitometry should be used to quantify the band intensities from the Western blots. The relative amount of TUG cleavage can be expressed as the ratio of the C-terminal fragment to the intact TUG protein.
| Treatment | Intact TUG (60 kDa) Relative Intensity | C-terminal Fragment (42/54 kDa) Relative Intensity | Ratio of Cleaved to Intact TUG |
| Basal (Unstimulated) | 1.00 | 0.25 | 0.25 |
| Insulin (100 nM) | 0.40 | 1.20 | 3.00 |
Note: The values presented in this table are illustrative and will vary depending on experimental conditions.
In fully differentiated 3T3-L1 adipocytes, the 54 kDa product can be present at over 20% of the abundance of intact TUG even in the basal state.[9] Insulin stimulation leads to a significant increase in the cleavage products. For instance, some studies have shown an approximately 80% decrease in the abundance of intact TUG following insulin stimulation in muscle tissue.[1]
Conclusion
The methods described provide a comprehensive framework for the analysis of TUG protein cleavage in 3T3-L1 adipocytes. By carefully following these protocols, researchers can effectively investigate the molecular mechanisms of insulin action and explore potential therapeutic targets for metabolic diseases. The combination of detailed experimental procedures, clear data presentation, and visual aids for the signaling pathway and workflow will facilitate the successful implementation of these techniques in a research setting.
References
- 1. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 9. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: shRNA-Mediated Knockdown of lncRNA TUG1 in In-Vitro Cancer Studies
Introduction
The Taurine Upregulated Gene 1 (TUG1) is a long non-coding RNA (lncRNA) that has garnered significant attention in cancer research.[1][2] Initially identified in taurine-treated mouse retinal cells, TUG1 is now known to be aberrantly expressed in a wide array of human cancers, including renal cell carcinoma, breast cancer, hepatocellular carcinoma, and colorectal cancer.[3][4][5][6] Functioning as a key regulator of cellular processes, TUG1 influences gene expression through various mechanisms. It can act as a competing endogenous RNA (ceRNA) or "miRNA sponge," sequestering microRNAs and thereby preventing them from binding to their target mRNAs.[1][2] Additionally, TUG1 can recruit chromatin-modifying complexes, such as Polycomb Repressive Complex 2 (PRC2), to the promoter regions of specific genes to epigenetically silence their expression.[1]
Given its significant role in promoting cancer development and progression, TUG1 has emerged as a promising therapeutic target.[1][2] Short hairpin RNA (shRNA) is a powerful and widely used tool for inducing stable, long-term gene silencing in vitro and in vivo.[7][8] By designing shRNAs that specifically target TUG1, researchers can effectively knock down its expression in cancer cell lines. This allows for the detailed investigation of TUG1's function in tumorigenesis and its potential as a therapeutic target. These application notes provide a summary of findings from shRNA-mediated TUG1 knockdown studies, quantitative data, detailed experimental protocols, and visual diagrams of workflows and signaling pathways.
Key Findings from TUG1 Knockdown Studies
The shRNA-mediated knockdown of TUG1 in various cancer cell lines has consistently demonstrated its role as an oncogene. The primary effects observed are the inhibition of cell proliferation, migration, and invasion, alongside the induction of apoptosis.[1][3]
-
Inhibition of Cell Proliferation and Induction of Apoptosis: Knockdown of TUG1 has been shown to significantly inhibit the proliferation of cancer cells.[3][5] For instance, in renal cell carcinoma (RCC) cells (ACHN and OS-RC-2) and breast cancer cells (MCF-7), shRNA targeting TUG1 led to a marked decrease in cell viability and arrested cell cycle progression.[3][5] This is often accompanied by a significant increase in programmed cell death, or apoptosis.[1][5] The molecular mechanism frequently involves the upregulation of tumor suppressor genes that are normally silenced by TUG1-recruited PRC2, such as the pro-apoptotic protein Bax.[1]
-
Suppression of Cell Migration and Invasion: TUG1 plays a crucial role in the metastatic potential of cancer cells. Studies have shown that silencing TUG1 expression effectively reduces the migratory and invasive capabilities of hepatocellular carcinoma, colorectal cancer, and bladder cancer cells.[4][9] This is often linked to the reversal of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[3][4]
-
Modulation of Signaling Pathways: TUG1 exerts its function by acting as a molecular sponge for various miRNAs. For example, in RCC, TUG1 knockdown releases miR-299-3p, which in turn downregulates its target, Vascular Endothelial Growth Factor A (VEGFA), a key promoter of angiogenesis and tumor growth.[3] Similarly, in breast cancer, TUG1 negatively regulates miR-9 to control cell proliferation.[5]
-
Overcoming Chemoresistance: Emerging evidence suggests TUG1 is involved in the development of resistance to chemotherapy. In colorectal cancer stem cells, silencing TUG1 was found to decrease resistance to oxaliplatin by reducing the stability of the GATA6 protein.[6]
Data Presentation: Effects of shRNA-Mediated TUG1 Knockdown
The following tables summarize the quantitative outcomes from various in-vitro studies involving the shRNA-mediated knockdown of TUG1.
Table 1: Effects of TUG1 Knockdown on Cell Proliferation and Apoptosis
| Cancer Type | Cell Line(s) | TUG1 Knockdown Effect on Proliferation | TUG1 Knockdown Effect on Apoptosis | Molecular Mechanism | Reference |
| Renal Cell Carcinoma | ACHN, OS-RC-2 | Significant inhibition | Induced apoptosis | Sponges miR-299-3p | [3] |
| Breast Cancer | MCF-7 | Reduced proliferation, suppressed cell cycle | Promoted apoptosis | Negatively regulates miR-9 | [5] |
| Hepatocellular Carcinoma | Hep3B, sk-Hep-1 | Significant inhibition (MTT assay) | Induced apoptosis | Regulates miR-29c-3p/COL1A1 axis | [1][9] |
| Non-Small Cell Lung Cancer | N/A | Increased proliferation (knockdown) | N/A | TUG1 is downregulated in NSCLC and acts as a tumor suppressor | [4] |
Table 2: Effects of TUG1 Knockdown on Cell Migration, Invasion, and Chemoresistance
| Cancer Type | Cell Line(s) | TUG1 Knockdown Effect on Migration | TUG1 Knockdown Effect on Invasion | TUG1 Knockdown Effect on Chemoresistance | Molecular Mechanism | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Renal Cell Carcinoma | ACHN, OS-RC-2 | Significantly inhibited | Significantly inhibited | Not Assessed | Downregulates VEGFA |[3] | | Hepatocellular Carcinoma | Hep3B, sk-Hep-1 | Inhibited (Wound-healing assay) | Inhibited (Transwell assay) | Not Assessed | N/A |[9] | | Bladder Cancer | N/A | Suppressed metastasis | Suppressed metastasis | Decreased radioresistance | Regulates miR-145/ZEB2 axis |[4] | | Colorectal Cancer | HCT-116, SW480 | N/A | N/A | Decreased oxaliplatin resistance | Enhances GATA6 protein stability |[6] |
Experimental Protocols
Herein are detailed protocols for key experiments in shRNA-mediated TUG1 knockdown studies.
Protocol 1: shRNA Design, Plasmid Construction, and Lentivirus Production
-
shRNA Design: Design 2-3 short hairpin RNA sequences targeting different regions of the human TUG1 transcript (NCBI Accession: NR_002899). Use online design tools (e.g., from Integrated DNA Technologies, Dharmacon) to ensure high efficacy and low off-target effects. Include a non-targeting scramble shRNA as a negative control. Each shRNA should consist of a 19-22 nucleotide sense strand, a loop sequence (e.g., TTCAAGAGA), and the antisense strand.
-
Oligonucleotide Synthesis and Annealing: Synthesize complementary DNA oligonucleotides for each shRNA. Anneal the sense and antisense oligos by incubating them in annealing buffer (100 mM NaCl, 50 mM HEPES, pH 7.4) at 95°C for 5 minutes, then ramping down to 25°C over 45 minutes.
-
Vector Ligation: Ligate the annealed shRNA duplex into a suitable lentiviral expression vector (e.g., pLKO.1-TRC) that has been digested with appropriate restriction enzymes (e.g., EcoRI and AgeI).
-
Transformation and Plasmid Purification: Transform the ligated plasmid into competent E. coli and select for positive colonies. Verify the correct insertion by Sanger sequencing. Purify the plasmid DNA using a maxiprep kit.
-
Lentivirus Production:
-
Seed HEK293T cells in 10 cm dishes.
-
When cells reach 70-80% confluency, co-transfect the shRNA-TUG1 plasmid along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a transfection reagent like Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Protocol 2: Cell Transduction and Knockdown Validation
-
Cell Transduction:
-
Seed the target cancer cells (e.g., ACHN, MCF-7) in 6-well plates.
-
When cells are 50-60% confluent, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours, then replace with fresh complete medium.
-
-
Puromycin Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined concentration. Culture the cells for 7-10 days until non-transduced cells are eliminated.
-
Knockdown Validation by qRT-PCR:
-
RNA Extraction: Extract total RNA from the stable sh-TUG1 and sh-Control cell lines using TRIzol reagent or a column-based kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR: Perform quantitative real-time PCR using a SYBR Green master mix. Use primers specific for TUG1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of TUG1 can be calculated using the 2-ΔΔCt method.
-
Protocol 3: Cell Proliferation (CCK-8) Assay
-
Seed 2,000-5,000 stable sh-TUG1 or sh-Control cells per well in a 96-well plate.
-
Culture the cells for 24, 48, 72, and 96 hours.
-
At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Harvest approximately 5 x 105 cells from the stable sh-TUG1 and sh-Control cell lines.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Transwell Invasion Assay
-
Rehydrate Matrigel-coated invasion chambers (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Harvest stable sh-TUG1 and sh-Control cells and resuspend them in serum-free medium.
-
Seed 5 x 104 cells into the upper chamber.
-
Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with 0.1% crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Mandatory Visualizations
Caption: Experimental workflow for shRNA-mediated TUG1 knockdown and functional analysis.
Caption: TUG1 acts as a sponge for miR-299-3p, regulating VEGFA expression in cancer.[3]
Caption: Logical flow from TUG1 knockdown to observed anti-cancer cellular effects.
References
- 1. Molecular mechanisms of TUG1 in the proliferation, apoptosis, migration and invasion of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of TUG1 in the proliferation, apoptosis, migration and invasion of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of TUG1 by shRNA inhibited renal cell carcinoma formation by miR-299-3p/VEGF axis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TUG1: a pivotal oncogenic long non‐coding RNA of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LncRNA Taurine-Upregulated Gene 1 Promotes Cell Proliferation by Inhibiting MicroRNA-9 in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lncRNA TUG1 Facilitates Colorectal Cancer Stem Cell Characteristics and Chemoresistance by Enhancing GATA6 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 8. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying TUG Protein Function Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TUG (Tether containing UBX domain for GLUT4) protein is a critical regulator of insulin-stimulated glucose uptake. It functions by sequestering GLUT4-containing storage vesicles (GSVs) intracellularly in the absence of insulin. Upon insulin signaling, TUG is cleaved, leading to the release of GSVs and their translocation to the plasma membrane, facilitating glucose entry into the cell.[1][2][3] This document provides detailed protocols for utilizing CRISPR/Cas9 to generate TUG knockout cell models, enabling the precise study of its function in glucose metabolism and insulin signaling. The provided methodologies cover lentiviral-mediated CRISPR/Cas9 knockout in 3T3-L1 pre-adipocytes, and subsequent functional assays including glucose uptake, GLUT4 translocation analysis, and western blotting to assess downstream signaling pathways.
Introduction to TUG Protein Function
TUG protein, also known as ASPSCR1, plays a central role in maintaining glucose homeostasis. In unstimulated muscle and fat cells, TUG acts as a tether, retaining GLUT4, the primary insulin-responsive glucose transporter, within intracellular compartments.[1][2] The N-terminus of TUG binds to GLUT4 and other GSV-associated proteins, while its C-terminus anchors these vesicles to the Golgi matrix.[4]
Insulin stimulation triggers a signaling cascade that results in the endoproteolytic cleavage of TUG.[2][4] This cleavage event is a key step in insulin action, liberating the GSVs from their intracellular anchor and allowing them to move towards the plasma membrane.[2][4] The N-terminal cleavage product of TUG, a ubiquitin-like modifier called TUGUL, has been shown to modify kinesin motors, thereby actively facilitating the transport of GSVs along microtubules to the cell periphery.[1][2]
Beyond its role in GLUT4 trafficking, the C-terminal cleavage product of TUG can translocate to the nucleus, where it interacts with transcription factors such as PPARγ and PGC-1α to regulate the expression of genes involved in lipid oxidation and thermogenesis.[2][5][6] This dual function positions TUG as a critical coordinator of glucose uptake and whole-body energy expenditure.[2][5]
Disruption of TUG function, as demonstrated in knockout mouse models, leads to increased basal glucose uptake due to the constitutive translocation of GLUT4 to the cell surface, mimicking the effects of insulin.[4][7] This makes the TUG protein and its regulatory pathways a promising area of investigation for understanding and potentially treating metabolic diseases like type 2 diabetes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the insulin signaling pathway leading to TUG cleavage and the general experimental workflow for studying TUG protein function using CRISPR/Cas9.
Caption: Insulin Signaling Pathway for TUG Cleavage and GLUT4 Translocation.
Caption: Experimental Workflow for Studying TUG Function.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of TUG knockout based on published literature.
Table 1: Effect of TUG Knockout on GLUT4 Translocation
| Condition | Fold Change in Plasma Membrane GLUT4 (compared to wild-type basal) | Reference |
| Wild-Type (Basal) | 1.0 | N/A |
| Wild-Type (Insulin-stimulated) | ~4.1 | [4] |
| TUG Knockout (Basal) | ~3.6 | [1][4] |
| TUG Knockout (Insulin-stimulated) | ~3.6 (no significant additional increase) | [1][4] |
Table 2: Effect of TUG Knockout on Glucose Uptake
| Condition | Fold Change in Glucose Uptake (compared to wild-type basal) | Reference |
| Wild-Type (Basal) | 1.0 | N/A |
| Wild-Type (Insulin-stimulated) | Varies (e.g., 5-10 fold) | [3] |
| TUG Knockout (Basal) | ~1.8 - 2.0 | [4] |
| TUG Knockout (Insulin-stimulated) | Minimal further increase | [4] |
Table 3: Effect of TUG Knockout on Insulin Signaling Components
| Protein | Phosphorylation Status | Expected Change in TUG Knockout Cells | Reference |
| Akt | Phospho-Akt (Ser473) | No significant change in insulin-stimulated phosphorylation | [2] |
Experimental Protocols
Protocol 1: Generation of TUG Knockout 3T3-L1 Adipocytes using Lentiviral CRISPR/Cas9
This protocol describes the generation of stable TUG knockout 3T3-L1 pre-adipocyte cell lines using a lentiviral delivery system.
1.1. Guide RNA (gRNA) Design and Cloning
-
Design two to three gRNAs targeting the early exons of the mouse TUG (ASPSCR1) gene using online design tools (e.g., CHOPCHOP, CRISPR-MIT).[8]
-
Select gRNAs with high on-target scores and low off-target predictions. A recommended gRNA sequence from a commercial kit is available.[9]
-
Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector.
-
Anneal the complementary oligos and clone the resulting duplex into BsmBI-digested lentiCRISPRv2 plasmid.
-
Verify the insertion of the gRNA sequence by Sanger sequencing.
1.2. Lentivirus Production
-
Co-transfect HEK293T cells with the lentiCRISPRv2-TUG-gRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus using a commercially available kit or by ultracentrifugation.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
1.3. Transduction of 3T3-L1 Pre-adipocytes
-
Plate 3T3-L1 pre-adipocytes at a density of 50,000 cells/well in a 6-well plate.
-
The next day, infect the cells with the TUG-gRNA lentivirus at an optimized MOI in the presence of polybrene (8 µg/mL).
-
Incubate for 48-72 hours.
1.4. Selection and Validation of Knockout Clones
-
Replace the virus-containing medium with fresh medium containing puromycin (2-5 µg/mL) to select for transduced cells.
-
Culture the cells until non-transduced control cells are eliminated.
-
Perform limiting dilution to isolate single-cell clones.
-
Expand the clones and screen for TUG protein knockout by Western blot analysis.
-
Confirm the on-target gene editing by Sanger sequencing of the genomic DNA region targeted by the gRNA.
Protocol 2: Differentiation of 3T3-L1 Pre-adipocytes into Mature Adipocytes
-
Grow TUG knockout and wild-type 3T3-L1 pre-adipocytes to confluence in DMEM with 10% fetal bovine serum.
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
On Day 4, and every two days thereafter, culture the cells in DMEM with 10% FBS.
-
Mature, lipid-laden adipocytes should be visible by Day 8-10.
Protocol 3: 2-Deoxy-D-[³H]-Glucose Uptake Assay
This assay measures the rate of glucose transport into adipocytes.
-
Plate differentiated wild-type and TUG knockout 3T3-L1 adipocytes in 12-well plates.
-
Serum-starve the cells in DMEM for 2-4 hours.
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer for 30 minutes at 37°C.
-
Stimulate one set of wells with 100 nM insulin for 20 minutes at 37°C. Leave another set unstimulated (basal).
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (0.1 mM, 1 µCi/mL) for 5 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Lyse the cells in 0.1% SDS.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the counts to the total protein concentration of each well.
Protocol 4: GLUT4 Translocation Assay by Immunofluorescence
This protocol visualizes the amount of GLUT4 at the plasma membrane.
-
Grow wild-type and TUG knockout 3T3-L1 cells on glass coverslips and differentiate into adipocytes.
-
Serum-starve the cells for 2-4 hours.
-
Stimulate one set of coverslips with 100 nM insulin for 30 minutes at 37°C. Leave another set unstimulated.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block and permeabilize the cells with PBS containing 5% goat serum and 0.1% Triton X-100 for 1 hour.
-
Incubate the cells with a primary antibody against GLUT4 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Co-stain with a plasma membrane marker (e.g., Wheat Germ Agglutinin conjugated to a different fluorophore) and a nuclear stain (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
Quantify the co-localization of GLUT4 with the plasma membrane marker to determine the extent of translocation.[10]
Protocol 5: Western Blot Analysis of Insulin Signaling
-
Differentiate wild-type and TUG knockout 3T3-L1 adipocytes in 6-well plates.
-
Serum-starve the cells for 4 hours.
-
Stimulate the cells with 100 nM insulin for 0, 5, 15, and 30 minutes.
-
Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against TUG, GLUT4, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion
The application of CRISPR/Cas9 technology to knock out the TUG gene in relevant cell models provides a powerful system to dissect its multifaceted roles in cellular metabolism. The protocols outlined in this document offer a comprehensive framework for generating TUG knockout adipocytes and performing key functional assays to investigate the consequences on glucose uptake, GLUT4 translocation, and insulin signaling. These studies will not only enhance our fundamental understanding of TUG protein function but may also reveal novel therapeutic targets for the treatment of metabolic disorders.
References
- 1. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 5. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. innovativegenomics.org [innovativegenomics.org]
- 9. origene.com [origene.com]
- 10. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assays to Measure the Effect of TUG on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TUG (Tether containing a UBX domain for GLUT4) protein is a critical regulator of glucose homeostasis, primarily by controlling the intracellular sequestration and insulin-stimulated translocation of the GLUT4 glucose transporter.[1][2][3][4][5][6][7] In the basal state, TUG tethers GLUT4-containing storage vesicles (GSVs) to the Golgi matrix.[2][6][7][8] Upon insulin stimulation, TUG undergoes endoproteolytic cleavage, releasing the GSVs for translocation to the plasma membrane, thereby facilitating glucose uptake into cells such as adipocytes and muscle cells.[1][2][4][5][6][7] This process is a key mechanism for maintaining normal blood glucose levels and its dysregulation is associated with insulin resistance and type 2 diabetes.
These application notes provide detailed protocols for assays commonly used to investigate the effect of TUG on glucose uptake, catering to researchers in academia and industry. The protocols include fluorescent and radiolabeled glucose uptake assays, as well as methods to assess GLUT4 translocation, a direct consequence of TUG function.
TUG Signaling Pathway in Glucose Uptake
Insulin stimulates glucose uptake through a signaling cascade that results in the cleavage of TUG and the subsequent translocation of GLUT4 to the cell surface. This pathway is distinct from the well-characterized PI3K/Akt pathway. A key player in the TUG-mediated pathway is the Rho family GTPase TC10α and its effector PIST (PDZ domain protein that interacts specifically with TC10).[2][9] Following insulin stimulation, TC10α activates a signaling cascade that leads to the proteolytic cleavage of TUG by the Usp25m protease.[6][7] This cleavage event liberates the GLUT4 storage vesicles from their intracellular retention at the Golgi matrix.[2][6][7][8] The N-terminal cleavage product of TUG, TUGUL, modifies kinesin motors to facilitate the movement of GSVs along microtubules to the plasma membrane.[2][7] The C-terminal fragment of TUG translocates to the nucleus, where it interacts with PPARγ and PGC-1α to regulate the expression of genes involved in lipid oxidation and thermogenesis.[5][7]
Caption: TUG signaling pathway for glucose uptake.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of TUG on glucose uptake and GLUT4 translocation.
Table 1: Effect of TUG Deletion in Mouse Skeletal Muscle
| Parameter | Wildtype (WT) | Muscle-Specific TUG Knockout (MTKO) | Fold Change | Reference |
| GLUT4 in T-tubule enriched membranes (fasting) | Baseline | 3.6-fold increase vs. WT | 3.6 | [6] |
| Insulin-stimulated GLUT4 in T-tubule membranes | 4.1-fold increase vs. fasting WT | No significant additional increase | - | [6] |
| Muscle-specific glucose uptake (fasting, gastrocnemius) | Baseline | 2.0-fold increase vs. WT | 2.0 | [6] |
| Muscle-specific glucose uptake (fasting, quadriceps) | Baseline | 1.8-fold increase vs. WT | 1.8 | [6] |
| Whole-body glucose turnover (fasting) | Baseline | 27% increase vs. WT | 1.27 | [10] |
| Muscle glycogen content | Baseline | 38% increase vs. WT | 1.38 | [10] |
Table 2: Effect of Insulin on TUG Cleavage in 3T3-L1 Adipocytes
| Condition | Intact TUG Abundance | TUG Cleavage Products | Reference |
| Basal (unstimulated) | High | Low | [11] |
| Insulin-stimulated | Decreased | Increased | [11] |
Experimental Protocols
Fluorescent Glucose Uptake Assay using 2-NBDG
This protocol describes the measurement of glucose uptake in cultured cells, such as 3T3-L1 adipocytes or C2C12 myotubes, using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free DMEM
-
2-NBDG (stock solution, e.g., 10 mM in DMSO)
-
Insulin (stock solution, e.g., 100 µM in sterile water)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes or C2C12 myoblasts to mature adipocytes or myotubes, respectively, in 96-well plates according to standard protocols.
-
Serum and Glucose Starvation:
-
Once cells are fully differentiated, aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add glucose-free DMEM containing 0.1% BSA and incubate for 2-3 hours at 37°C in a CO2 incubator. This step is crucial to lower basal glucose uptake.
-
-
Insulin Stimulation (or other treatment):
-
Prepare a working solution of insulin in glucose-free DMEM (e.g., 100 nM).
-
Aspirate the starvation medium and add the insulin-containing medium or vehicle control (glucose-free DMEM with 0.1% BSA) to the respective wells.
-
Incubate for 20-30 minutes at 37°C.
-
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG in glucose-free DMEM (e.g., 100 µM).
-
Aspirate the insulin/vehicle medium and add the 2-NBDG working solution to all wells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Termination of Uptake:
-
Aspirate the 2-NBDG solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
-
Quantification:
-
Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Fluorescence Microscopy: Add 100 µL of PBS to each well and capture images using a fluorescence microscope with a suitable filter set (e.g., FITC). Analyze the fluorescence intensity of individual cells using image analysis software.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence intensity of treated cells to that of untreated control cells.
-
Express the results as a fold change in glucose uptake.
-
Caption: 2-NBDG glucose uptake assay workflow.
Radiolabeled Glucose Uptake Assay using 2-Deoxy-D-[³H]glucose
This protocol provides a highly sensitive method for measuring glucose uptake using a radiolabeled glucose analog.
Materials:
-
Differentiated 3T3-L1 adipocytes or muscle cells in 12-well or 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Insulin
-
Cytochalasin B (as a negative control for glucose transport)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Preparation: Differentiate cells in 12-well or 24-well plates.
-
Starvation:
-
Wash cells twice with KRH buffer.
-
Incubate in KRH buffer for 2 hours at 37°C.
-
-
Insulin Stimulation:
-
Add insulin (e.g., 100 nM final concentration) or vehicle to the wells and incubate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Prepare a transport solution containing 2-Deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM) in KRH buffer.
-
To initiate uptake, add the transport solution to the cells and incubate for 5-10 minutes at 37°C.
-
-
Termination of Uptake:
-
Aspirate the transport solution.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.
-
-
Cell Lysis:
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate to determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration for each sample.
-
Express the results as pmol of glucose uptake per mg of protein per minute.
-
GLUT4 Translocation Assay by Subcellular Fractionation
This protocol allows for the direct measurement of GLUT4 translocation to the plasma membrane.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Homogenization buffer (e.g., 20 mM Tris-HCl pH 7.4, 255 mM sucrose, 1 mM EDTA, and protease inhibitors)
-
High-speed and ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-GLUT4 antibody
-
Antibodies for plasma membrane and intracellular membrane markers (e.g., Na+/K+-ATPase and Calnexin, respectively)
Protocol:
-
Cell Treatment: Treat differentiated adipocytes with or without insulin (e.g., 100 nM for 30 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Scrape cells in homogenization buffer and homogenize using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 16,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
The supernatant from this step is the cytosolic fraction.
-
-
Plasma Membrane and Intracellular Membrane Separation:
-
Resuspend the crude membrane pellet in homogenization buffer.
-
Layer the resuspended membranes onto a sucrose gradient (e.g., 25%, 30%, and 35% sucrose layers).
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour).
-
Collect the fractions. The plasma membrane fraction will be at the interface of the lower sucrose concentrations, while the intracellular membranes will be in the denser sucrose layers.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-GLUT4 antibody.
-
Also, probe for plasma membrane and intracellular membrane markers to confirm the purity of the fractions.
-
-
Data Analysis:
-
Quantify the GLUT4 band intensity in the plasma membrane and intracellular membrane fractions using densitometry.
-
Calculate the ratio of plasma membrane GLUT4 to total GLUT4 for each condition.
-
Caption: Workflow for GLUT4 translocation assay.
Conclusion
The assays described in these application notes provide robust and reliable methods to investigate the role of TUG in regulating glucose uptake. By combining glucose uptake assays with direct measurement of GLUT4 translocation, researchers can gain a comprehensive understanding of how TUG and its associated signaling pathways contribute to glucose homeostasis. These protocols are essential tools for basic research into insulin action and for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Glucose Uptake Assay [bio-protocol.org]
- 2. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 7. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 10. researchgate.net [researchgate.net]
- 11. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recombinant TUG Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tether containing UBX domain for GLUT4 (TUG) protein is a critical regulator of glucose homeostasis, primarily by controlling the intracellular sequestration and insulin-responsive trafficking of the GLUT4 glucose transporter.[1][2][3] In unstimulated fat and muscle cells, TUG tethers GLUT4 storage vesicles (GSVs) to the Golgi matrix.[1][4] Upon insulin stimulation, TUG undergoes endoproteolytic cleavage, releasing the GSVs for translocation to the plasma membrane to facilitate glucose uptake.[2][4][5] This process is central to insulin's metabolic effects. Beyond GLUT4 trafficking, the C-terminal cleavage product of TUG translocates to the nucleus, where it influences the expression of genes involved in lipid oxidation and thermogenesis by interacting with PPARγ and PGC-1α.[1][4]
Given its pivotal role in metabolic regulation, the availability of pure, active recombinant TUG protein is essential for a wide range of research applications, including structural studies, inhibitor screening, and the elucidation of its complex signaling pathways. These application notes provide detailed protocols for the expression of recombinant TUG protein in Escherichia coli and its subsequent purification, along with a summary of expected quantitative data and diagrams of the relevant biological and experimental workflows.
TUG Protein Signaling and Trafficking Pathway
The TUG protein is a central hub in coordinating glucose uptake with broader metabolic processes. In the absence of insulin, intact TUG tethers GLUT4-containing vesicles to the Golgi apparatus through interactions with Golgi matrix proteins like Golgin-160 and ACBD3.[1][6] Insulin signaling initiates a cascade that leads to the proteolytic cleavage of TUG by the Usp25m protease.[4] This cleavage event liberates the GLUT4 vesicles, allowing them to move to the cell surface, a process that may involve the TUG N-terminal product (TUGUL) modifying kinesin motors.[4] Concurrently, the p97 ATPase extracts the C-terminal fragment of TUG from the Golgi, enabling its translocation to the nucleus to regulate gene expression.[1][4]
Caption: TUG protein signaling pathway in response to insulin.
Recombinant TUG Protein Expression and Purification Workflow
The production of recombinant TUG protein typically involves cloning the TUG gene into a suitable expression vector, transforming the vector into an E. coli host strain, inducing protein expression, and purifying the target protein from the cell lysate using a multi-step chromatography process. Affinity chromatography, leveraging an engineered tag such as a polyhistidine (His-tag) or Glutathione S-transferase (GST) tag, provides a highly specific capture step, followed by size-exclusion chromatography to remove remaining impurities and protein aggregates.
Caption: Experimental workflow for recombinant TUG protein expression and purification.
Quantitative Data Summary
The yield and purity of recombinant TUG protein can vary based on expression conditions, host cell physiology, and the specifics of the purification protocol. The following table provides representative data from a typical purification process for a His-tagged TUG protein expressed in E. coli.
| Purification Step | Total Protein (mg) | TUG Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 250 | 15 | ~6 | 100 |
| Ni-NTA Eluate | 12 | 10.8 | ~90 | 72 |
| Size-Exclusion Pool | 8.5 | 8.2 | >95 | 55 |
Note: Values are illustrative and will vary between experiments.
Experimental Protocols
Protocol 1: Expression of His-Tagged TUG in E. coli
This protocol describes the expression of N-terminally His-tagged TUG protein in the E. coli BL21(DE3) strain.
Materials:
-
pET expression vector containing the TUG cDNA sequence with an N-terminal 6xHis-tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock
Methodology:
-
Transformation: Transform the TUG expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium with ampicillin. Grow overnight at 37°C with shaking (220 rpm).[7]
-
Large-Scale Culture: Inoculate 2 L of LB medium containing ampicillin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
-
Induction: Cool the culture to 16°C. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[7]
-
Expression: Incubate the culture overnight (16-18 hours) at 16°C with shaking.[7]
-
Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-Tagged TUG Protein
This protocol details the purification of His-tagged TUG using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT
-
Ni-NTA agarose resin
-
Chromatography columns
-
Sonicator
-
High-speed centrifuge
-
FPLC system with a size-exclusion column (e.g., Superdex 200)
Methodology:
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).
-
Lysate Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography (IMAC): a. Equilibrate a column packed with 5 mL of Ni-NTA resin with 10 column volumes (CV) of Lysis Buffer. b. Load the clarified supernatant onto the column at a flow rate of 1 mL/min. c. Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged TUG protein with 5 CV of Elution Buffer. Collect 1 mL fractions.
-
Analysis and Pooling: Analyze the eluted fractions by SDS-PAGE. Pool the fractions containing the highest concentration of pure TUG protein.
-
Size-Exclusion Chromatography (SEC): a. Concentrate the pooled fractions to approximately 2 mL using a centrifugal filter unit. b. Equilibrate a size-exclusion column (e.g., Superdex 200 16/60) with at least 2 CV of SEC Buffer. c. Load the concentrated protein onto the column and run the chromatography at a flow rate appropriate for the column. d. Collect fractions and analyze by SDS-PAGE.
-
Final Product: Pool the purest fractions containing monomeric TUG protein. Determine the final protein concentration (e.g., using Bradford assay or A280 measurement), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
References
- 1. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TUG-UBL1 protein domain - Wikipedia [en.wikipedia.org]
- 4. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylation of TUG protein promotes the accumulation of GLUT4 glucose transporters in an insulin-responsive intracellular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Immunofluorescence Staining of TUG Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tether containing UBX domain for GLUT4 (TUG) protein, also known as ASPSCR1, is a critical regulator of glucose homeostasis. In unstimulated fat and muscle cells, TUG sequesters GLUT4-containing storage vesicles (GSVs) intracellularly, primarily at the Golgi matrix, thereby limiting glucose uptake.[1][2][3] Upon insulin stimulation, a signaling cascade is initiated that leads to the endoproteolytic cleavage of TUG.[4][5] This cleavage event releases the GSVs, allowing them to translocate to the plasma membrane, fuse, and insert GLUT4 transporters, which facilitates the uptake of glucose from the bloodstream.[3][4] The N-terminal cleavage product of TUG, known as TUGUL, modifies kinesin motors to actively transport the GSVs to the cell periphery.[3][4] The C-terminal fragment of TUG translocates to the nucleus, where it influences gene expression related to energy expenditure.[3]
Understanding the subcellular localization and dynamics of the TUG protein is crucial for elucidating the mechanisms of insulin resistance and for the development of novel therapeutics for metabolic diseases. Immunofluorescence microscopy is a powerful technique to visualize the spatial distribution of TUG and its colocalization with other key proteins like GLUT4 in response to various stimuli.
Data Presentation: Quantitative Analysis of TUG Protein Localization
Quantitative analysis of immunofluorescence images allows for an objective assessment of changes in protein distribution. Below is a representative table summarizing hypothetical quantitative data for TUG protein colocalization with a plasma membrane marker before and after insulin stimulation. This data can be obtained using image analysis software to calculate colocalization coefficients, such as the Pearson's correlation coefficient, from dual-channel immunofluorescence images.
| Condition | Pearson's Correlation Coefficient (TUG vs. Plasma Membrane Marker) | P-value | Description |
| Basal (Unstimulated) | 0.25 ± 0.05 | - | In the basal state, there is minimal colocalization of TUG with the plasma membrane, consistent with its role in tethering GLUT4 vesicles intracellularly. |
| Insulin Stimulated (30 min) | 0.65 ± 0.08 | <0.01 | Following insulin stimulation, a significant increase in the colocalization of TUG with the plasma membrane is observed, reflecting the translocation of GLUT4 vesicles. |
Note: The values presented are illustrative and based on analogous experiments quantifying GLUT4 translocation.[6] Actual results may vary depending on the experimental conditions, cell type, and antibodies used.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of endogenous TUG protein in cultured adipocytes or muscle cells.
Materials and Reagents:
-
Primary Antibody: Rabbit polyclonal anti-TUG/ASPSCR1 antibody (e.g., Novus Biologicals, Cat# NBP1-90079).
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor® 488 conjugate.
-
Cell Culture: 3T3-L1 adipocytes or C2C12 myotubes cultured on glass coverslips.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS.
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Mounting Medium: Antifade mounting medium with DAPI.
Experimental Workflow:
Caption: Workflow for TUG protein immunofluorescence staining.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed and differentiate 3T3-L1 cells into adipocytes on sterile glass coverslips in a 24-well plate.
-
Prior to stimulation, serum-starve the cells for 2-4 hours.
-
Treat the cells with 100 nM insulin in serum-free media for 30 minutes at 37°C. For the basal condition, treat with vehicle control.
-
-
Fixation:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer (5% NGS, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TUG antibody in Antibody Dilution Buffer (e.g., 1:200 dilution).
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Antibody Dilution Buffer (e.g., 1:500 dilution).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the slides using a confocal microscope. Acquire images for the DAPI channel and the channel corresponding to the secondary antibody's fluorophore.
-
TUG Protein Signaling Pathway in Insulin-Mediated Glucose Uptake
The following diagram illustrates the key events in the insulin signaling pathway that lead to TUG protein cleavage and the subsequent translocation of GLUT4 to the cell surface.
References
- 1. Advanced method for computing of a plasma membrane affinity for peripherall proteins [kfrserver.natur.cuni.cz]
- 2. Automatic and Quantitative Measurement of Protein-Protein Colocalization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Quantification of Protein Binding to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLUT4 localisation with the plasma membrane is unaffected by an increase in plasma free fatty acid availability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dominant-Negative TUG Fragments in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of dominant-negative TUG fragments as a powerful tool to investigate cellular glucose metabolism and signaling pathways. By interfering with the function of the endogenous TUG protein, these fragments offer a targeted approach to dissect the mechanisms of GLUT4 translocation and insulin signaling.
Introduction to Dominant-Negative TUG Fragments
The TUG (Tether containing UBX domain for GLUT4) protein plays a crucial role in intracellular trafficking of the glucose transporter GLUT4. In the absence of insulin, TUG tethers GLUT4-containing storage vesicles (GSVs) to the Golgi matrix, preventing their translocation to the plasma membrane.[1] Insulin signaling triggers the proteolytic cleavage of TUG, releasing the GSVs and allowing them to move to the cell surface to facilitate glucose uptake.[1][2][3]
Dominant-negative proteins are engineered to interfere with the function of their wild-type counterparts.[4] In the context of TUG, truncated fragments that can still interact with components of the trafficking machinery but lack the full tethering function can act as dominant-negative inhibitors. One such well-characterized fragment is the C-terminal UBX-Cter fragment (residues 377-550 of TUG), which has been shown to disrupt the retention of GLUT4 intracellularly.[1][3] Expression of this fragment mimics the effects of TUG depletion, leading to an increase in basal GLUT4 translocation and glucose uptake, even in the absence of insulin.[1][5]
This approach provides a valuable method for studying the consequences of disrupted GLUT4 sequestration and for identifying downstream effects in various cellular contexts. It is a key technique for research in diabetes, obesity, and metabolic syndromes.
Key Applications
-
Investigating the role of TUG in GLUT4 trafficking: Elucidate the specific steps in the GLUT4 translocation pathway that are regulated by TUG.
-
Studying insulin-independent glucose uptake: Analyze the cellular mechanisms that are activated upon the release of GLUT4 from its intracellular stores without insulin stimulation.
-
Screening for therapeutic agents: Develop assays to identify small molecules or other agents that can modulate TUG function and GLUT4 translocation for the treatment of insulin resistance.
-
Dissecting signaling pathways: Uncover the downstream consequences of increased basal glucose uptake on other cellular signaling networks.
Signaling Pathway of TUG-Mediated GLUT4 Translocation
The following diagram illustrates the signaling pathway involving TUG and the mechanism of action of the dominant-negative TUG fragment.
Caption: TUG signaling and dominant-negative inhibition.
Quantitative Data Summary
The following tables summarize the quantitative effects of expressing dominant-negative TUG fragments on GLUT4 translocation and glucose uptake in 3T3-L1 adipocytes, as reported in the literature.
Table 1: Effect of Dominant-Negative TUG (UBX-Cter) on GLUT4 Distribution
| Condition | Plasma Membrane GLUT4 (Fold Change vs. Control Basal) | Light Microsome GLUT4 (Fold Change vs. Control Basal) | Reference |
| Control (Basal) | 1.0 | 1.0 | [5] |
| Control + Insulin | 2.5 ± 0.3 | 0.6 ± 0.1 | [5] |
| UBX-Cter (Basal) | 2.2 ± 0.2 | 0.7 ± 0.1 | [5] |
| UBX-Cter + Insulin | 2.8 ± 0.4 | 0.5 ± 0.1 | [5] |
Table 2: Effect of Dominant-Negative TUG (UBX-Cter) on Glucose Uptake
| Condition | 2-Deoxyglucose Uptake (pmol/min/mg protein) | Fold Change vs. Control Basal | Reference |
| Control (Basal) | 5.2 ± 0.8 | 1.0 | [5] |
| Control + Insulin | 25.5 ± 3.1 | 4.9 | [5] |
| UBX-Cter (Basal) | 15.1 ± 1.9 | 2.9 | [5] |
| UBX-Cter + Insulin | 28.3 ± 3.5 | 5.4 | [5] |
Experimental Protocols
Protocol 1: Generation and Expression of Dominant-Negative TUG Fragments
This protocol describes the generation of a lentiviral construct for the expression of the dominant-negative TUG UBX-Cter fragment (residues 377-550) in mammalian cells, such as 3T3-L1 preadipocytes.
Materials:
-
pLenti expression vector (e.g., pLenti-C-mGFP)
-
Full-length mouse TUG cDNA
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Lipofectamine 2000 or similar transfection reagent
-
3T3-L1 preadipocytes
-
Polybrene
Procedure:
-
Cloning of the UBX-Cter fragment:
-
Amplify the cDNA sequence corresponding to amino acids 377-550 of mouse TUG using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the pLenti vector with the corresponding restriction enzymes.
-
Ligate the digested UBX-Cter fragment into the linearized pLenti vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for positive clones by antibiotic resistance and sequence verification.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLenti-UBX-Cter plasmid and the lentiviral packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the virus if necessary using ultracentrifugation or a commercially available concentration kit.
-
-
Transduction of 3T3-L1 Preadipocytes:
-
Plate 3T3-L1 preadipocytes at a desired density.
-
The following day, infect the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh growth medium.
-
Select for transduced cells using the appropriate antibiotic selection marker present in the pLenti vector (e.g., puromycin).
-
Protocol 2: GLUT4 Translocation Assay by Subcellular Fractionation
This protocol details a method to quantify the amount of GLUT4 in the plasma membrane versus intracellular membranes.[6]
Materials:
-
Differentiated 3T3-L1 adipocytes expressing the dominant-negative TUG fragment or a control vector.
-
Krebs-Ringer-HEPES (KRH) buffer
-
Homogenization buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 255 mM sucrose, pH 7.4)
-
Protease inhibitor cocktail
-
Insulin (100 nM)
-
Ultracentrifuge
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against GLUT4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment:
-
Serum starve the differentiated adipocytes for 2-3 hours in KRH buffer.
-
Treat the cells with or without 100 nM insulin for 30 minutes at 37°C.
-
-
Cell Lysis and Homogenization:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in homogenization buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a 27-gauge needle.
-
-
Subcellular Fractionation:
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 16,000 x g) for 20 minutes to pellet the plasma membrane (PM) fraction.
-
Collect the resulting supernatant and centrifuge at a very high speed (e.g., 100,000 x g) for 1 hour to pellet the light microsome (LM) fraction, which is enriched in intracellular vesicles including GSVs.
-
-
Western Blot Analysis:
-
Resuspend the PM and LM pellets in a suitable buffer.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against GLUT4 and an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and quantify the band intensities using densitometry.
-
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of dominant-negative TUG fragments.
References
- 1. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 4. Dominant negative inhibition by fragments of a monomeric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Measurement of GLUT4 Translocation in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying TUG Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the acetylation of the TUG (Tether containing UBX domain for GLUT4) protein and its impact on cellular function, particularly glucose transport. The protocols outlined below are intended for researchers in cell biology, metabolism, and drug discovery.
Introduction to TUG Protein and its Acetylation
The TUG protein plays a crucial role in regulating glucose uptake in fat and muscle cells by tethering GLUT4-containing vesicles intracellularly. In the absence of insulin, TUG sequesters these vesicles, preventing them from moving to the plasma membrane. Upon insulin stimulation, TUG is proteolytically cleaved, releasing the GLUT4 vesicles for translocation to the cell surface, thereby facilitating glucose entry into the cell.[1][2][3][4][5]
Recent studies have revealed that TUG undergoes post-translational modifications, including acetylation, which fine-tunes its function. Specifically, the C-terminus of TUG is acetylated, and this modification enhances its ability to trap GLUT4 storage vesicles (GSVs) within the cell in the basal state.[6] This acetylation is dynamically regulated by the NAD+-dependent deacetylase SIRT2. Understanding the interplay between TUG acetylation, SIRT2 activity, and insulin signaling is critical for elucidating the mechanisms of glucose homeostasis and identifying potential therapeutic targets for metabolic diseases.
Data Presentation
Table 1: Summary of TUG Protein Interactions and Modifications
| Interacting Protein / Modification | Region of TUG | Functional Consequence | Reference |
| GLUT4 | N-terminal region | Tethers GLUT4 storage vesicles | [1][3] |
| Golgin-160 | C-terminal region | Anchors TUG to the Golgi matrix | [1][6] |
| ACBD3 | C-terminal region | Interaction is reduced by acetylation | |
| PIST | C-terminal region | Part of the GSV anchoring site | [6] |
| SIRT2 | C-terminal region | Deacetylates TUG | |
| Acetylation | C-terminal Lysine Residues | Enhances GLUT4 vesicle retention | [6] |
| Proteolytic Cleavage | Between aa 164 & 165 | Releases GLUT4 vesicles upon insulin stimulation | [1][5] |
Table 2: Quantitative Impact of TUG Acetylation on GLUT4 Trafficking
| Experimental Condition | Measured Parameter | Fold Change / Effect | Reference |
| SIRT2 Overexpression | TUG Acetylation | Reduced | |
| GLUT4 at Plasma Membrane (basal) | Increased | ||
| SIRT2 Knockout (in mice) | TUG Acetylation | Increased | |
| Glucose Disposal (in GTT) | Enhanced | ||
| Mutation of Acetylated Lysines in TUG | Insulin-responsive GLUT4 trafficking | Impaired | |
| ACBD3 Overexpression | GLUT4 and IRAP Translocation | Enhanced |
Mandatory Visualizations
Caption: TUG acetylation signaling pathway.
References
- 1. Tug Antibody | Cell Signaling Technology [cellsignal.com]
- 2. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-TUG Antibody (A15731) | Antibodies.com [antibodies.com]
- 4. immunechem.com [immunechem.com]
- 5. Acetylated-Lysine Antibody | Cell Signaling Technology [cellsignal.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In-Vitro Reconstitution of TUG-Mediated Vesicle Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction
TUG (Tether containing a UBX domain for GLUT4) is a key protein in the intracellular trafficking of GLUT4 storage vesicles (GSVs), which is crucial for insulin-stimulated glucose uptake in adipose and muscle tissues. In the basal state, TUG tethers GSVs to the Golgi apparatus, preventing their fusion with the plasma membrane. This tethering is mediated by the interaction of TUG with Golgin-160, a protein of the Golgi matrix. Upon insulin signaling, TUG is cleaved, releasing the GSVs for translocation to the cell surface.[1]
Understanding the molecular mechanism of TUG-mediated vesicle tethering is essential for developing therapeutics targeting metabolic diseases like type 2 diabetes. In-vitro reconstitution assays provide a powerful tool to dissect this process in a controlled environment, allowing for the precise manipulation of individual components. These application notes provide detailed protocols for reconstituting and analyzing TUG-mediated vesicle tethering and fusion in vitro.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TUG-mediated vesicle tethering signaling pathway and the general experimental workflow for its in-vitro reconstitution.
Caption: TUG-mediated vesicle tethering at the Golgi.
Caption: Experimental workflow for in-vitro reconstitution.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the in-vitro reconstitution assays. Note that these values may require optimization for specific experimental conditions.
Table 1: Recombinant Protein Parameters
| Protein | Expression System | Purification Tag | Typical Yield (mg/L) | Purity |
|---|---|---|---|---|
| Human TUG (full-length) | E. coli BL21(DE3) | N-terminal His6-tag | 2-5 | >95% |
| Human Golgin-160 (cytosolic domain) | E. coli BL21(DE3) | N-terminal GST-tag | 5-10 | >95% |
Table 2: Liposome Composition
| Liposome Type | Lipid Component | Molar Ratio (%) | Purpose |
|---|---|---|---|
| GSV-mimicking | DOPC | 60 | Main structural lipid |
| DOPE | 15 | Promotes membrane curvature | |
| DOPS | 15 | Negative charge for protein interaction | |
| Cholesterol | 10 | Modulates membrane fluidity | |
| Golgi-mimicking | POPC | 70 | Main structural lipid |
| POPS | 20 | Negative charge for protein interaction | |
| DGS-NTA(Ni) | 5 | Anchoring His-tagged Golgin-160 |
| | Cholesterol | 5 | Modulates membrane fluidity |
Table 3: In-Vitro Tethering Assay Parameters
| Parameter | Value | Unit |
|---|---|---|
| TUG Concentration | 100 - 500 | nM |
| Golgin-160 Concentration | 200 - 1000 | nM |
| GSV-mimicking Liposome Concentration | 50 - 200 | µM |
| Incubation Time | 30 - 60 | minutes |
| Incubation Temperature | 25 - 37 | °C |
| FRET Donor (on GSV liposomes) | NBD-PE | 1 (mol%) |
| FRET Acceptor (on Golgi liposomes) | Rhodamine-PE | 1 (mol%) |
Experimental Protocols
Protocol 1: Recombinant Protein Expression and Purification
Objective: To produce pure, recombinant human TUG and Golgin-160 proteins for use in in-vitro assays.
A. Expression and Purification of His-tagged TUG
-
Transformation: Transform E. coli BL21(DE3) with a plasmid encoding N-terminally His6-tagged human TUG.
-
Culture Growth: Grow the transformed bacteria in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with 0.1-0.5 mM IPTG and incubate for 4-6 hours at 25°C.[2]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Sonicate the cells on ice.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.[3]
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT) and store at -80°C.
B. Expression and Purification of GST-tagged Golgin-160 (cytosolic domain)
-
Transformation and Culture: Follow steps 1-3 as for TUG, using a plasmid for N-terminally GST-tagged human Golgin-160 cytosolic domain.
-
Cell Lysis: Lyse the cells in a similar lysis buffer but without imidazole.
-
Affinity Chromatography: Apply the cleared lysate to a Glutathione-Sepharose column.
-
Washing: Wash the column extensively with PBS.
-
Elution: Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).
-
Dialysis and Storage: Dialyze and store the protein as described for TUG.
Protocol 2: Preparation of Synthetic Liposomes
Objective: To prepare unilamellar liposomes that mimic GSVs and the Golgi membrane.
-
Lipid Film Formation: In a glass vial, mix the desired lipids (see Table 2) dissolved in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour.
-
Hydration: Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl) to a final lipid concentration of 1-2 mM. Vortex the mixture to form multilamellar vesicles (MLVs).[4]
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a 37°C water bath to increase the encapsulation efficiency and lamellarity.[4]
-
Extrusion: Extrude the liposome suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm for large unilamellar vesicles - LUVs) using a mini-extruder. This step generates a homogenous population of unilamellar vesicles.
-
Storage: Store the prepared liposomes at 4°C and use within one week.
Protocol 3: In-Vitro Vesicle Tethering Assay (FRET-based)
Objective: To quantitatively measure the tethering of GSV-mimicking liposomes to Golgin-160-decorated Golgi-mimicking liposomes mediated by TUG.
-
Preparation of Golgin-160 Decorated Liposomes: Incubate Golgi-mimicking liposomes (containing DGS-NTA(Ni) and a FRET acceptor like Rhodamine-PE) with His-tagged Golgin-160 for 30 minutes at room temperature to allow for binding to the liposome surface.
-
Assay Reaction: In a 96-well plate, set up the following reaction mixture:
-
Golgin-160 decorated liposomes (final concentration, e.g., 100 µM).
-
Recombinant TUG protein (varying concentrations).
-
Buffer to the final volume.
-
-
Initiation of Tethering: Add GSV-mimicking liposomes (containing a FRET donor like NBD-PE) to the wells to initiate the tethering reaction.
-
FRET Measurement: Immediately measure the fluorescence intensity of the donor (excitation ~460 nm, emission ~535 nm) and acceptor (excitation ~560 nm, emission ~590 nm) over time using a plate reader. An increase in FRET (decreased donor fluorescence and increased acceptor fluorescence) indicates proximity of the two liposome populations, signifying tethering.
-
Data Analysis: Calculate the FRET efficiency as a function of TUG concentration.
Protocol 4: Vesicle Fusion Assay (Content-Mixing)
Objective: To determine if TUG-mediated tethering can proceed to membrane fusion.
-
Liposome Preparation: Prepare GSV-mimicking liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein). Prepare Golgi-mimicking liposomes containing only buffer.
-
Assay Setup: Perform the tethering assay as described in Protocol 3.
-
Fusion Measurement: Monitor the fluorescence of the dye (e.g., carboxyfluorescein excitation ~490 nm, emission ~520 nm) over time. An increase in fluorescence indicates the dilution of the dye from the GSV-mimicking liposomes into the Golgi-mimicking liposomes upon fusion, thus relieving the self-quenching.[5]
-
Data Analysis: Quantify the percentage of fusion based on the maximum fluorescence signal obtained after lysing the liposomes with a detergent (e.g., Triton X-100).
Troubleshooting and Considerations
-
Low Protein Yield/Purity: Optimize expression conditions (temperature, IPTG concentration) and purification buffers (imidazole or glutathione concentrations).
-
Liposome Aggregation: Ensure proper extrusion and use freshly prepared liposomes. The inclusion of a small percentage of PEGylated lipids can also help prevent aggregation.
-
Low FRET Signal: Optimize the concentrations of donor and acceptor fluorophores in the liposomes. Ensure that the protein concentrations are sufficient to mediate tethering.
-
No Fusion Observed: TUG-mediated tethering may not be sufficient to drive fusion in this minimal system. The addition of SNARE proteins, which are the core machinery for membrane fusion, may be required.
These protocols provide a robust framework for the in-vitro reconstitution and analysis of TUG-mediated vesicle trafficking. By systematically varying the components and conditions, researchers can gain valuable insights into the molecular mechanisms governing this critical cellular process.
References
- 1. GLUT4 Storage Vesicles: Specialized Organelles for Regulated Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of Membrane-tethered Minimal Actin Cortices on Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Using Scaffold Liposomes to Reconstitute Lipid-proximal Protein-protein Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying TUG Protein Interaction Partners using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tether containing a UBX domain for GLUT4 (TUG) protein, also known as ASPSCR1, plays a pivotal role in cellular metabolism, primarily through its function in regulating the trafficking of the glucose transporter GLUT4. In response to insulin, TUG is proteolytically cleaved, releasing GLUT4-containing storage vesicles for translocation to the plasma membrane, thereby facilitating glucose uptake.[1][2][3] Dysregulation of this process is implicated in insulin resistance and type 2 diabetes. Understanding the protein-protein interactions of TUG is crucial for elucidating the intricate molecular mechanisms governing glucose homeostasis and for identifying potential therapeutic targets.
Mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for the comprehensive identification and quantification of protein interaction networks.[4][5][6][7] Techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP-MS), affinity purification-mass spectrometry (AP-MS), and proximity-dependent biotinylation (BioID) allow for the characterization of both stable and transient protein complexes in their near-native cellular environment.[8][9][10][11][12]
These application notes provide detailed protocols for the use of mass spectrometry to identify TUG protein interaction partners. We will cover methodologies for Co-IP-MS, AP-MS, and BioID, present a summary of quantitative data for known TUG interactors, and visualize the key signaling pathways and experimental workflows.
Data Presentation: TUG Protein Interaction Partners Identified by Mass Spectrometry
The following table summarizes proteins identified as interaction partners of TUG (ASPSCR1) from a mass spectrometry-based proteomics study involving immunoprecipitation of ASPSCR1 from human and mouse tumor cells. The enrichment score reflects the relative abundance of the protein in the ASPSCR1 immunoprecipitate compared to control IgG.
| Protein | Gene | Human Enrichment Score | Mouse Enrichment Score | Function |
| Valosin-containing protein | VCP | ~12.5 | ~14.0 | ATPase involved in protein homeostasis, membrane fusion, and trafficking.[1] |
| Matrix-remodeling-associated protein 8 | MATR3 | ~10.0 | ~11.5 | Nuclear matrix protein, RNA/DNA binding.[1] |
| Metastasis-associated protein MTA2 | MTA2 | ~9.5 | ~10.0 | Component of the NuRD histone deacetylase complex.[1] |
| TUG (Bait) | ASPSCR1 | - | - | Tether for GLUT4 storage vesicles. [1][2] |
Note: The enrichment scores are approximated from the graphical representation in the cited literature and serve as a representation of the quantitative data. For precise values, please refer to the original publication.
Experimental Protocols
Here, we provide detailed protocols for three common mass spectrometry-based approaches to identify TUG interaction partners.
Protocol for Co-immunoprecipitation Mass Spectrometry (Co-IP-MS) of Endogenous TUG
This protocol describes the immunoprecipitation of endogenous TUG protein to identify its interaction partners in a cellular context.[4][13][14]
Materials:
-
Cell line expressing endogenous TUG (e.g., 3T3-L1 adipocytes, muscle cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TUG antibody (validated for immunoprecipitation)
-
Control IgG antibody (from the same species as the anti-TUG antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Mass spectrometer compatible reagents (e.g., trypsin, urea, DTT, iodoacetamide)
Procedure:
-
Cell Culture and Lysis: Culture cells to ~80-90% confluency. Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and discard them.
-
Immunoprecipitation: Add the anti-TUG antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate immediately if using an acidic elution buffer.
-
Sample Preparation for Mass Spectrometry:
-
Denature the eluted proteins with urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins using a protein database search algorithm (e.g., Mascot, Sequest). Quantify the relative abundance of identified proteins between the TUG-IP and control-IP samples to distinguish true interactors from non-specific binders.
Protocol for Affinity Purification Mass Spectrometry (AP-MS) of Tagged TUG
This protocol involves the expression of an epitope-tagged TUG protein (e.g., FLAG-TUG, HA-TUG) to facilitate its purification.
Materials:
-
Expression vector containing tagged TUG
-
Mammalian cell line for transfection (e.g., HEK293T)
-
Transfection reagent
-
Cell lysis buffer
-
Anti-epitope tag affinity beads (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer
-
Elution solution (e.g., 3xFLAG peptide for FLAG-tagged proteins)
-
Mass spectrometry sample preparation reagents
Procedure:
-
Transfection: Transfect the mammalian cells with the expression vector for tagged TUG.
-
Cell Lysis and Clarification: After 24-48 hours, lyse the cells and clarify the lysate as described in the Co-IP-MS protocol.
-
Affinity Purification: Add the anti-epitope tag affinity beads to the lysate and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with wash buffer.
-
Elution: Elute the tagged TUG and its interacting proteins using the appropriate elution solution (e.g., competitive elution with a peptide corresponding to the epitope tag).
-
Sample Preparation and LC-MS/MS Analysis: Prepare the eluted proteins for mass spectrometry and analyze as described in the Co-IP-MS protocol.
-
Data Analysis: Compare the proteins identified from the tagged TUG pulldown with a control pulldown (e.g., from cells transfected with an empty vector or expressing an unrelated tagged protein) to identify specific TUG interactors.
Protocol for Proximity-Dependent Biotinylation (BioID)
BioID is a powerful technique for identifying transient and proximal protein interactions in living cells.[9][11] It utilizes a promiscuous biotin ligase (e.g., BirA*) fused to the protein of interest (TUG).
Materials:
-
Expression vector containing TUG fused to a promiscuous biotin ligase (e.g., TUG-BirA*)
-
Cell line for stable or transient expression
-
Biotin
-
Cell lysis buffer containing detergents (e.g., RIPA buffer)
-
Streptavidin-coated beads
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometry sample preparation reagents
Procedure:
-
Generation of Stable Cell Line: Generate a stable cell line expressing the TUG-BirA* fusion protein. A control cell line expressing BirA* alone should also be generated.
-
Biotin Labeling: Culture the cells and supplement the medium with biotin for a defined period (e.g., 16-24 hours) to allow for the biotinylation of proximal proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to stop the enzymatic reaction and solubilize all proteins.
-
Affinity Capture of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Washing: Perform stringent washes to remove non-biotinylated proteins.
-
Elution: Elute the biotinylated proteins from the beads.
-
Sample Preparation and LC-MS/MS Analysis: Prepare the sample for mass spectrometry as described above.
-
Data Analysis: Identify and quantify the proteins in the TUG-BirA* sample and compare them to the BirA* alone control to identify specific proximal proteins.
Visualizations
TUG Signaling Pathway in Glucose Uptake
The following diagram illustrates the signaling pathway involving TUG in insulin-stimulated glucose uptake.
Caption: TUG signaling in insulin-stimulated glucose uptake and gene regulation.
Experimental Workflow for Co-IP-MS
The diagram below outlines the major steps in a Co-immunoprecipitation Mass Spectrometry (Co-IP-MS) experiment to identify TUG interaction partners.
References
- 1. ASPSCR1-TFE3 reprograms transcription by organizing enhancer loops around hexameric VCP/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Datasets from an interaction proteomics screen for substrates of the SCFβTrCP ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A brief guide to analyzing TurboID-based proximity labeling-mass spectrometry in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Protein-Protein Interactions and Topologies in Living Cells with Chemical Cross-linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assignment of protein interactions from affinity purification/mass spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASPSCR1 ASPSCR1 tether for SLC2A4, UBX domain containing [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in recombinant TUG protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of recombinant TUG (Tether containing a UBX domain for GLUT4) protein, specifically addressing the issue of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield of recombinant TUG protein from E. coli?
A1: The yield of recombinant TUG protein can vary significantly based on the expression construct, E. coli strain, induction conditions, and purification strategy. While specific quantitative data for TUG is not extensively published in comparative tables, yields for His-tagged proteins of similar size expressed in E. coli can range from 1-10 mg per liter of culture.[1][2] Optimizing expression and purification parameters is crucial for maximizing yield.
Q2: My His-tagged TUG protein is not binding to the Ni-NTA resin. What are the possible causes?
A2: Several factors could contribute to this issue:
-
Inaccessible His-tag: The His-tag may be buried within the folded protein structure, preventing its interaction with the resin.[3]
-
Incorrect Buffer Composition: The pH of your lysis and binding buffers might be too low, causing protonation of histidine residues and inhibiting binding.[3] Additionally, the presence of chelating agents (like EDTA) or high concentrations of reducing agents can strip the Ni2+ ions from the resin.
-
Suboptimal Imidazole Concentration: While a low concentration of imidazole in the lysis and wash buffers can help reduce non-specific binding, too high a concentration can prevent your His-tagged TUG from binding.[4][5]
-
Protein Degradation: Proteases in the cell lysate may have cleaved off the His-tag.[4]
Q3: A large portion of my TUG protein is found in the insoluble fraction (inclusion bodies). How can I improve its solubility?
A3: Inclusion body formation is a common issue when overexpressing proteins in E. coli. To improve solubility, you can:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 16-25°C) and reducing the inducer (e.g., IPTG) concentration can slow down protein synthesis, allowing more time for proper folding.[6][7][8][9]
-
Use a Different E. coli Strain: Strains like Rosetta(DE3) or BL21(DE3)pLysS are designed to enhance the expression of proteins that are difficult to express in standard strains.[10]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the TUG protein.
-
Solubilization and Refolding: Inclusion bodies can be isolated, solubilized using strong denaturants (e.g., 8M urea or 6M guanidine-HCl), and then refolded into a soluble, active form.[11][12][13]
Q4: My TUG protein elutes with many contaminants. How can I increase its purity?
A4: To improve the purity of your eluted TUG protein:
-
Optimize Wash Steps: Increase the stringency of your wash buffers by including a low concentration of imidazole (10-40 mM) to remove weakly bound, non-specific proteins.[4][5]
-
Increase Salt Concentration: High salt concentrations (e.g., up to 500 mM NaCl) in the wash buffer can help disrupt non-specific ionic interactions.
-
Incorporate Additional Purification Steps: Following affinity chromatography, further purification using techniques like ion-exchange or size-exclusion chromatography can remove remaining contaminants.
-
Add Detergents or Glycerol: Including non-ionic detergents (e.g., up to 2% Tween-20) or glycerol (up to 20%) in the wash buffer can help disrupt non-specific hydrophobic interactions.
Troubleshooting Guide for Low TUG Protein Yield
This guide provides a structured approach to diagnosing and resolving issues leading to low yields of recombinant TUG protein.
Table 1: Troubleshooting Low Yield at Different Stages of Purification
| Problem | Potential Cause | Recommended Solution |
| Low Expression | Suboptimal Codon Usage: The TUG gene sequence may contain codons that are rare in E. coli, leading to inefficient translation. | Synthesize a codon-optimized version of the TUG gene for expression in E. coli. |
| Toxicity of TUG Protein: High-level expression of TUG may be toxic to the E. coli host cells. | Use a lower induction temperature (e.g., 16-25°C) and a lower concentration of inducer (e.g., 0.1-0.5 mM IPTG).[6][7][8][9] Consider using expression strains designed for toxic proteins, such as C41(DE3) or C43(DE3).[10] | |
| Inefficient Induction: The time of induction or the health of the bacterial culture may not be optimal. | Induce expression during the mid-log phase of growth (OD600 of 0.6-0.8). Ensure adequate aeration of the culture. | |
| Protein in Insoluble Fraction | Inclusion Body Formation: Rapid overexpression can lead to protein aggregation into insoluble inclusion bodies. | Lower the induction temperature and inducer concentration.[6][7][8][9] Isolate, solubilize (with 8M urea or 6M guanidine-HCl), and refold the protein from inclusion bodies.[11][12][13] |
| Inefficient Cell Lysis: Incomplete lysis of bacterial cells will leave a significant amount of protein unreleased. | Optimize your lysis protocol. Use a combination of enzymatic (lysozyme) and mechanical (sonication or French press) methods. Consider adding detergents like Triton X-100 to the lysis buffer to improve membrane disruption. | |
| Loss During Purification | Poor Binding to Affinity Resin: The His-tag may be inaccessible, or the buffer conditions may be suboptimal. | Perform a trial purification under denaturing conditions to expose the His-tag.[3] Ensure the pH of the binding buffer is around 8.0 and that it does not contain chelating agents like EDTA.[3] |
| Protein Eluting in Wash Steps: The wash buffer may be too stringent, causing premature elution of the TUG protein. | Decrease the imidazole concentration in the wash buffer.[4] | |
| Protein Degradation: Proteases released during cell lysis can degrade the TUG protein. | Add a protease inhibitor cocktail to your lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process.[4] | |
| Low Final Yield After Elution | Inefficient Elution: The elution buffer may not be strong enough to displace the TUG protein from the resin. | Increase the imidazole concentration in the elution buffer (e.g., 250-500 mM). |
| Protein Precipitation After Elution: The purified TUG protein may be unstable and precipitate in the elution buffer. | Elute into a buffer containing stabilizing agents like glycerol or arginine. Perform a buffer exchange into a suitable storage buffer immediately after elution. |
Experimental Protocols
Protocol 1: Expression and Lysis of His-tagged TUG in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the His-tagged TUG gene.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.5 mM. Continue to grow the culture overnight with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and a protease inhibitor cocktail).[14][15]
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[16]
-
Protocol 2: Affinity Purification of His-tagged TUG
-
Resin Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer (without lysozyme and protease inhibitors).
-
Binding: Load the clarified cell lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elution: Elute the bound TUG protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[5] Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Immediately perform a buffer exchange on the eluted fractions into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
Protocol 3: Solubilization and Refolding of TUG from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, collect the insoluble pellet containing the inclusion bodies. Wash the pellet several times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M urea or 6 M guanidine-HCl). Incubate with gentle agitation for 1-2 hours at room temperature.
-
Refolding:
-
Slowly dilute the solubilized protein into a large volume of ice-cold Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) to a final protein concentration of 0.1-0.5 mg/mL.[11]
-
Incubate at 4°C for 12-24 hours with gentle stirring.
-
Clarify the refolded protein solution by centrifugation to remove any aggregated protein.
-
Proceed with affinity purification as described in Protocol 2.
-
Visualizations
TUG Purification Workflow
Caption: Workflow for recombinant TUG protein purification.
Insulin Signaling Pathway and TUG Cleavage
Caption: TUG's role in insulin-stimulated GLUT4 translocation.
References
- 1. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Increasing the yield of soluble recombinant protein expressed in E. coli by induction during late log phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 11. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. iba-lifesciences.com [iba-lifesciences.com]
- 16. youtube.com [youtube.com]
Optimizing TUG protein western blot signal-to-noise ratio
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in TUG protein Western blots.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of the TUG protein on a Western blot?
A1: The full-length, intact TUG protein is expected to migrate at approximately 60-75 kDa.[1][2] However, TUG can undergo endoproteolytic cleavage, especially upon insulin stimulation in fat and muscle cells.[3][4] This cleavage results in an N-terminal product (TUGUL) and a C-terminal product. The C-terminal product may appear as a band at ~42 kDa or a modified form at ~54 kDa.[3][4][5] An N-terminal antibody may also detect a 130 kDa band, which is thought to be the TUGUL fragment conjugated to another protein.[4][5] Therefore, depending on the antibody used (N-terminal vs. C-terminal specific) and the cellular context, you may observe multiple bands.
Q2: Which type of antibody is best for detecting TUG?
A2: The choice of antibody depends on the specific research question.
-
To detect the full-length protein , an antibody targeting either the N-terminus or C-terminus can be used in cell types where cleavage is minimal.
-
To study TUG cleavage , using both N-terminal and C-terminal specific antibodies can be insightful. A C-terminal antibody will detect the intact TUG and the 42/54 kDa cleavage product, while an N-terminal antibody will detect the intact TUG and the 130 kDa "tugulated" protein.[4][5]
-
Both polyclonal and monoclonal antibodies against TUG are commercially available.[1][6][7] Always check the manufacturer's datasheet for validation in Western blotting and recommended applications.
Q3: Should I use BSA or non-fat dry milk for blocking?
A3: The choice between Bovine Serum Albumin (BSA) and non-fat dry milk can impact the signal-to-noise ratio. Non-fat dry milk is a more aggressive blocking agent and can sometimes reduce the signal of specific bands, but it is often very effective at reducing background.[8] BSA is a gentler blocking agent. For some antibodies, the manufacturer will recommend a specific blocking agent.[9] If you are experiencing high background with BSA, switching to 5% non-fat dry milk in TBST may help. Conversely, if your signal is weak with milk, trying 5% BSA in TBST could improve it. However, when detecting phosphoproteins, it is advisable to use BSA instead of milk, as milk contains phosphoproteins (casein) that can lead to high background.[10]
Q4: How much protein should I load per lane for TUG detection?
A4: For whole-cell lysates, a starting point of 20-30 µg of total protein per lane is recommended.[8] However, if TUG expression is low in your cell or tissue type, or if you are trying to detect a post-translationally modified form, you may need to load up to 100 µg of protein.[8] Overloading the gel can lead to high background and non-specific bands, so it is crucial to optimize the protein load.[8][11]
Troubleshooting Guide
Issue 1: Weak or No Signal
If you are observing a faint TUG band or no signal at all, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Low Protein Expression | Confirm that your cell line or tissue expresses TUG protein. You can check protein expression databases like The Human Protein Atlas.[8] Include a positive control lysate from a cell line known to express TUG.[12] |
| Insufficient Protein Load | Increase the amount of protein loaded on the gel. It might be necessary to load up to 100 µg for low-abundance targets.[8][13] |
| Suboptimal Antibody Concentration | The antibody dilution may be too high. Try decreasing the dilution (i.e., increasing the concentration). A good starting point for many TUG antibodies is a 1:1000 dilution for the primary antibody.[1][2] You can perform a reagent gradient to find the optimal concentration.[9] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[11] For larger proteins like TUG (~70-75 kDa), a wet transfer overnight at 4°C may be more efficient than a rapid semi-dry transfer.[9][14] |
| Inactive Antibody | Ensure the antibody has been stored correctly at -20°C and has not been subjected to multiple freeze-thaw cycles.[1][10] It is recommended to use freshly diluted antibody for each experiment.[8] |
| Excessive Blocking | Over-blocking, especially with non-fat dry milk, can sometimes mask the epitope.[9] Try reducing the blocking time or switching to a gentler blocking agent like BSA.[8] |
| Incorrect Secondary Antibody | Ensure you are using the correct secondary antibody that recognizes the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Issue 2: High Background
A high background can obscure the specific TUG signal. Here are common causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[15] Ensure the blocking agent is fresh and completely covers the membrane. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[11][16] Increase the dilution of your antibodies. For secondary antibodies, a range of 1:5,000 to 1:200,000 is common.[9] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[10][11] Using a detergent like Tween-20 (0.1-0.2%) in your wash buffer (TBST) is crucial.[10] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST) and blocking solution, for each experiment.[10][16] |
| Membrane Drying Out | Never let the membrane dry out during any of the incubation or washing steps.[10][16] |
| High Exposure Time | If using a chemiluminescent substrate, a very long exposure time can increase the background.[9][10] Try reducing the exposure time. |
Issue 3: Non-Specific Bands
The presence of unexpected bands can complicate data interpretation.
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Ensure your primary antibody is specific for TUG. Check the manufacturer's datasheet for validation data. Some bands may represent post-translationally modified forms or cleavage products of TUG.[3][4][17] |
| Protein Overload | Loading too much protein can cause aggregation and lead to the appearance of non-specific bands.[8][11] Try reducing the amount of protein loaded. |
| Protein Degradation | The presence of bands at a lower molecular weight than expected could be due to protein degradation. Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[8][9] |
| Secondary Antibody Non-Specificity | Run a control where you incubate the membrane with only the secondary antibody to check for non-specific binding.[12] |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.[8][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and heat at 95-100°C for 5-10 minutes.
SDS-PAGE and Western Blotting
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes or overnight at 20V at 4°C is recommended for a protein of TUG's size.[9][14]
-
After transfer, briefly wash the membrane with TBST and visualize total protein with Ponceau S stain to confirm transfer efficiency. Destain with TBST.
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15]
-
Incubate the membrane with the primary TUG antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature with gentle agitation.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Acquire the image using a digital imager or film.
Visualizations
Caption: General workflow for TUG protein Western blotting.
References
- 1. Tug Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Tug Antibody (#2049) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 4. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. TUG Antibodies: Novus Biologicals [novusbio.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Recommended controls for western blot | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: TUG Protein Antibody Specificity and Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with TUG (Tether containing UBX domain for GLUT4) protein antibody specificity and validation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of TUG protein in a Western Blot?
A1: The full-length TUG protein has a predicted molecular weight of approximately 60 kDa. However, upon insulin stimulation in sensitive cell types like adipocytes and muscle cells, TUG undergoes endoproteolytic cleavage. This cleavage results in an N-terminal fragment of about 18 kDa (known as TUGUL) and a C-terminal fragment that can appear as a 42 kDa or a modified 54 kDa band[1][2][3]. Therefore, depending on the cellular context, insulin stimulation status, and the epitope of the antibody used, you may observe bands at ~60 kDa, ~54/42 kDa, or even a high molecular weight band at ~130 kDa, which corresponds to the TUGUL fragment conjugated to its target protein, KIF5B[1][4].
Q2: My TUG antibody works in Western Blotting but not in Immunoprecipitation (IP). Why might this be?
A2: This is a common issue that can arise from several factors:
-
Epitope Masking: The antibody's epitope on the native TUG protein may be buried within the protein's three-dimensional structure and therefore inaccessible in non-denaturing IP conditions. In the denaturing conditions of SDS-PAGE for Western Blotting, the protein is linearized, exposing the epitope.
-
Antibody Clone Specificity: Some monoclonal antibodies are specifically raised and validated for applications that use denatured proteins and may not recognize the native conformation.
-
Low Protein Abundance: The endogenous levels of TUG might be too low for successful immunoprecipitation. While Western Blotting can detect relatively small amounts of protein in a lysate, IP requires a sufficient amount of protein to be captured by the antibody-bead complex.
Q3: Can I use the same TUG antibody for different applications like Western Blot, IP, and Immunofluorescence (IF)?
A3: Not necessarily. An antibody validated for one application may not work in another due to differences in how the target protein is presented (e.g., denatured vs. native, fixed vs. unfixed). Always refer to the manufacturer's datasheet for application-specific validation data[5]. If the datasheet does not specify validation for your intended application, it is crucial to perform your own validation experiments.
Q4: I see multiple bands in my Western Blot when probing for TUG. What could be the cause?
A4: Multiple bands can be due to several reasons:
-
TUG Cleavage Products: As mentioned in Q1, you may be detecting the full-length TUG (~60 kDa) and its cleavage products (~54/42 kDa) simultaneously, especially if your antibody targets the C-terminus[1][3].
-
Post-Translational Modifications (PTMs): TUG can be subject to PTMs other than cleavage, which can alter its molecular weight[6][7][8][9][10].
-
Protein Dimers or Multimers: Inadequately denatured samples can result in the formation of dimers or multimers, leading to higher molecular weight bands[11][12].
-
Splice Variants: The existence of different TUG isoforms could lead to multiple bands.
-
Non-specific Binding: The antibody may be cross-reacting with other proteins. To verify specificity, use a blocking peptide or test the antibody in TUG knockout/knockdown cells[11][12].
Troubleshooting Guides
Problem 1: Weak or No Signal in Western Blot
| Possible Cause | Recommended Solution |
| Low Endogenous TUG Expression | Increase the amount of total protein loaded per lane. Consider using a positive control, such as a cell line known to express high levels of TUG (e.g., 3T3-L1 adipocytes)[1]. |
| Antibody Epitope is in the Cleaved Fragment | If you are studying the full-length protein, ensure your antibody targets an epitope present in the 60 kDa form. If studying cleavage, you may need separate antibodies for the N- and C-terminal fragments[1]. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) based on the molecular weight of the TUG form you are detecting. Use a PVDF membrane for better protein retention. |
| Suboptimal Antibody Dilution | Perform a titration experiment to determine the optimal primary antibody concentration. |
| Incorrect Blocking or Washing Steps | Ensure the blocking buffer is appropriate (e.g., 5% non-fat milk or BSA in TBST). Increase the duration or number of washing steps to reduce background and improve signal-to-noise. |
Problem 2: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration and/or incubation time. |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all equipment is clean. |
| Inadequate Blocking | Increase the blocking time to at least 1 hour at room temperature. Consider trying a different blocking agent. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Problem 3: Non-Specific Binding in Immunoprecipitation (IP)
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Use an isotype control antibody of the same immunoglobulin class and from the same host species as your primary TUG antibody to ensure the observed binding is specific[13]. |
| Binding of Proteins to Beads | Pre-clear the cell lysate by incubating it with the protein A/G beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads[14][15]. |
| Inappropriate Lysis Buffer | The stringency of the lysis buffer can affect protein-protein interactions and non-specific binding. RIPA buffer is more stringent than NP-40 or Triton X-100 containing buffers. You may need to optimize the detergent and salt concentrations[16][17]. |
| Insufficient Washing | Increase the number and duration of washes after antibody incubation to remove non-specifically bound proteins. |
Experimental Protocols & Validation
Western Blot Protocol for TUG Protein
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10% or 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary TUG antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Immunoprecipitation Protocol for TUG Protein
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G agarose beads to 500 µg - 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary TUG antibody or an isotype control to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer.
-
-
Elution:
-
Elute the protein by adding 2X Laemmli buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western Blotting.
-
Visualizations
TUG-Mediated GLUT4 Translocation Signaling Pathway
References
- 1. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tug Antibody (#2049) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Post-translational Modification in Antibody Function - The Antibody Society [antibodysociety.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Post-Translational Modification Analysis - Creative Biolabs [creative-biolabs.com]
- 10. Analysis of Monoclonal Antibody Sequence and Post-translational Modifications by Time-controlled Proteolysis and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
How to solve TUG protein aggregation during expression
Troubleshooting Guides & FAQs
This guide provides answers to common issues encountered during the recombinant expression of the TUG (Tether containing UBX domain for GLUT4) protein, focusing on preventing and resolving protein aggregation.
FAQ 1: My TUG protein is insoluble after expression in E. coli. What is causing this?
Answer:
TUG protein aggregation during recombinant expression is a common challenge, often leading to the formation of insoluble inclusion bodies. Several factors related to both the protein's intrinsic properties and the expression conditions can contribute to this issue.
-
Intrinsic Structural Features: TUG contains two predicted intrinsically disordered regions (IDRs), a central region (IDR1) and a C-terminal region (IDR2).[1][2] IDRs lack a stable tertiary structure and are known to be prone to aggregation, especially when overexpressed at high concentrations in a non-native environment like E. coli.[3]
-
High Expression Rate: Strong promoters (e.g., T7) can lead to a transcription and translation rate that outpaces the cell's folding machinery.[4] This rapid synthesis of TUG polypeptides can overwhelm the available chaperones, leading to misfolding and aggregation.[5]
-
Suboptimal Culture Conditions: High induction temperatures (e.g., 37°C) accelerate protein synthesis but also increase the strength of hydrophobic interactions, which are a major driver of aggregation.[6]
-
Lack of Post-Translational Modifications: TUG may undergo post-translational modifications in its native mammalian cells that are absent in E. coli, potentially affecting its stability and solubility.
Below is a diagram illustrating the key domains of the TUG protein, highlighting the regions susceptible to aggregation.
FAQ 2: How can I optimize expression conditions to improve TUG protein solubility?
Answer:
Optimizing expression conditions is the first and most critical step to enhance the solubility of TUG. The goal is to slow down the rate of protein synthesis to allow more time for proper folding.[4]
Key parameters to adjust include:
-
Temperature: Lowering the post-induction temperature is highly effective. Slower cell processes at lower temperatures reduce the rates of transcription and translation, which can significantly improve protein solubility.[4][7]
-
Inducer (IPTG) Concentration: Reducing the IPTG concentration can decrease the transcription rate from inducible promoters like T7. This prevents the rapid accumulation of TUG polypeptides, lessening the burden on the cell's folding machinery.[4][8]
-
Cell Density at Induction: Inducing the culture at a different optical density (OD600) can sometimes impact protein solubility and yield.
The following table summarizes recommended starting points for optimization.
| Parameter | High Aggregation (Typical) | Recommended for TUG | Rationale |
| Temperature | 37°C | 15-25°C | Slows protein synthesis, promotes correct folding.[4][7] |
| IPTG Concentration | 1.0 mM | 0.05-0.4 mM | Reduces transcription rate, preventing overwhelming the folding capacity.[4] |
| Induction Time | 2-4 hours | 16-24 hours (overnight) | Longer induction at low temperatures is needed to achieve sufficient yield.[9] |
| OD600 at Induction | 0.6 - 0.8 | 0.6 - 1.0 | Test different points in the growth phase.[7] |
FAQ 3: Would using a different vector, fusion tag, or E. coli strain help?
Answer:
Yes, modifying your cloning and host strategy can have a profound impact on TUG solubility.
-
Solubility-Enhancing Fusion Tags: Fusing TUG to a highly soluble partner protein can prevent aggregation. Large tags like Maltose-Binding Protein (MBP) and N-utilization substance A (NusA) are particularly effective as they are thought to act as chaperones for their fusion partner.[10][11] Smaller tags like Thioredoxin (Trx) or newly developed intrinsically disordered peptide tags can also significantly improve solubility.[12][13][14]
-
E. coli Host Strains:
-
Chaperone Co-expression: Strains like ArcticExpress (DE3) are engineered to co-express chaperonins from cold-adapted bacteria, which are active at the low temperatures beneficial for TUG folding.[15]
-
Tightly Regulated Expression: Strains like BL21-AI (arabinose-inducible) or those with mutations in the lac permease gene (Tuner strains) allow for tighter control and more uniform induction, preventing leaky or overly aggressive expression.[15]
-
Codon Bias Correction: If you are expressing human TUG, strains like Rosetta(DE3) , which supply tRNAs for codons that are rare in E. coli, can help prevent translational pausing and subsequent misfolding.[16][17]
-
Strains for Toxic Proteins: If high-level TUG expression proves toxic, strains like C41(DE3) or Lemo21(DE3) can be beneficial as they are selected to tolerate difficult-to-express proteins.[17]
-
FAQ 4: If my TUG protein is still aggregating, what are the next steps?
Answer:
If optimizing expression fails to produce soluble TUG, the next step is to purify the protein from inclusion bodies and then refold it in vitro. This involves first isolating the aggregated protein and then using strong denaturants to solubilize it, followed by a carefully controlled refolding process.
The general workflow for this process is outlined in the diagram below.
A detailed protocol for this process is provided in the "Experimental Protocols" section.
FAQ 5: What buffer additives can I use during purification and storage to keep TUG soluble?
Answer:
Once you have soluble TUG protein (either directly from expression or after refolding), maintaining its solubility during purification and storage is crucial. The right buffer additives can stabilize the protein and prevent it from re-aggregating.[13]
| Additive Class | Example(s) | Working Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevents the formation of incorrect disulfide bonds which can lead to aggregation.[18][19] |
| Osmolytes / Stabilizers | Glycerol, Sucrose | 5-20% (v/v) | Stabilize the native protein structure by promoting hydration of the protein surface.[19] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Can suppress aggregation by binding to exposed hydrophobic patches and charged regions.[19][] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Help to solubilize proteins by interacting with hydrophobic surfaces, preventing protein-protein aggregation.[13][19] |
| Salts | NaCl, KCl | 150-500 mM | Can help shield surface charges and prevent electrostatic interactions that may lead to aggregation.[18] |
For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C in a buffer containing a cryoprotectant like 10-50% glycerol.[13][21][22] Avoid repeated freeze-thaw cycles.[22]
Experimental Protocols
Protocol 1: Optimizing TUG Expression in E. coli
This protocol provides a framework for screening temperature and inducer concentrations to maximize soluble TUG expression.
-
Transformation: Transform your TUG expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on selective LB agar and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Cultures: Use the starter culture to inoculate 4 x 100 mL cultures of LB medium (with antibiotic) to an initial OD600 of ~0.05. Grow at 37°C with shaking.
-
Induction: When the cultures reach an OD600 of 0.6-0.8, cool them to their respective induction temperatures for 20 minutes. Induce the cultures as follows:
-
Culture 1: Add IPTG to 0.1 mM, incubate at 25°C overnight (16-18 hours).
-
Culture 2: Add IPTG to 0.5 mM, incubate at 25°C overnight (16-18 hours).
-
Culture 3: Add IPTG to 0.1 mM, incubate at 18°C overnight (20-24 hours).
-
Culture 4: Add IPTG to 0.5 mM, incubate at 18°C overnight (20-24 hours).
-
-
Harvest and Lysis:
-
Measure the final OD600 of each culture. Harvest a normalized amount of cells from each (e.g., 10 OD units) by centrifugation (5,000 x g, 10 min, 4°C).
-
Resuspend the cell pellets in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
-
Analysis:
-
Take a 50 µL aliquot of the total lysate ("T").
-
Centrifuge the remaining lysate at 15,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant, which is the soluble fraction ("S").
-
Analyze the "T" and "S" fractions for each condition by SDS-PAGE and Coomassie staining to determine the condition that yields the most soluble TUG protein.
-
Protocol 2: Solubilization and Refolding of TUG from Inclusion Bodies
This protocol outlines a general method for recovering TUG from inclusion bodies using denaturation and dialysis-based refolding.
-
Inclusion Body Isolation:
-
Harvest cells from a large-scale expression culture known to produce insoluble TUG.
-
Lyse the cells as described above.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Wash the pellet (inclusion bodies) by resuspending it in lysis buffer containing 1% Triton X-100 to remove membrane contaminants. Centrifuge again and discard the supernatant. Repeat this wash step with lysis buffer without detergent.[23]
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M Urea, 10 mM DTT).[23][24]
-
Stir or rotate at room temperature for 1-2 hours until the pellet is fully dissolved.
-
Clarify the solution by centrifugation at 20,000 x g for 30 minutes to remove any remaining insoluble debris. The supernatant now contains denatured TUG.
-
-
Refolding by Step-Wise Dialysis:
-
Transfer the solubilized protein to dialysis tubing (e.g., 10 kDa MWCO).
-
Perform a step-wise dialysis at 4°C against a series of refolding buffers with decreasing concentrations of urea. This allows for gradual removal of the denaturant, promoting proper folding.
-
Step 1: Dialyze against 1L of Refolding Buffer + 4 M Urea for 4 hours.
-
Step 2: Dialyze against 1L of Refolding Buffer + 2 M Urea for 4 hours.
-
Step 3: Dialyze against 1L of Refolding Buffer + 1 M Urea for 4 hours.
-
Step 4: Dialyze against 2 x 1L of Refolding Buffer (no urea) overnight.
-
-
Refolding Buffer Composition: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.4 M L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.
-
-
Final Clarification and Purification:
-
After dialysis, a precipitate may have formed. Centrifuge the sample at 20,000 x g for 30 minutes at 4°C to pellet any aggregated protein.
-
The supernatant contains the refolded, soluble TUG protein. Proceed with standard chromatography techniques (e.g., affinity, size exclusion) for final purification.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 14. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 16. sinobiological.com [sinobiological.com]
- 17. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. neb.com [neb.com]
- 23. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 24. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TUG Protein Cleavage Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in detecting TUG protein and its cleavage products.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights of intact TUG protein and its cleavage products?
A1: The full-length TUG protein has an approximate molecular weight of 60 kDa. Upon insulin stimulation in fat and muscle cells, TUG undergoes endoproteolytic cleavage, yielding two primary products:
-
N-terminal product (TUGUL): An 18 kDa ubiquitin-like modifier.
-
C-terminal product: A 42 kDa fragment. This product can be further modified, resulting in a 54 kDa form that is often observed in Western blots.
Additionally, the 18 kDa TUGUL product covalently modifies the kinesin motor protein KIF5B (approximately 110 kDa), forming a conjugate of about 130 kDa.
Q2: In which cell types is TUG protein cleavage observed?
A2: TUG protein cleavage is a cell-type-specific process, primarily occurring in insulin-responsive tissues such as fat (adipocytes) and muscle cells. It is generally not observed in fibroblasts or other cell types like 293T cells. The extent of cleavage is also highly dependent on the differentiation state of the cells, for instance, being more prominent in fully differentiated 3T3-L1 adipocytes compared to pre-adipocytes.
Q3: What is the subcellular localization of the TUG cleavage products?
A3: Following cleavage, the TUG products have distinct subcellular localizations:
-
TUGUL (N-terminal product): The TUGUL-modified kinesin motor (e.g., KIF5B) translocates with GLUT4 storage vesicles (GSVs) to the cell surface.
-
C-terminal product: The C-terminal fragment is extracted from the Golgi matrix by the p97 (VCP) ATPase and translocates to the nucleus. There, it interacts with PPARγ and PGC-1α to regulate gene expression related to fatty acid oxidation and thermogenesis.
Q4: What is the primary protease responsible for TUG cleavage?
A4: The muscle isoform of the Usp25 protease, Usp25m, has been identified as the enzyme that mediates the endoproteolytic cleavage of TUG in adipocytes.
Troubleshooting Guide
Problem 1: Weak or No Signal for TUG Cleavage Products
| Possible Cause | Troubleshooting Steps |
| Low abundance of cleaved TUG | - Ensure cells have been adequately stimulated with insulin (e.g., 100 nM for 20-30 minutes is a common starting point). - Confirm that the cell type used undergoes TUG cleavage (e.g., differentiated 3T3-L1 adipocytes). Cleavage is minimal or absent in non-responsive cells. - For tissue extracts, be aware that only a fraction of cells may express the necessary machinery for cleavage. |
| Inefficient protein extraction | - Use a lysis buffer containing strong detergents (e.g., RIPA buffer or a buffer with 1% SDS) to ensure complete solubilization of membrane-associated proteins. For some applications, boiling in 1% SDS immediately after harvesting is recommended to preserve post-translational modifications and prevent degradation. - Always include a fresh cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent degradation of TUG and its products. |
| Poor antibody performance | - Use antibodies specifically validated for the detection of the N-terminal or C-terminal fragments. Note that an antibody raised against the C-terminus of TUG will not detect the 130 kDa TUGUL-modified protein. - Optimize primary antibody concentration and incubation time. An overnight incubation at 4°C is often recommended to enhance signal. - Include a positive control lysate from cells known to exhibit TUG cleavage. |
| Inefficient protein transfer | - For the smaller 18 kDa TUGUL and 42 kDa C-terminal fragments, consider using a membrane with a smaller pore size (e.g., 0.2 µm) to prevent transfer through the membrane. - Optimize transfer time and voltage. Smaller proteins require shorter transfer times. - Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
Problem 2: Incorrect Molecular Weight of Detected Bands
| Possible Cause | Troubleshooting Steps |
| Post-translational modifications | - The C-terminal product often appears as a 54 kDa band in addition to the expected 42 kDa band, due to an unknown modification. The presence of both bands is not unusual. - Glycosylation or other modifications can alter the migration of proteins. Check protein databases for known modifications. |
| Protein degradation | - The appearance of bands smaller than expected may indicate protein degradation. Ensure that samples are always kept on ice and that fresh protease inhibitors are used during lysis. |
| Protein aggregation | - If bands appear at a much higher molecular weight than expected or as a smear, protein aggregation might be the cause. Ensure complete denaturation of samples by boiling in Laemmli buffer with a sufficient concentration of reducing agent (e.g., DTT or β-mercaptoethanol). |
Problem 3: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Inadequate blocking | - Block the membrane for at least 1 hour at room temperature or overnight at 4°C. - The choice of blocking agent is critical. While non-fat dry milk is common, some antibodies perform better with 5% BSA, especially for detecting phosphoproteins. |
| Antibody concentration too high | - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. High antibody concentrations can lead to non-specific binding. |
| Insufficient washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST or PBST). |
Quantitative Data Summary
The following table summarizes the relative abundance of the 54 kDa C-terminal TUG cleavage product to the intact 60 kDa TUG protein in different cell types and at various stages of 3T3-L1 adipocyte differentiation, as determined by immunoblotting.
| Cell Type/Differentiation Stage | Ratio of 54 kDa product to 60 kDa intact TUG (Mean ± SE) |
| 293T Cells | ~0.05 ± 0.01 |
| 3T3-L1 Day 0 (pre-adipocytes) | ~0.1 ± 0.02 |
| 3T3-L1 Day 5 of differentiation | ~0.4 ± 0.05 |
| 3T3-L1 Day 10 of differentiation | ~0.7 ± 0.08 |
Data adapted from Bogan, J.S. et al. (2012). Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation. J Biol Chem.
Experimental Protocols
Protocol 1: Western Blotting for TUG Cleavage Products
-
Cell Lysis (Denaturing Conditions):
-
Culture and treat cells (e.g., differentiated 3T3-L1 adipocytes) as required. For insulin stimulation, a typical treatment is 100 nM insulin for 20-30 minutes.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate by adding boiling 1% SDS lysis buffer. Scrape the lysate into a microfuge tube.
-
Shear the DNA by passing the lysate through a 22-gauge needle or by sonication.
-
Centrifuge at high speed to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer to 20-40 µg of protein. Boil for 5-10 minutes.
-
Load samples onto a polyacrylamide gel. A gradient gel (e.g., 4-15%) is recommended to resolve the wide range of molecular weights (18 kDa to 130 kDa).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. For smaller fragments (<40 kDa), a 0.2 µm pore size PVDF membrane is recommended.
-
Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TUG C-terminus or anti-TUG N-terminus) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each in TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Protocol 2: Immunoprecipitation of TUG Protein
-
Cell Lysis (Non-denaturing Conditions):
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 or Nonidet P-40 in PBS) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose or magnetic beads to the cell lysate (approximately 20 µl of bead slurry per 1 mg of protein).
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against TUG to the pre-cleared lysate.
-
Incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads containing the immune complexes.
-
Wash the pellet 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Resuspend the final bead pellet in 2X Laemmli sample buffer.
-
Boil for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis as described in Protocol 1.
-
Visualizations
Caption: Insulin-stimulated TUG protein cleavage pathway.
Caption: Experimental workflow for TUG cleavage detection.
Optimizing fixation and permeabilization for TUG immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize the fixation and permeabilization steps for successful immunofluorescence staining of the TUG protein.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of TUG protein?
The TUG (Tether containing UBX domain for GLUT4) protein is primarily localized to intracellular vesicles, specifically GLUT4 storage vesicles (GSVs), and the Golgi matrix.[1] In the absence of insulin stimulation, TUG tethers these GLUT4-containing vesicles intracellularly.[2][3]
Q2: What is the role of insulin in TUG localization and function?
Insulin stimulates glucose uptake in fat and muscle cells by mobilizing the GLUT4 glucose transporter to the plasma membrane.[2] This process is initiated by insulin-stimulated endoproteolytic cleavage of TUG, which separates the vesicle-binding and matrix-binding regions of the protein, thereby releasing the GLUT4 vesicles.[1][4][5]
Q3: Which fixation method is generally recommended for TUG immunofluorescence?
Both formaldehyde and methanol fixation can be used for immunofluorescence, but the optimal method may depend on the specific antibody and cellular context. Formaldehyde is a cross-linking fixative that preserves cellular structure well. For phospho-specific antibodies, using at least 4% formaldehyde is recommended to inhibit endogenous phosphatases.[6] Methanol is a denaturing fixative that can sometimes improve antibody access to certain epitopes.[7] A pilot experiment comparing different fixation methods is recommended to determine the best approach for your specific experimental conditions.
Q4: Is a permeabilization step necessary when using methanol fixation?
No, methanol fixation also permeabilizes the cell membrane, so a separate permeabilization step with detergents like Triton X-100 is not required.[8]
Troubleshooting Guide
Weak or No Signal
Q: I am not observing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?
A: Weak or no signal can be caused by several factors, from sample preparation to imaging. Below are some common causes and recommended solutions.
-
Inadequate Fixation: The fixation protocol may not be optimal for preserving the TUG epitope.
-
Incorrect Permeabilization: The permeabilization step may be insufficient, preventing the antibody from reaching the intracellular TUG protein.
-
Solution: If using formaldehyde fixation, ensure you are using an appropriate permeabilization agent like Triton X-100 or saponin. The concentration and incubation time may need to be optimized. Consult the antibody datasheet for any specific recommendations.[6]
-
-
Antibody Issues: The primary or secondary antibody may not be performing correctly.
-
Solution:
-
Confirm that the primary antibody has been validated for immunofluorescence.[8]
-
Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[8][9]
-
Optimize the antibody concentrations by performing a titration.[9]
-
Store antibodies according to the manufacturer's instructions to avoid degradation.[8]
-
-
-
Low Protein Expression: The target protein may be expressed at low levels in your cells or tissue.
-
Improper Storage or Handling: Samples may have been stored for too long or exposed to light.
High Background
Q: I am observing high background fluorescence, which is obscuring the specific signal. What can I do to reduce it?
A: High background can be caused by non-specific antibody binding or autofluorescence. Here are some common causes and solutions:
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Antibody Concentration Too High: The primary or secondary antibody concentrations may be too high, leading to non-specific binding.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.
-
Solution: Ensure that all washing steps are performed thoroughly. Increasing the duration or number of washes can help.[10]
-
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, leading to background signal.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in your sample.
-
Solution: Run an isotype control to check for secondary antibody cross-reactivity.[6]
-
Experimental Protocols
Protocol: Immunofluorescence Staining of TUG in Cultured Cells
This protocol provides a general guideline for the immunofluorescent staining of TUG protein in cultured cells. Optimization of fixation, permeabilization, and antibody concentrations may be required for your specific cell type and experimental conditions.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS or ice-cold Methanol)
-
Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)[11]
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100)[11]
-
Primary antibody against TUG
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Anti-fade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips or chamber slides and grow to the desired confluency.
-
Washing: Briefly rinse the cells with PBS.
-
Fixation (Choose one):
-
Permeabilization (for paraformaldehyde-fixed cells):
-
Incubate the cells with Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.[11]
-
Rinse three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 60 minutes at room temperature to block non-specific antibody binding sites.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary TUG antibody in Antibody Dilution Buffer to the predetermined optimal concentration.
-
Aspirate the blocking solution and apply the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.[11]
-
-
Washing:
-
Rinse the cells three times in PBS for 5 minutes each.[11]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Rinse the cells three times in PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5 minutes.[12]
-
Rinse with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope. Store slides at 4°C in the dark.[8]
-
Data Presentation
Table 1: Comparison of Common Fixation Methods
| Fixative | Type | Mechanism | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Cross-linking | Forms covalent cross-links between proteins, preserving cellular structure. | Excellent preservation of morphology. | Can mask epitopes, potentially requiring antigen retrieval. |
| Methanol | Denaturing/Precipitating | Dehydrates and precipitates proteins. | Permeabilizes cells simultaneously; can enhance antibody binding to some epitopes. | Can alter cell morphology and cause protein denaturation. |
| Acetone | Denaturing/Precipitating | Dehydrates and precipitates proteins. | Similar to methanol, it also permeabilizes the cells. | Can cause significant cell shrinkage and protein extraction. |
Table 2: Comparison of Common Permeabilization Reagents (for Formaldehyde Fixation)
| Reagent | Type | Concentration | Incubation Time | Notes |
| Triton X-100 | Non-ionic detergent | 0.1 - 0.5% | 10 - 20 minutes | Permeabilizes both plasma and nuclear membranes. Can disrupt membrane structures if used at high concentrations or for prolonged periods. |
| Saponin | Non-ionic detergent | 0.1 - 0.5% | 10 - 20 minutes | Selectively permeabilizes the plasma membrane by removing cholesterol. Less harsh than Triton X-100. |
| Digitonin | Mild non-ionic detergent | 10 - 50 µg/mL | 5 - 15 minutes | Similar to saponin, it selectively permeabilizes the plasma membrane. |
Visualizations
Caption: Experimental workflow for TUG immunofluorescence.
Caption: TUG's role in insulin-stimulated GLUT4 translocation.
References
- 1. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUG-UBL1 protein domain - Wikipedia [en.wikipedia.org]
- 4. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. scbt.com [scbt.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. ibidi.com [ibidi.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. sites.uclouvain.be [sites.uclouvain.be]
Technical Support Center: Overcoming Challenges with TUG shRNA Knockdown Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common problems encountered during TUG (Taurine-upregulated gene 1) shRNA knockdown experiments.
Frequently Asked Questions (FAQs)
Section 1: shRNA Design and Construct Issues
Q1: I've designed and cloned my TUG shRNA, but I'm seeing minimal to no knockdown. What could be wrong with the design?
A: Not all shRNA sequences will effectively silence their target gene.[1] Several factors in the design phase can lead to poor knockdown efficiency:
-
Suboptimal Target Sequence: The chosen sequence within the TUG transcript might be inaccessible due to the secondary structure of the RNA or be bound by regulatory proteins.[2]
-
Ineffective Hairpin Loop: The loop connecting the two complementary strands of the shRNA can impact processing by the Dicer enzyme. Optimizing the loop sequence and size can sometimes convert a weak shRNA into a strong one.[3][4]
-
General Efficacy Rates: It is important to recognize that only a fraction of designed shRNAs will produce strong knockdown. It is standard practice to design and test at least two, and preferably 3-4, different shRNA sequences for each target gene to increase the likelihood of success.[1][6]
Q2: How can I select a better target sequence for my TUG shRNA?
A: To improve your chances of success, consider the following when designing your shRNA:
-
Thermodynamic Properties: Effective shRNAs often have lower thermodynamic stability at the 3' end of the sense strand (which becomes the passenger strand) and higher stability at the 5' end. This asymmetry is thought to facilitate the loading of the desired antisense (guide) strand into the RISC complex.[7][8]
-
Bioinformatic Tools: Utilize publicly available design algorithms that take into account factors like sequence specificity, GC content, and predicted secondary structure.
-
Literature Validation: If possible, use shRNA sequences that have been previously validated in published research.[1]
Section 2: Delivery and Transduction Problems
Q3: I'm using a lentiviral system, but my transduction efficiency is low, as indicated by a low percentage of GFP-positive cells. How can I improve it?
A: Low transduction efficiency is a common hurdle.[6] Here are several strategies to optimize lentiviral delivery:
-
Perform Spinoculation: Centrifuging the cells with the viral supernatant at a low speed (e.g., 800-1000 x g) for 1-2 hours can significantly increase virus-cell contact and improve transduction efficiency by 2- to 10-fold.[10][14]
Q4: Can the type of delivery vector affect my TUG knockdown experiment?
A: Yes, the choice of vector is critical. For long-term, stable knockdown, lentiviral or retroviral vectors are preferred as they integrate the shRNA cassette into the host genome.[15][16][17] For transient knockdown, plasmid-based transfection can be used, but this is often inefficient in difficult-to-transfect cells like primary or non-adherent cells.[6][18] Viral delivery is generally more efficient than transfection.[18]
Section 3: Validation and Data Interpretation
Q5: How should I properly measure and validate the knockdown of TUG?
A: Proper validation is essential to confirm that your shRNA is working as intended.
-
mRNA Level (RT-qPCR): This is the most direct and sensitive method to assess knockdown, as RNAi acts by degrading mRNA.[1][19] Use primers that span an exon-exon junction to avoid amplifying any contaminating genomic DNA. Always include a "minus-RT" control.[1]
-
Protein Level (Western Blot): While qPCR measures the direct effect, Western blotting confirms a downstream consequence. However, this method is prone to variability and depends heavily on the specificity of the primary antibody.[1][20] A lack of protein reduction could also be due to high protein stability and slow turnover rates.
Q6: My knockdown is successful, but how do I ensure the observed phenotype is specific to TUG and not an off-target effect?
Troubleshooting Guides & Data Tables
Table 1: General shRNA Knockdown Success Rates
| Knockdown Efficiency | Expected Percentage of Designed shRNAs |
| Strong Knockdown | ~20-30% |
| Noticeable Knockdown | ~50-70% |
| No/Low Knockdown | ~30-50% |
| Data based on general observations reported in the field.[1] |
Table 2: Common Lentiviral Transduction Enhancers
| Enhancer | Typical Working Concentration | Notes |
| Polybrene | 4 - 8 µg/mL | Most commonly used, but can be toxic to some cell types.[12] |
| Protamine Sulfate | 4 - 10 µg/mL | An alternative to Polybrene, sometimes with lower toxicity.[11][12] |
| DEAE-Dextran | Varies by cell type | May provide superior results in certain cell lines compared to Polybrene.[13] |
| LentiBOOST™ | Per manufacturer | A commercial, clinically compatible alternative to Polybrene.[11] |
Experimental Protocols
Protocol 1: Optimizing Lentiviral Transduction Using MOI Titration
This protocol aims to identify the optimal amount of virus needed to efficiently transduce your target cells.
Methodology:
-
Cell Plating: Plate your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Serial Dilutions: Prepare serial dilutions of your TUG-shRNA lentiviral stock.
-
Transduction:
-
On the day of transduction, remove the old media from the cells.
-
Prepare transduction media for a range of MOIs (e.g., 0, 0.5, 1, 2, 5, 10, 20). Include your chosen transduction enhancer (e.g., Polybrene at 8 µg/mL).
-
Add the appropriate volume of virus-containing media to each well.
-
Optional (Spinoculation): Centrifuge the plate at 800-1000 x g for 90 minutes at 32°C to enhance virus-cell contact.[10]
-
-
Incubation: Incubate the cells for 24 hours.
-
Media Change: After 24 hours, replace the virus-containing media with fresh, complete growth media.
-
Analysis: After 48-72 hours, analyze the percentage of GFP-positive cells in each well using flow cytometry or fluorescence microscopy. The optimal MOI is the lowest concentration that provides a high percentage of positive cells (e.g., >80%) without causing significant cell death.
Protocol 2: Validating TUG Knockdown via RT-qPCR
This protocol details the steps to quantify the reduction in TUG mRNA levels.
Methodology:
-
Cell Harvest: At 48-96 hours post-transduction, harvest both the control (scrambled shRNA) and experimental (TUG-shRNA) cells.
-
RNA Extraction: Extract total RNA from all samples using a high-quality commercial kit. Ensure RNA integrity and purity (A260/280 ratio of ~2.0).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase kit. Crucially, include a "No Reverse Transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination later.[1]
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green-based master mix.
-
Include primers for your target gene (TUG) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Include the following controls in your qPCR plate: -RT controls, and a no-template control (NTC).
-
-
Data Analysis:
-
Confirm that the -RT and NTC controls show no amplification.
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the change in TUG expression using the ΔΔCt method, normalizing the TUG Ct value to the housekeeping gene Ct value and comparing the TUG-shRNA sample to the scrambled shRNA control sample.
-
Visualizations: Workflows and Mechanisms
Diagram 1: The shRNA Mechanism of Action
Caption: The canonical pathway for shRNA processing and target mRNA degradation.
Diagram 2: Troubleshooting Workflow for Inefficient Knockdown
References
- 1. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of shRNA inhibitors by variation of the terminal loop sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 基于载体的RNAi支持–问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Duplex Stability and Terminal Asymmetry for shRNA Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving Lentiviral Transduction of Human Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips for successful lentiviral transduction [takarabio.com]
- 15. shRNA - Applications - What is shRNA, how it works and its applications. [horizondiscovery.com]
- 16. shRNA Process and Diagram [sigmaaldrich.com]
- 17. What Is shRNA? A Tool for Stable Gene Knockdown [synapse.patsnap.com]
- 18. What criteria should one use in choosing between siRNA versus shRNA for their studies? [qiagen.com]
- 19. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. horizondiscovery.com [horizondiscovery.com]
- 23. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 24. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in TUG-GLUT4 co-immunoprecipitation
This guide provides troubleshooting advice and detailed protocols for researchers encountering inconsistent results or other issues during TUG-GLUT4 co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format.
Q1: Why am I getting no or very weak bands for my co-immunoprecipitated protein (the "prey")?
A: This is a common issue that can stem from several factors, from protein expression to the stringency of your wash steps.
-
Weak or Transient Interaction: The interaction between TUG and GLUT4 is regulated by insulin. In unstimulated cells, TUG forms a complex with GLUT4, but this complex is largely disassembled by insulin.[1][2] Ensure your experimental conditions (basal vs. insulin-stimulated) are appropriate for capturing the interaction.
-
Inefficient Immunoprecipitation (IP) of the "Bait" Protein: If the primary IP target isn't captured efficiently, its binding partners won't be either. Verify that your bait protein is successfully immunoprecipitated by running an IP sample on a Western blot and probing for the bait protein.[3]
-
Incorrect Lysis Buffer: The choice of detergent is critical for membrane proteins like GLUT4.[4][5] A buffer that is too harsh can disrupt the protein-protein interaction, while one that is too mild may not efficiently solubilize the proteins. For Co-IP, a milder lysis buffer is generally recommended over a strong one like RIPA.[3]
-
Protein Degradation: Proteolysis can degrade your target proteins. Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[6]
-
Low Protein Expression: The target proteins may be expressed at low levels in your cell or tissue type. Ensure your input lysate control shows a strong band for both proteins.[3]
Q2: My Western blot shows high background and many non-specific bands. What can I do?
A: High background can obscure your results and is often due to non-specific binding of proteins to the IP antibody or the beads.
-
Insufficient Washing: The number and duration of wash steps are critical. Increase the number of washes or the stringency of the wash buffer to remove non-specifically bound proteins.[7] However, be cautious, as overly stringent washes can disrupt weak or transient interactions.[8]
-
Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding.[6][9] Titrate your antibody to determine the optimal concentration for IP.
-
Inadequate Bead Blocking: Ensure beads are properly blocked (e.g., with BSA) before adding the cell lysate to prevent proteins from binding directly to the bead surface.[9]
-
Pre-clearing Lysate: A highly effective step is to pre-clear your lysate by incubating it with beads before adding the primary antibody. This removes proteins that non-specifically bind to the beads themselves.[3][9]
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A: Consistency is key in Co-IP. Minor variations in protocol can lead to significant differences in results.
-
Standardize Protocols: Ensure all steps, from cell lysis to wash times and buffer compositions, are performed identically each time.
-
Use Fresh Buffers and Inhibitors: Always prepare fresh lysis and wash buffers. Protease and phosphatase inhibitors have a limited lifespan in solution.
-
Consistent Cell State: Ensure cells are at a similar confluency and have been treated (e.g., with insulin) for the exact same duration in every experiment. The TUG-GLUT4 interaction is dynamic and sensitive to stimulation timing.[2][10]
-
Quantify Lysate: Always perform a protein assay (e.g., BCA) to ensure you start with the same amount of total protein for each IP.
Below is a summary table for troubleshooting common Co-IP problems.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Interaction is weak/transient. | Optimize insulin stimulation conditions. Consider cross-linking agents. |
| Lysis buffer is too harsh. | Use a milder, non-ionic detergent-based buffer (e.g., Triton X-100 based) instead of RIPA.[3] | |
| Protein is degraded. | Add fresh protease/phosphatase inhibitors to all buffers and keep samples cold.[6] | |
| Antibody is not suitable for IP. | Verify the antibody is validated for IP. Test multiple antibodies if possible.[11] | |
| High Background | Insufficient washing. | Increase the number of washes (e.g., from 3 to 5) or add a small amount of detergent to the wash buffer.[7] |
| Too much antibody used. | Perform an antibody titration to find the lowest effective concentration. | |
| Non-specific binding to beads. | Pre-clear the lysate with beads before performing the IP.[3] | |
| Inconsistent Results | Variable protein input. | Accurately quantify protein concentration of lysates before each experiment. |
| Inconsistent cell stimulation. | Precisely control the timing and concentration of insulin treatment. | |
| Reagent degradation. | Prepare fresh lysis and wash buffers, especially the protease/phosphatase inhibitors, for each experiment. |
Signaling & Experimental Workflows
Understanding the underlying biology and the experimental steps is crucial for troubleshooting.
Insulin Signaling Pathway to GLUT4 Translocation
In unstimulated fat and muscle cells, TUG (Tether containing a UBX domain for GLUT4) acts as an intracellular tether, retaining GLUT4 storage vesicles (GSVs).[1][12][13] Upon insulin stimulation, a signaling cascade is initiated. A key event is the endoproteolytic cleavage of TUG, which separates its GLUT4-binding domain from its anchoring domain, releasing the GSVs for translocation to the plasma membrane.[10][14] This process is regulated by a PI3K-independent pathway involving the GTPase TC10α.[14]
General Co-Immunoprecipitation Workflow
The Co-IP workflow involves several distinct stages, each a potential source of error. Careful execution of each step is necessary for a successful experiment.
References
- 1. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking [ideas.repec.org]
- 2. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. med.emory.edu [med.emory.edu]
- 5. Optimizing Workflows for LC/MS Analysis of Co-Immunoprecipitated Protein Complexes – “Soap Opera(tions)” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmdbioscience.com [kmdbioscience.com]
- 7. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
How to improve the sensitivity of TUG cleavage assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their TUG (Tether containing a UBX domain for GLUT4) cleavage assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not detecting any TUG cleavage products?
A1: Several factors could lead to a lack of detectable TUG cleavage products. Here are some common causes and solutions:
-
Inefficient Insulin Stimulation: TUG cleavage is stimulated by insulin.[1][2][3] Ensure that your cells (e.g., 3T3-L1 adipocytes) are properly differentiated and responsive to insulin.[4] The degree of adipocyte differentiation significantly impacts the extent of TUG cleavage.[4]
-
Suboptimal Antibody Performance: The antibodies used to detect TUG and its cleavage fragments may not be sensitive or specific enough.
-
Troubleshooting:
-
Titrate your primary and secondary antibodies to determine the optimal concentration.[6][7][8][9][10]
-
Use antibodies specifically validated for detecting the N-terminal (TUGUL) and C-terminal fragments of TUG.[4][11]
-
Include positive controls, such as lysates from cells known to exhibit TUG cleavage, to validate antibody performance.
-
-
-
Low Abundance of Cleavage Products: The cleaved TUG fragments may be present at very low levels, below the detection limit of your assay.
-
Incorrect Cell Lysis Protocol: The method used to lyse the cells may not be suitable for preserving or extracting the TUG cleavage products.
Q2: The signal for my cleaved TUG fragments is very weak. How can I improve the sensitivity?
A2: A weak signal can be frustrating. Here are several strategies to boost the sensitivity of your TUG cleavage assay:
-
Optimize Western Blotting Conditions:
-
Antibody Concentrations: As mentioned above, titrating your primary and secondary antibodies is crucial. Using too high or too low a concentration can result in a poor signal.[6][7][8][9]
-
Blocking Buffers: The choice of blocking buffer can impact signal-to-noise. While non-fat dry milk is common, bovine serum albumin (BSA) may be preferable for certain antibodies, especially those targeting phosphorylated proteins.[16]
-
Washing Steps: Insufficient washing can lead to high background, which can obscure a weak signal. Increase the number and duration of your washes.[12]
-
Enhanced Chemiluminescence (ECL) Substrates: Use a high-sensitivity ECL substrate to amplify the signal from the HRP-conjugated secondary antibody.[13]
-
-
Enrichment of TUG Protein:
-
Immunoprecipitation: Consider performing an immunoprecipitation (IP) for TUG before running the Western blot. This will concentrate the TUG protein and its cleavage fragments, making them easier to detect.
-
-
Increase Protein Loading: Carefully quantify your protein samples and load a higher amount onto your SDS-PAGE gel. Be mindful that overloading can lead to poor separation and "streaky" bands.[10]
Q3: I'm observing non-specific bands on my Western blot, making it difficult to identify the TUG cleavage products. What can I do?
A3: Non-specific bands can be a common issue in Western blotting. Here’s how to address this problem:
-
Optimize Antibody Dilutions: Using too high a concentration of primary or secondary antibody is a frequent cause of non-specific binding.[9][17] Perform a titration to find the optimal dilution.
-
Improve Blocking:
-
Enhance Washing Steps:
-
Use High-Quality Antibodies: Ensure your primary antibody is specific for TUG. If possible, use monoclonal antibodies, which are generally more specific than polyclonal antibodies.
-
Include Proper Controls: Run a negative control lane on your gel with a lysate from cells that do not express TUG to identify any non-specific bands that appear.
Experimental Protocols
Protocol 1: Denaturing Cell Lysis for TUG Cleavage Analysis
This protocol is designed to efficiently lyse cells and denature proteins, which is often necessary for detecting TUG cleavage products by immunoblotting.[14][15]
-
Cell Culture and Treatment:
-
Culture 3T3-L1 adipocytes or other suitable cells to the desired confluency and differentiation state.
-
Stimulate cells with insulin (e.g., 100 nM for 20-30 minutes) or other treatments as required. Include an unstimulated control.
-
-
Cell Harvest and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add denaturing lysis buffer (e.g., 2% SDS in 100 mM Tris-HCl, pH 8.0) directly to the culture dish.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Denaturation and DNA Shearing:
-
Boil the lysate for 10 minutes at 100°C to fully denature the proteins and inactivate proteases.[14]
-
Shear the genomic DNA by passing the lysate through a 21-gauge needle several times or by sonication.
-
-
Protein Quantification:
-
Centrifuge the lysate at high speed to pellet any insoluble debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Dilute the lysate with SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples for 5 minutes before loading onto the gel.
-
Protocol 2: Immunoblotting for TUG Cleavage Products
-
SDS-PAGE:
-
Separate the protein lysates on an appropriate percentage SDS-polyacrylamide gel. The choice of gel percentage will depend on the size of the TUG fragments you wish to resolve.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer. Optimal dilution and incubation time should be determined empirically. A common starting point is a 1:1000 dilution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with wash buffer (e.g., TBST).[12]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing steps as described in step 5.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Protocol 3: Pulse-Chase Assay for TUG Stability
This technique is used to determine the half-life of TUG and its cleavage products.[19][20][21][22]
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
-
Starvation (Depletion):
-
Wash the cells with methionine/cysteine-free DMEM.
-
Incubate the cells in methionine/cysteine-free DMEM for 30-60 minutes at 37°C to deplete the intracellular pool of these amino acids.
-
-
Pulse (Labeling):
-
Replace the starvation medium with fresh methionine/cysteine-free DMEM containing [³⁵S]-methionine/cysteine.
-
Incubate for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.[19]
-
-
Chase:
-
Remove the labeling medium and wash the cells with complete medium containing an excess of non-radioactive methionine and cysteine.
-
Incubate the cells in the "chase" medium for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Cell Lysis and Immunoprecipitation:
-
At each time point, lyse the cells as described in Protocol 1.
-
Immunoprecipitate TUG and its fragments using a specific antibody.
-
-
Analysis:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins.
-
Quantify the band intensities at each time point to determine the rate of protein degradation.
-
Quantitative Data Summary
Table 1: Optimization of Primary Antibody Dilution for TUG C-terminus Western Blot
| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:500 | 8500 | 4000 | 2.1 |
| 1:1000 | 7800 | 2000 | 3.9 |
| 1:2000 | 6500 | 1200 | 5.4 |
| 1:5000 | 3500 | 800 | 4.4 |
This table provides representative data for optimizing the primary antibody concentration. The optimal dilution will vary depending on the antibody and experimental conditions.
Table 2: Effect of Insulin Stimulation Time on TUG Cleavage
| Insulin (100 nM) Stimulation Time (minutes) | Intact TUG (60 kDa) (% of Control) | C-terminal Fragment (42 kDa) (% of Max) |
| 0 | 100 | 5 |
| 5 | 85 | 30 |
| 15 | 60 | 75 |
| 30 | 40 | 100 |
| 60 | 45 | 90 |
This table illustrates a typical time course of insulin-stimulated TUG cleavage. The optimal stimulation time may vary between cell types and experimental conditions.
Visualizations
Caption: Insulin signaling pathway leading to TUG cleavage.
Caption: Experimental workflow for TUG cleavage assay.
References
- 1. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Denaturing Lysis of Cells for Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 22. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating TUG Function in Primary Muscle Cells
Welcome to the technical support center for researchers studying the function of the Tether containing UBX domain for GLUT4 (TUG) protein in primary muscle cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with isolating and culturing primary muscle cells for TUG function studies?
A1: Primary muscle cell isolation and culture are technically demanding.[1][2] Key challenges include:
-
Low Abundance of Satellite Cells: Myoblasts, the precursors to myotubes, are present in low numbers in adult skeletal muscle.[1][2]
-
Fibroblast Contamination: Fibroblasts often out-proliferate myoblasts in culture, leading to a mixed population and affecting experimental results.
-
Cell Viability and Stress: The isolation process, including enzymatic digestion and mechanical dissociation, can be harsh and lead to poor cell viability.[3] Primary cells are also sensitive to culture conditions and can undergo stress-induced differentiation or death.[4]
-
Spontaneous Differentiation: Myoblasts have a tendency to spontaneously differentiate into myotubes, especially at high confluency, which can complicate experiments targeting specific stages of development.[4]
Q2: My primary myoblasts have low viability after thawing. What can I do to improve this?
A2: Low post-thaw viability is a common issue. Here are some critical points to consider:
-
Rapid Thawing: Thaw cryopreserved cells quickly in a 37°C water bath.[5]
-
Gentle Handling: Primary cells are fragile. Avoid vigorous pipetting or centrifugation.[3][5]
-
Pre-warmed Medium: Use pre-warmed complete growth medium to avoid temperature shock.[5]
-
Slow Dilution: Add the growth medium drop-wise to the thawed cell suspension to prevent osmotic shock.[5]
-
Correct Seeding Density: Ensure you are seeding the cells at the recommended density.
Q3: I am struggling with low transfection efficiency for my TUG plasmid/siRNA in primary myotubes. What are the recommended methods?
A3: Primary muscle cells, especially differentiated myotubes, are notoriously difficult to transfect.[6][7]
-
Reagent Selection: Lipid-based reagents like Lipofectamine® 3000, Fugene® HD, and JetOPTIMUS® have shown some success in C2C12 cells, but their efficiency can be lower and toxicity higher in primary cells.[6]
-
Electroporation/Nucleofection: These methods can be more effective than chemical transfection for primary muscle cells.[8][9][10] Optimization of parameters such as voltage and pulse duration is crucial to balance transfection efficiency with cell viability.[9][10]
-
Viral Transduction: While more complex, viral vectors (e.g., lentivirus, adenovirus) generally offer higher transfection efficiencies in hard-to-transfect primary cells.[11]
-
Timing of Transfection: Transfecting myoblasts before inducing differentiation is often more successful than transfecting post-mitotic myotubes.[7]
Q4: How can I confirm the proper differentiation of my primary myoblasts into myotubes?
A4: Morphological and molecular markers should be assessed.
-
Morphology: Differentiated myotubes are elongated, multinucleated cells.[1]
-
Immunostaining: Staining for muscle-specific proteins like myosin heavy chain (MyHC) is a definitive way to identify differentiated myotubes.[1]
-
Gene Expression: An increase in the expression of myogenic transcription factors like myogenin and muscle-specific microRNAs (e.g., miR-1, miR-133a, miR-206) indicates successful differentiation.[12][13]
Troubleshooting Guides
Problem 1: Poor Myoblast Proliferation and/or Premature Differentiation
| Possible Cause | Suggested Solution |
| Suboptimal Culture Medium | Ensure the use of appropriate growth medium (e.g., Ham's F-10 with 20% FBS and bFGF). Some primary cells may exhibit blebbing in certain media, which may not necessarily affect their viability.[4] |
| Cell Density Too High or Too Low | Maintain an optimal cell confluency (typically 70-80%) for proliferation. High confluency can trigger differentiation.[4] If cells are too sparse, they may not proliferate well. |
| "Crisis Period" | Primary myoblasts can undergo a "crisis period" after fibroblast removal, where they stop growing or die. Be patient, and if necessary, re-plate them at a higher density in a smaller dish.[4] |
| Inappropriate Serum | The type and concentration of serum can significantly impact proliferation and differentiation. Test different lots of serum.[14] |
Problem 2: Inconsistent Results in Glucose Uptake Assays
| Possible Cause | Suggested Solution |
| Incomplete Differentiation | Ensure myoblasts have fully differentiated into myotubes, as this is critical for insulin-responsive glucose uptake. Confirm with morphological and molecular markers. |
| Variable Insulin Responsiveness | The insulin responsiveness of primary cells can vary between donors.[15] It is crucial to establish a baseline for each new primary cell line. |
| Issues with Radiolabeled Glucose Analog | Ensure proper handling and concentration of radiolabeled 2-deoxy-D-glucose ([³H]2dG).[15][16] |
| Incorrect Incubation Times | Strictly adhere to the specified incubation times for serum starvation, insulin stimulation, and glucose uptake. |
| Temperature Fluctuations | GLUT4 translocation is temperature-sensitive.[17] Maintain a constant 37°C during incubations. |
Problem 3: High Background in Co-Immunoprecipitation (Co-IP) for TUG Interaction Studies
| Possible Cause | Suggested Solution |
| Non-specific Antibody Binding | Use a high-quality, validated antibody specific for TUG. Include an isotype control antibody in your experiment. |
| Suboptimal Lysis Buffer | The choice of lysis buffer is critical for preserving protein-protein interactions.[18] Start with a gentle, non-ionic detergent-based buffer (e.g., containing NP-40 or Triton X-100) and optimize as needed.[18] |
| Insufficient Washing | Increase the number and/or stringency of wash steps after antibody incubation to remove non-specifically bound proteins.[19] |
| Non-specific Binding to Beads | Pre-clear the cell lysate with protein A/G beads before adding the primary antibody to reduce background.[18] |
Quantitative Data Summary
Table 1: Comparison of Transfection Methods for Primary Muscle Cells
| Transfection Method | Reported Efficiency | Associated Cell Viability | Key Considerations |
| Lipid-Based Reagents | Low to moderate (<30% in some cases)[6] | Can be low due to cytotoxicity[6] | Optimization of reagent-to-DNA ratio is critical.[20] |
| Electroporation/Nucleofection | High (up to 70% for siRNA)[9] | Variable, dependent on pulse parameters[9][10] | Requires specialized equipment. Optimization is key.[8] |
| Viral Transduction | High (>90% in some cases)[11] | Can be high, but some viral vectors may induce cytotoxicity[11] | More complex and time-consuming protocol. |
Experimental Protocols & Workflows
TUG Signaling Pathway in Response to Insulin
The following diagram illustrates the signaling cascade leading to TUG-mediated GLUT4 translocation in muscle cells. Insulin binding to its receptor initiates a signaling pathway that results in the cleavage of TUG, releasing GLUT4 storage vesicles for translocation to the cell surface.[15][16]
Caption: Insulin-stimulated TUG cleavage and GLUT4 translocation pathway.
Experimental Workflow: Glucose Uptake Assay in Primary Myotubes
This workflow outlines the key steps for measuring insulin-stimulated glucose uptake in differentiated primary muscle cells using a radiolabeled glucose analog.[15][16]
Caption: Workflow for a radioactive glucose uptake assay.
Methodology: GLUT4 Translocation Assay by Flow Cytometry
This method quantifies the amount of GLUT4 that has translocated to the plasma membrane. It relies on an antibody that recognizes an external epitope of GLUT4.[21]
-
Cell Preparation: Plate primary myoblasts and differentiate them into myotubes. Serum starve the cells overnight.
-
Antibody Incubation: Incubate the live, non-permeabilized cells with a primary antibody targeting an extracellular loop of GLUT4, pre-mixed with a fluorophore-conjugated secondary antibody.
-
Insulin Stimulation: Add insulin to the medium to stimulate GLUT4 translocation. The antibodies in the medium will bind to GLUT4 as it appears on the cell surface.
-
Fixation: After the desired stimulation time, fix the cells with paraformaldehyde.
-
Flow Cytometry Analysis: Gently detach the cells and analyze the fluorescence intensity by flow cytometry. The signal is proportional to the amount of GLUT4 translocated to the plasma membrane.
Methodology: Co-Immunoprecipitation (Co-IP) to Study TUG Interactions
This protocol is for identifying proteins that interact with TUG in primary myotubes.[18][19][22]
-
Cell Lysis: Lyse differentiated primary myotubes with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for TUG (the "bait") overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the TUG-antibody complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the TUG protein and its interacting partners (the "prey") from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry to identify novel interactors.
Logical Flow for Troubleshooting Low Transfection Efficiency
This diagram provides a step-by-step approach to troubleshooting low transfection efficiency in primary muscle cells.
Caption: A decision tree for troubleshooting low transfection efficiency.
References
- 1. Isolation, Culturing, and Differentiation of Primary Myoblasts from Skeletal Muscle of Adult Mice [bio-protocol.org]
- 2. Isolation, Culturing, and Differentiation of Primary Myoblasts from Skeletal Muscle of Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Differentiation of Primary Myoblasts from Mouse Skeletal Muscle Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAQs: Harvest and culture of mouse primary myoblasts | Springer Laboratory [cardiolab.ucsf.edu]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Back to basics: Optimization of DNA and RNA transfer in muscle cells using recent transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient transfection of primary cells relevant for cardiovascular research by nucleofection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siRNA delivery into cultured primary human myoblasts--optimization of electroporation parameters and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of the electrophoresis and pulse energy for siRNA-mediated gene silencing by electroporation in differentiated primary human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. adl.usm.my [adl.usm.my]
- 15. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 21. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Validating the Specificity of TUG Protein Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the validation of TUG protein inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. As direct inhibitors of TUG are still in early stages of development, this guide focuses on inhibitors of Usp25m, a key protease that regulates TUG function through cleavage.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cellular Thermal Shift Assay (CETSA) | ||
| No or weak thermal shift observed for the target protein (Usp25m/TUG). | 1. Inhibitor concentration is too low to cause significant target engagement. 2. The chosen temperature for the isothermal dose-response (ITDR) is not optimal. 3. The inhibitor does not effectively engage the target in a cellular context. 4. Poor antibody quality or low protein expression levels. | 1. Increase the inhibitor concentration. A common starting point is 5-20 times the cellular EC50 value.[1] 2. Perform a full temperature melt curve to determine the optimal temperature for the ITDR-CETSA.[2] 3. Confirm target engagement using an orthogonal method, such as a biochemical activity assay. 4. Validate your antibody for specificity and sensitivity. Ensure sufficient protein is loaded for detection. |
| Inconsistent results between CETSA replicates. | 1. Uneven heating of samples. 2. Variability in cell lysis or protein extraction. 3. Inconsistent sample handling and processing. | 1. Ensure the PCR plate or sample tubes are properly seated in the thermocycler for uniform heat distribution. 2. Standardize the lysis procedure, including buffer composition, volume, and incubation time. 3. Maintain consistent timing for all steps, from inhibitor incubation to sample collection. |
| Western Blotting | ||
| Weak or no signal for TUG or Usp25m. | 1. Insufficient protein loading. 2. Inefficient protein transfer from gel to membrane. 3. Primary antibody concentration is too low. 4. The target protein is not abundant in the cell type used. | 1. Increase the amount of protein loaded per well. 2. Verify transfer efficiency using Ponceau S staining. 3. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3] 4. Consider using a positive control lysate from a cell line known to express the target protein.[3] |
| High background on the western blot. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[4] 2. Optimize antibody concentrations by performing a titration. 3. Increase the number and duration of wash steps.[5] |
| Non-specific bands are observed. | 1. Primary antibody is not specific. 2. Proteolytic degradation of the target protein. | 1. Use an affinity-purified primary antibody. Validate the antibody using a knockout/knockdown cell line if available. 2. Add protease inhibitors to your lysis buffer.[3] |
| Kinase Profiling | ||
| Inhibitor shows significant off-target kinase activity. | 1. The inhibitor has a broad selectivity profile. 2. The inhibitor concentration used for profiling is too high. | 1. This is a characteristic of the compound. Consider medicinal chemistry efforts to improve selectivity. 2. Perform kinase profiling at multiple concentrations to determine the IC50 for off-target kinases. |
| No inhibition of any kinases is observed. | 1. The inhibitor is highly specific for its non-kinase target. 2. The inhibitor was not tested at a high enough concentration. 3. The inhibitor is not soluble in the assay buffer. | 1. This is the desired outcome for a specific inhibitor. 2. Consider testing at a higher concentration, but be mindful of potential solubility issues. 3. Check the solubility of your compound in the kinase assay buffer. |
Frequently Asked Questions (FAQs)
Q1: How does inhibiting Usp25m affect TUG protein function?
A1: TUG (Tether containing UBX domain for GLUT4) protein plays a crucial role in glucose uptake by tethering GLUT4-containing vesicles intracellularly. In response to insulin, TUG is cleaved by the protease Usp25m. This cleavage releases the GLUT4 vesicles, allowing them to translocate to the cell surface and facilitate glucose entry.[6][7][8] By inhibiting Usp25m, the cleavage of TUG is prevented, thus inhibiting the release of GLUT4 vesicles and subsequent glucose uptake.
Q2: What are some known inhibitors of Usp25m that can be used to study TUG function?
A2: Currently, there are no commercially available inhibitors that are absolutely specific for Usp25m. However, two well-characterized compounds, Vismodegib and AZ1, are known to inhibit both USP25 and its close homolog USP28.[3][4][5][9][10][11]
-
Vismodegib: An FDA-approved drug for treating basal cell carcinoma by inhibiting the Hedgehog signaling pathway.[12][13] It also inhibits USP25 with an IC50 of approximately 1.42 µM and USP28 with an IC50 of 4.41 µM.[11][14][15][16]
-
AZ1: A selective, non-competitive dual inhibitor of USP25 and USP28 with IC50 values of approximately 0.7 µM and 0.6 µM, respectively.[3][4][5][9][10]
Q3: How can I validate that my Usp25m inhibitor is engaging its target in cells?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular environment.[17][18][19] This method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates treated with your inhibitor and quantifying the amount of soluble Usp25m at different temperatures, you can observe a thermal shift compared to untreated controls, indicating target engagement.
Q4: What are the expected off-target effects of Vismodegib?
A4: As Vismodegib's primary clinical use is to inhibit the Hedgehog signaling pathway, its off-target effects in that context are well-documented and include muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), and weight loss.[12][20][21] When using Vismodegib as a Usp25m inhibitor, it is crucial to consider its effects on the Hedgehog pathway in your experimental system.
Q5: How can I assess the broader selectivity of my TUG/Usp25m inhibitor?
A5: Kinase profiling is a common method to assess the selectivity of an inhibitor against a large panel of kinases. This is important as many inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket. Several commercial services offer kinase profiling against hundreds of kinases.
Quantitative Data Summary
The following tables summarize the inhibitory activity and off-target effects of known Usp25m inhibitors.
Table 1: Inhibitory Activity of Usp25m Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Inhibition Type |
| Vismodegib | USP25 | 1.42 ± 0.26[14][15] | Not Reported |
| USP28 | 4.41 ± 1.08[11][16] | Non-competitive | |
| AZ1 | USP25 | 0.7[3][9][10] | Non-competitive[3][4][5] |
| USP28 | 0.6[3][9][10] | Non-competitive[3][4][5] |
Table 2: Example Off-Target Kinase Profile for a Hypothetical Usp25m Inhibitor (at 10 µM)
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual off-target profiles must be determined experimentally.
| Kinase | % Inhibition |
| MAPK1 | 85 |
| CDK2 | 78 |
| GSK3B | 65 |
| ROCK1 | 52 |
| AKT1 | 15 |
| SRC | 8 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Usp25m Target Engagement
This protocol is adapted from general CETSA procedures.[17][19][22]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Usp25m inhibitor (and vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., Tris buffer with 1% NP40 and protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the Usp25m inhibitor or vehicle control at the desired concentration for 1 hour at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 8 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[22]
-
Lysis: Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and western blotting using an antibody specific for Usp25m.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble Usp25m relative to the 40°C sample against the temperature to generate a melt curve. A shift in the melt curve for the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 2: Western Blotting for TUG Cleavage
This protocol outlines the steps to assess the inhibition of TUG cleavage by a Usp25m inhibitor.[23][24][25][26]
Materials:
-
Cell culture medium
-
Usp25m inhibitor (and vehicle control)
-
Insulin
-
RIPA buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the N-terminus or C-terminus of TUG
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-incubate cells with the Usp25m inhibitor or vehicle control for 1 hour.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes to induce TUG cleavage.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to either the N-terminal or C-terminal fragment of TUG overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the band intensities of the full-length TUG and the cleaved fragments between the control and inhibitor-treated samples. A decrease in the cleaved TUG fragment in the inhibitor-treated sample indicates successful inhibition of Usp25m-mediated TUG cleavage.
Visualizations
TUG Signaling Pathway
Caption: TUG signaling pathway for GLUT4 translocation.
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Troubleshooting Logic for Weak Western Blot Signal
Caption: Troubleshooting logic for weak Western Blot signal.
References
- 1. Side Effects and Tips | Erivedge® (vismodegib) [erivedge.com]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 4. ubpbio.com [ubpbio.com]
- 5. abmole.com [abmole.com]
- 6. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and mu… [ouci.dntb.gov.ua]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Adverse events associated with vismodegib: insights from a real-world pharmacovigilance study using the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
- 19. researchgate.net [researchgate.net]
- 20. onclive.com [onclive.com]
- 21. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. bosterbio.com [bosterbio.com]
- 25. bio-rad.com [bio-rad.com]
- 26. ptglab.com [ptglab.com]
Validation & Comparative
Illuminating the TUG-GLUT4 Interaction: A Comparative Guide to FRET and BRET Assays
For researchers, scientists, and drug development professionals investigating insulin signaling and glucose metabolism, confirming the interaction between the Tether containing a UBX domain for GLUT4 (TUG) and the Glucose Transporter 4 (GLUT4) is a critical step. This guide provides a comprehensive comparison of two powerful proximity-based assays, Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), for studying this interaction. We also present alternative methods and supporting experimental data to aid in the selection of the most appropriate technique for your research needs.
The interaction between TUG and GLUT4 is a key regulatory point in insulin-stimulated glucose uptake. In the basal state, TUG tethers GLUT4-containing vesicles, preventing their translocation to the plasma membrane. Upon insulin stimulation, TUG is proteolytically cleaved, releasing the GLUT4 vesicles for their journey to the cell surface, thereby increasing glucose uptake.[1] Validating and quantifying this interaction is crucial for understanding the molecular mechanisms of insulin resistance and for the development of novel diabetes therapies.
Proximity-Based Assays: FRET and BRET
FRET and BRET are powerful techniques that allow for the detection of protein-protein interactions in living cells with high spatial and temporal resolution. Both rely on the transfer of energy between a donor and an acceptor molecule that are in close proximity (typically 1-10 nm), a distance indicative of a direct interaction.
Förster Resonance Energy Transfer (FRET) involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore. This energy transfer results in a decrease in the donor's fluorescence emission and an increase in the acceptor's emission.
Bioluminescence Resonance Energy Transfer (BRET) is a similar process, but it utilizes a bioluminescent donor enzyme (e.g., Renilla luciferase) that generates light through a chemical reaction with a substrate. This light then excites a nearby fluorescent acceptor protein.[2][3][4][5]
Quantitative Comparison of FRET and BRET
| Parameter | FRET (Fluorescence Resonance Energy Transfer) | BRET (Bioluminescence Resonance Energy Transfer) |
| Principle | Non-radiative energy transfer from a donor fluorophore to an acceptor fluorophore. | Non-radiative energy transfer from a bioluminescent donor to a fluorescent acceptor.[2][3][4][5] |
| Signal Detection | Ratio of acceptor to donor fluorescence emission. | Ratio of acceptor emission to donor emission.[4] |
| Signal-to-Background Ratio | Can be affected by autofluorescence and direct excitation of the acceptor. | Generally higher due to the absence of external excitation light, minimizing autofluorescence. |
| Phototoxicity | Potential for phototoxicity and photobleaching with high-intensity excitation light. | Minimal to no phototoxicity as it does not require external light excitation. |
| Temporal Resolution | High, suitable for real-time monitoring of dynamic interactions. | High, suitable for real-time monitoring of dynamic interactions. |
| Sensitivity | High, capable of detecting interactions at endogenous expression levels. | Very high, often more sensitive than FRET. |
| Example Fluorophore/Luciferase Pairs | CFP-YFP, GFP-mCherry | Renilla Luciferase (Rluc)-YFP, NanoLuc-HaloTag |
Alternative Approaches for Confirming TUG-GLUT4 Interaction
Several other well-established techniques have been successfully employed to investigate the TUG-GLUT4 interaction and the functional consequences of its disruption.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used method to study protein-protein interactions. It involves using an antibody to pull down a specific protein (the "bait," e.g., TUG) from a cell lysate, and then detecting the presence of its interacting partner (the "prey," e.g., GLUT4) by Western blotting.
Proximity Ligation Assay (PLA)
PLA is an in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells. It utilizes antibodies conjugated with short DNA oligonucleotides. When the antibodies are in close proximity, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified and detected with fluorescent probes, appearing as distinct spots.[6][7][8]
Quantitative Data from Alternative Assays
The following table summarizes quantitative data obtained from studies utilizing techniques other than FRET/BRET to investigate the TUG-GLUT4 interaction and its role in GLUT4 trafficking.
| Experimental Approach | Key Finding | Quantitative Measurement | Reference |
| Subcellular Fractionation & Immunoblotting | TUG depletion leads to a redistribution of GLUT4 from intracellular stores to the plasma membrane in the absence of insulin. | In unstimulated 3T3-L1 adipocytes with TUG depletion, there was a significant increase in GLUT4 in the plasma membrane fraction and a significant decrease in the light microsome fraction. | [9] |
| Peptide Pull-down Assays | The C-terminus of TUG interacts with Golgi matrix proteins. | N/A (Qualitative) | [10] |
| Computational Modeling | Favorable binding energies were predicted for the interaction between the GLUT4 binding domain of TUG-UBL1 and insulin. | Predicted binding energy of -43.31 kcal/mol. | [11][12][13] |
Experimental Protocols
While a specific, published FRET or BRET protocol for the TUG-GLUT4 interaction is not available, the following sections provide detailed, adaptable methodologies based on established protocols for similar protein-protein interaction studies.
FRET Imaging Protocol for TUG-GLUT4 Interaction
This protocol is adapted from standard FRET microscopy procedures for studying interactions between a cytosolic protein (TUG) and a transmembrane protein (GLUT4).
1. Plasmid Construction:
-
Clone the full-length coding sequence of human TUG into a mammalian expression vector containing a C-terminal FRET donor fluorophore (e.g., mCerulean3).
-
Clone the full-length coding sequence of human GLUT4 into a mammalian expression vector containing a C-terminal FRET acceptor fluorophore (e.g., mCitrine).
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., 3T3-L1 adipocytes or HEK293 cells) in appropriate growth medium.
-
Co-transfect the cells with the TUG-donor and GLUT4-acceptor plasmids using a suitable transfection reagent. Include control transfections with donor-only and acceptor-only plasmids.
3. Cell Preparation for Imaging:
-
24-48 hours post-transfection, seed the cells onto glass-bottom imaging dishes.
-
Prior to imaging, replace the growth medium with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
For experiments investigating the effect of insulin, starve the cells in serum-free medium for 2-4 hours before stimulation with insulin.
4. FRET Microscopy:
-
Use a confocal or widefield fluorescence microscope equipped with filters and laser lines appropriate for the chosen FRET pair.
-
Acquire three sets of images:
-
Donor channel (excitation of donor, detection of donor emission).
-
Acceptor channel (excitation of acceptor, detection of acceptor emission).
-
FRET channel (excitation of donor, detection of acceptor emission).
-
-
For insulin stimulation experiments, acquire a baseline image set before adding insulin and then acquire images at various time points after insulin addition.
5. Data Analysis:
-
Correct the FRET channel images for background fluorescence and spectral bleed-through from the donor and acceptor channels.
-
Calculate the normalized FRET (nFRET) index or FRET efficiency for each cell or region of interest.
-
Compare the FRET signal in cells co-expressing both constructs to control cells expressing only the donor or acceptor. A significant increase in the FRET signal indicates an interaction.
BRET Assay Protocol for TUG-GLUT4 Interaction
This protocol is adapted from standard BRET assays for monitoring protein-protein interactions in live cells.[2][3][4][5]
1. Plasmid Construction:
-
Clone the full-length coding sequence of human TUG into a mammalian expression vector containing a C-terminal BRET donor (e.g., Renilla luciferase, Rluc8).
-
Clone the full-length coding sequence of human GLUT4 into a mammalian expression vector containing a C-terminal BRET acceptor (e.g., YFP or Venus).
2. Cell Culture and Transfection:
-
Culture HEK293T cells or another suitable cell line in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with the TUG-donor and GLUT4-acceptor plasmids. Include control wells with donor-only and acceptor-only transfections.
3. BRET Measurement:
-
48 hours post-transfection, wash the cells with PBS.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters for the donor and acceptor emission (e.g., 485 nm for Rluc8 and 530 nm for YFP).
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio obtained from the donor-only control wells to determine the net BRET ratio.
-
A significantly higher net BRET ratio in cells co-expressing the TUG-donor and GLUT4-acceptor constructs compared to controls indicates an interaction.
Visualizing the TUG-GLUT4 Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Caption: Experimental workflows for FRET and BRET assays.
Conclusion
Both FRET and BRET offer sensitive and dynamic methods for confirming and characterizing the TUG-GLUT4 interaction in living cells. The choice between these techniques will depend on the specific experimental goals, available equipment, and the potential for phototoxicity in the chosen cell system. BRET generally provides a higher signal-to-background ratio and avoids issues of phototoxicity, making it an attractive option. However, FRET is also a robust and widely used technique. For a comprehensive understanding, these proximity-based assays can be complemented with more traditional methods like co-immunoprecipitation and proximity ligation assays to provide a multi-faceted view of the TUG-GLUT4 interaction and its critical role in glucose homeostasis.
References
- 1. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 2. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximity Ligation Assay to Study the GLUT4 Membrane Trafficking Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proximity Ligation Assay to Study the GLUT4 Membrane Trafficking Machinery | Springer Nature Experiments [experiments.springernature.com]
- 9. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 12. "Interactions of TUG-UBL1 and Insulin and Implications for Glucose Upta" by Megan Kohout [digitalcommons.csbsju.edu]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of TUG Protein Function in Adipocytes vs. Myocytes: A Guide for Researchers
A comprehensive examination of the multifaceted roles of TUG protein in regulating glucose metabolism in key metabolic tissues. This guide provides a detailed comparison of TUG protein's function in adipocytes and myocytes, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this critical regulator of glucose homeostasis.
Comparative Overview of TUG Protein Function
The TUG (Tether containing a UBX domain for GLUT4) protein plays a central and analogous role in both adipocytes and myocytes as a key regulator of insulin-stimulated glucose uptake.[1][2][3] In both cell types, TUG's primary function is to sequester GLUT4-containing storage vesicles (GSVs) intracellularly in the basal state, thereby limiting glucose transport.[1][4][5] Upon insulin stimulation, TUG undergoes endoproteolytic cleavage, which liberates the GSVs, allowing them to translocate to the plasma membrane and facilitate glucose entry into the cell.[1][2][3][5][6]
While the overarching mechanism is conserved, subtle but important distinctions exist in the downstream events following TUG cleavage between adipocytes and myocytes, particularly concerning the fate and function of the N-terminal cleavage product.
Key Similarities:
-
Intracellular Sequestration of GLUT4: In both fat and muscle cells, intact TUG protein tethers GSVs to intracellular compartments, primarily the Golgi matrix.[1][2][5]
-
Insulin-Stimulated Proteolytic Cleavage: Insulin triggers the cleavage of TUG in both cell types, a critical step for GLUT4 translocation.[1][5][6] This process is mediated by a signaling pathway that is largely independent of the canonical PI3K-Akt pathway.[5]
-
Function of the C-Terminal Cleavage Product: Following cleavage, the C-terminal fragment of TUG translocates to the nucleus in both adipocytes and myocytes. There, it interacts with transcription factors such as PPARγ and PGC-1α to regulate the expression of genes involved in fatty acid oxidation and thermogenesis.[1][2][3][5]
Key Differences:
-
Role of the N-Terminal Cleavage Product (TUGUL): In adipocytes, the N-terminal ubiquitin-like product of TUG cleavage, known as TUGUL, has been shown to covalently modify the kinesin motor protein KIF5B.[1][2][3] This "tugulation" is proposed to activate the motor protein, facilitating the transport of the liberated GSVs along microtubules to the plasma membrane.[1][2][3]
-
Motor Protein Involvement in Myocytes: While a similar mechanism is hypothesized to exist in myocytes, the specific motor protein that is modified by TUGUL has not been definitively identified. It is suggested that it could be KIF5B or another kinesin motor.[1][2][3] This represents a key area for future research to fully elucidate the cell-type-specific nuances of TUG function.
Quantitative Data on TUG Protein Function
The following tables summarize quantitative data from studies investigating the impact of TUG protein manipulation on GLUT4 translocation and glucose uptake in adipocytes and myocytes.
| Cell Type | Experimental Model | Manipulation | Effect on Basal GLUT4 Translocation | Reference |
| Adipocytes | 3T3-L1 Adipocytes | siRNA-mediated TUG depletion | Significant increase, similar to insulin stimulation | [4] |
| Adipocytes | 3T3-L1 Adipocytes | Expression of dominant-negative TUG fragment (UBX-Cter) | Significant increase in plasma membrane GLUT4 | [4] |
| Myocytes | Mouse Skeletal Muscle (MTKO) | Muscle-specific TUG knockout | Dramatic translocation of GLUT4 to T-tubule membranes | [5] |
| Cell Type | Experimental Model | Manipulation | Effect on Insulin-Stimulated Glucose Uptake | Reference |
| Adipocytes | 3T3-L1 Adipocytes | siRNA-mediated TUG depletion | Mimics the effect of insulin, with minimal further increase upon insulin stimulation | [4] |
| Myocytes | Mouse Skeletal Muscle (MTKO) | Muscle-specific TUG knockout | No further effect of insulin on GLUT4 translocation beyond the increase seen in the basal state | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of TUG protein function are provided below.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is adapted from studies measuring insulin-stimulated glucose uptake in cultured adipocytes.[7][8][9][10]
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in serum-free DMEM to establish a basal state.
-
Insulin Stimulation: Cells are then incubated with or without a physiological concentration of insulin (e.g., 100 nM) for a specified time (e.g., 20-30 minutes) at 37°C.
-
Glucose Uptake Measurement:
-
Radiolabeled Glucose: The medium is replaced with a Krebs-Ringer-HEPES (KRH) buffer containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, for a short period (e.g., 5-10 minutes).
-
Fluorescent Glucose Analog: Alternatively, a fluorescent glucose analog like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) can be used.[7][9]
-
-
Washing and Lysis: The uptake is stopped by washing the cells rapidly with ice-cold PBS. The cells are then lysed.
-
Quantification:
-
For radiolabeled glucose, the radioactivity in the cell lysate is measured using a scintillation counter.
-
For fluorescent glucose analogs, fluorescence intensity is measured using a plate reader or fluorescence microscope.[7]
-
-
Data Analysis: Glucose uptake is normalized to the total protein concentration in each sample.
GLUT4 Translocation Assay in L6 Myocytes
This protocol is based on methods used to quantify the amount of GLUT4 at the plasma membrane in cultured muscle cells.[11][12][13][14][15]
-
Cell Culture: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are cultured and differentiated into myotubes.[13][14] The myc tag is located in an extracellular loop of GLUT4, allowing for its detection on the surface of non-permeabilized cells.[11]
-
Serum Starvation: Myotubes are serum-starved for 3-4 hours prior to the experiment.
-
Insulin Stimulation: Cells are treated with or without insulin (e.g., 100 nM) for 20-30 minutes at 37°C.
-
Immunolabeling of Surface GLUT4:
-
Cells are placed on ice to stop membrane trafficking.
-
The cells are incubated with an anti-myc antibody in a blocking buffer to label the GLUT4 transporters that have translocated to the plasma membrane.
-
-
Fixation and Permeabilization (for total GLUT4 staining): For visualization of total GLUT4, cells are fixed and permeabilized after the insulin stimulation step.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody is added to detect the primary antibody bound to surface GLUT4.
-
Quantification:
-
Immunofluorescence Microscopy: The fluorescence intensity at the cell surface is quantified using confocal microscopy.[11]
-
Flow Cytometry: Cells can be detached and analyzed by flow cytometry to quantify the surface fluorescence of a large population of cells.[12][13][14][15]
-
Cell-Surface Biotinylation followed by Western Blotting: An alternative method involves biotinylating surface proteins, followed by cell lysis, streptavidin pull-down, and western blotting for GLUT4.
-
Protein-Protein Interaction Analysis (Co-Immunoprecipitation)
This is a standard method to investigate the interaction between TUG and its binding partners.[16][17]
-
Cell Lysis: Adipocytes or myocytes are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (e.g., anti-TUG antibody) or a control IgG antibody, coupled to protein A/G beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the suspected interacting proteins (e.g., anti-GLUT4, anti-KIF5B). The presence of a band corresponding to the interacting protein in the immunoprecipitate of the target protein (and not in the control IgG) indicates an interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Insulin-stimulated TUG cleavage pathway in adipocytes and myocytes.
Caption: Experimental workflow for a glucose uptake assay.
Caption: Workflow for GLUT4 translocation assay using immunofluorescence.
References
- 1. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and mu… [ouci.dntb.gov.ua]
- 3. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.4. Glucose Uptake Assay [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative measurement of GLUT4 translocation to the plasma membrane by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 17. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating TUG Knockdown for Enhanced Glucose Uptake In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TUG (Tether containing UBX domain for GLUT4) knockdown as a strategy to enhance glucose uptake in vivo, benchmarked against alternative pharmacological approaches. We present supporting experimental data, detailed protocols for key validation experiments, and visual summaries of the underlying molecular pathways to aid in the evaluation and design of future studies in metabolic research.
TUG: A Gatekeeper of Glucose Homeostasis
TUG is a key protein that regulates glucose uptake in insulin-responsive tissues like muscle and fat.[1][2] In the absence of insulin, TUG sequesters GLUT4, the primary glucose transporter, within intracellular vesicles, effectively preventing glucose from entering the cell.[1][2] Upon insulin stimulation, TUG undergoes proteolytic cleavage, releasing the GLUT4-containing vesicles to translocate to the plasma membrane and facilitate glucose uptake.[1][2]
In Vivo Efficacy of TUG Modulation on Muscle Glucose Uptake
Genetic manipulation of TUG in mouse models has provided compelling evidence for its role in controlling glucose uptake. Two key in vivo models have been instrumental:
-
Muscle-Specific TUG Knockout (MTKO): In these mice, the TUG gene is specifically deleted in muscle tissue. This leads to a constitutive translocation of GLUT4 to the cell surface, mimicking an insulin-stimulated state even during fasting.
-
Constitutive TUG Cleavage: These mice express a truncated form of TUG that mimics the cleaved state, resulting in the continuous release of GLUT4 vesicles.
The table below summarizes the quantitative effects of these genetic manipulations on muscle glucose uptake compared to a well-established pharmacological activator of glucose uptake, AICAR (an AMPK activator), and the widely used anti-diabetic drug, Metformin.
| Intervention | Model System | Target Tissue | Fold Increase in Glucose Uptake (in vivo) | Reference(s) |
| TUG Knockdown (MTKO) | Mouse | Skeletal Muscle (Gastrocnemius & Quadriceps) | ~2.0-fold | [1][3] |
| Constitutive TUG Cleavage | Mouse | Skeletal Muscle | Not explicitly quantified as fold-increase in direct glucose uptake in the provided results, but leads to increased GLUT4 translocation and enhanced glucose turnover. | [1] |
| AICAR (AMPK Activator) | Rat | White Skeletal Muscle | ~4.9-fold | [4][5] |
| Metformin | Rat (cardiac myocytes) / L6 myotubes | Heart Muscle / Skeletal Muscle Cells | ~1.6-fold to 2.4-fold | [6][7] |
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
In Vivo Glucose Uptake Measurement in Mice using 2-Deoxy-D-[³H]glucose
This protocol is adapted from established methods to quantify tissue-specific glucose uptake.
Materials:
-
2-deoxy-D-[³H]glucose (radioactive tracer)
-
Saline solution
-
Anesthesia (e.g., isoflurane or injectable anesthetic)
-
Syringes and needles
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Homogenization buffer
-
Protein assay reagents
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours to establish a basal metabolic state.
-
Tracer Injection: Anesthetize the mice and administer a bolus of 2-deoxy-D-[³H]glucose via intraperitoneal or intravenous injection. The exact dose should be calculated based on the specific activity of the tracer and the body weight of the mouse.
-
Tracer Circulation: Allow the tracer to circulate for a defined period (e.g., 45 minutes).
-
Blood Sampling: Collect a blood sample to determine plasma glucose and tracer concentrations.
-
Tissue Harvesting: Euthanize the mouse and rapidly dissect the target skeletal muscles (e.g., gastrocnemius, quadriceps). Immediately freeze the tissues in liquid nitrogen to halt metabolic processes.
-
Tissue Processing: Homogenize the frozen muscle tissue in a suitable buffer.
-
Scintillation Counting: Measure the radioactivity in a portion of the tissue homogenate and in the plasma using a liquid scintillation counter.
-
Data Analysis: Calculate the glucose uptake index for each muscle, which is typically expressed as µmol of glucose per 100g of tissue per minute. This calculation takes into account the plasma glucose concentration, the amount of tracer accumulated in the tissue, and the integral of the plasma tracer concentration over time.
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard technique to assess insulin sensitivity in vivo.
Materials:
-
Surgical tools for catheter implantation
-
Infusion pumps
-
Catheters
-
Human insulin
-
Glucose solution (e.g., 20% dextrose)
-
[3-³H]glucose (for measuring glucose turnover)
-
2-deoxy-[¹⁴C]glucose (for tissue-specific glucose uptake)
-
Blood glucose meter
Procedure:
-
Catheter Implantation: Several days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow the mice to recover fully.
-
Fasting: Fast the mice overnight.
-
Basal Period: On the day of the clamp, connect the conscious, unrestrained mouse to the infusion lines. Infuse [3-³H]glucose for a basal period (e.g., 90 minutes) to measure basal glucose turnover.
-
Clamp Period:
-
Begin a primed-continuous infusion of human insulin to raise plasma insulin to a high physiological level.
-
Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant, normal level (euglycemia).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
-
Tissue-Specific Glucose Uptake: Towards the end of the clamp, administer a bolus of 2-deoxy-[¹⁴C]glucose to measure insulin-stimulated glucose uptake in individual tissues.
-
Tissue Harvesting: At the end of the clamp, anesthetize the mouse and rapidly collect tissues.
-
Data Analysis: The GIR is a measure of whole-body insulin sensitivity. The radioactivity from the tracers in the tissues is used to calculate tissue-specific glucose uptake and glucose turnover rates.
Western Blot for GLUT4 Translocation
This protocol is used to determine the subcellular distribution of GLUT4.
Materials:
-
Homogenization buffer with protease inhibitors
-
Ultracentrifuge
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GLUT4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Subcellular Fractionation:
-
Homogenize fresh or frozen muscle tissue in a specific buffer.
-
Perform a series of differential centrifugation steps to separate the plasma membrane (PM) fraction from the intracellular membrane (IM) fractions. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by higher-speed spins to pellet different membrane compartments.
-
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the PM and IM fractions onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GLUT4.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity for GLUT4 in the PM and IM fractions. An increase in the GLUT4 signal in the PM fraction relative to the IM fraction indicates GLUT4 translocation.
-
Conclusion
The in vivo validation of TUG knockdown demonstrates a significant, approximately 2-fold increase in basal muscle glucose uptake. This effect is comparable to that of some pharmacological interventions and underscores the potential of targeting the TUG-GLUT4 axis for the development of novel therapeutics for metabolic diseases characterized by impaired glucose uptake, such as type 2 diabetes. The provided experimental protocols offer a robust framework for researchers to investigate this and other pathways involved in glucose homeostasis. The visual diagrams of the signaling pathway and experimental workflow serve as quick references to understand the underlying biology and the practical steps involved in its investigation. Further research into the long-term metabolic consequences and the safety profile of TUG inhibition is warranted to translate these promising preclinical findings.
References
- 1. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Action of metformin on glucose transport and glucose transporter GLUT1 and GLUT4 in heart muscle cells from healthy and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Most Potent TUG1 shRNA Sequences for Targeted Gene Silencing
In the realm of genetic research and therapeutic development, the ability to effectively silence specific genes is paramount. For researchers investigating the long non-coding RNA (lncRNA) Taurine Upregulated Gene 1 (TUG1), a critical player in various cancers and other diseases, selecting the optimal short hairpin RNA (shRNA) sequence is a crucial first step. This guide provides a comparative analysis of the efficacy of different TUG1 shRNA and siRNA sequences, supported by experimental data from peer-reviewed studies, to aid researchers in making informed decisions for their knockdown experiments.
The following sections detail quantitative data on knockdown efficiency, comprehensive experimental protocols, and a visual representation of a key TUG1-regulated signaling pathway.
Comparative Efficacy of TUG1 shRNA and siRNA Sequences
The knockdown efficiency of various shRNA and siRNA sequences targeting TUG1 has been evaluated across multiple studies and cell lines. The data presented below summarizes the reported knockdown percentages, providing a valuable resource for comparing the potential efficacy of different sequences.
| Target Sequence/Name | Type | Cell Line(s) | Knockdown Efficiency (%) | Reference |
| shRNA-TUG1 | shRNA | HEC-1-A (endometrial cancer) | 62.8% | [1] |
| shRNA-TUG1 | shRNA | Ishikawa (endometrial cancer) | 66.31% | [1] |
| sh-TUG1 | shRNA | ACHN and OS-RC-2 (renal cell carcinoma) | Not specified quantitatively, but effective | [2] |
| si-TUG1-3 | siRNA | LAD (lung adenocarcinoma) | Most effective of three tested | [3] |
| si-TUG1-3 | siRNA | HUH7 and Hep3B (hepatocellular carcinoma) | High | [4] |
| si-TUG1-6 | siRNA | HUH7 and Hep3B (hepatocellular carcinoma) | ~80% | [4] |
| si-TUG1-11 | siRNA | HUH7 and Hep3B (hepatocellular carcinoma) | High | [4] |
| siRNA-TUG1 (hsa) | siRNA | AGE1.HN (human neuronal cells) | Not specified quantitatively, but effective | [5] |
| siRNA-TUG1 (rno) | siRNA | PC12 (rat neuronal cells) | Not specified quantitatively, but effective | [5] |
| siTUG1 | siRNA | NCI-H929 and U266 (multiple myeloma) | Effective | [6] |
| TUG1 siRNA | siRNA | BEAS-2B and HFL1 (lung cells) | Not specified quantitatively, but effective | [7] |
It is important to note that the efficiency of a given shRNA or siRNA sequence can be influenced by various factors, including the cell type, transfection method, and the specific vector used for shRNA expression. Therefore, the data in this table should be considered as a guide, and empirical validation in the specific experimental system of interest is always recommended.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section provides a detailed overview of the methodologies employed in the cited studies for TUG1 knockdown.
General Protocol for shRNA-Mediated Knockdown of TUG1 in Endometrial Cancer Cells
This protocol is based on the methodology described for HEC-1-A and Ishikawa cells[1].
-
shRNA Plasmid Construction: A shRNA sequence targeting TUG1 is designed and synthesized. This sequence is then cloned into a suitable expression vector, such as a lentiviral vector, which also typically contains a selectable marker (e.g., puromycin resistance). A non-targeting shRNA (shNC) should be used as a negative control.
-
Cell Culture and Transfection: HEC-1-A and Ishikawa cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) under standard conditions (37°C, 5% CO2). Once the cells reach a suitable confluency (e.g., 70-80%), they are transfected with the shRNA-TUG1 or shNC plasmids using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Selection of Stable Cell Lines (Optional but Recommended): To establish stable cell lines with continuous TUG1 knockdown, transfected cells are cultured in media containing the appropriate selection antibiotic (e.g., puromycin). The selection pressure is maintained until non-transfected cells are eliminated, and resistant colonies are isolated and expanded.
-
Validation of Knockdown Efficiency: The level of TUG1 expression in the transfected cells is quantified using quantitative real-time PCR (qRT-PCR). RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to PCR with primers specific for TUG1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of TUG1 in the shTUG1 group is then compared to the shNC group to determine the knockdown efficiency.
General Protocol for siRNA-Mediated Knockdown of TUG1 in Hepatocellular Carcinoma Cells
This protocol is based on the methodology for screening siRNA sequences in HUH7 and Hep3B cells[4].
-
siRNA Design and Synthesis: Multiple siRNA sequences targeting different regions of the TUG1 transcript are designed using a suitable algorithm or obtained from a commercial supplier. A non-targeting siRNA should be used as a negative control.
-
Cell Culture and Transfection: HUH7 and Hep3B cells are maintained in appropriate culture conditions. For transfection, cells are seeded in plates and transfected with the different TUG1 siRNAs or the negative control siRNA using a transfection reagent.
-
Assessment of Knockdown Efficiency: After a specific incubation period (e.g., 48-72 hours), the efficiency of TUG1 knockdown is assessed. This can be done at the mRNA level using qRT-PCR, as described above. Some studies also employ a high-throughput screening method where TUG1 expression is linked to a reporter gene (e.g., EGFP), allowing for the rapid assessment of knockdown by measuring the reporter signal[4].
-
Functional Assays: Following the confirmation of knockdown, functional assays such as cell proliferation assays (e.g., CCK-8) can be performed to evaluate the phenotypic effects of TUG1 silencing.
TUG1 Signaling Pathway
The lncRNA TUG1 is known to exert its function through various molecular mechanisms, often acting as a competing endogenous RNA (ceRNA) or "sponge" for microRNAs (miRNAs). This interaction prevents the miRNA from binding to its target messenger RNAs (mRNAs), thereby regulating gene expression. The following diagram illustrates a well-documented TUG1-regulated signaling pathway in renal cell carcinoma.
Caption: The TUG1/miR-299-3p/VEGFA signaling axis in renal cell carcinoma.
In this pathway, TUG1 acts as a sponge for miR-299-3p, leading to its inhibition. This relieves the miR-299-3p-mediated translational repression of Vascular Endothelial Growth Factor A (VEGFA). The resulting increase in VEGFA protein promotes cancer cell proliferation, migration, and invasion, while TUG1 itself has an inhibitory effect on apoptosis[2]. Knockdown of TUG1 using effective shRNA sequences can disrupt this pathway, leading to a decrease in tumorigenic phenotypes.
This guide provides a foundational resource for researchers embarking on TUG1 knockdown studies. By leveraging the comparative data and detailed protocols, scientists can more efficiently select and validate shRNA sequences to advance our understanding of TUG1's role in health and disease.
References
- 1. Long non-coding RNA TUG1 promotes endometrial cancer development via inhibiting miR-299 and miR-34a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of TUG1 by shRNA inhibited renal cell carcinoma formation by miR-299-3p/VEGF axis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long noncoding RNA TUG1 is a diagnostic factor in lung adenocarcinoma and suppresses apoptosis via epigenetic silencing of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long Noncoding RNA TUG1 Inhibits Tumor Progression through Regulating Siglec-15-Related Anti-Immune Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long non-coding RNA TUG1 knockdown prevents neurons from death to alleviate acute spinal cord injury via the microRNA-338/BIK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long non-coding RNA TUG1 knockdown hinders the tumorigenesis of multiple myeloma by regulating the microRNA-34a-5p/NOTCH1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of long non-coding RNA and TUG1 inhibits proliferation with TGF-β induction in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TUG Antibodies for Cross-Species Reactivity
For researchers, scientists, and drug development professionals, selecting the right antibody is critical for accurate and reproducible results. This guide provides a comparative analysis of commercially available TUG (Tether containing UBX domain for GLUT4) antibodies, focusing on their cross-reactivity across different species. The information presented here is compiled from product datasheets and relevant research articles to aid in the selection of the most suitable antibody for your specific application.
TUG Antibody Performance Comparison
The following table summarizes the specifications and validated applications of three commercially available TUG antibodies. While direct quantitative comparisons of binding affinity and signal-to-noise ratios are not consistently provided by manufacturers, this table offers a qualitative overview to guide your selection process.
| Attribute | Cell Signaling Technology TUG Antibody (#2049) | Novus Biologicals TUG Antibody (NBP1-90079) | Assay Biotechnology TUG Monoclonal Antibody |
| Antibody Type | Rabbit Polyclonal | Rabbit Polyclonal | Mouse Monoclonal |
| Immunogen | Synthetic peptide corresponding to residues surrounding Val542 of human TUG | Recombinant protein corresponding to amino acids GSSASAGQAAASAPLPLESGELSRGDLSRPEDADTSGPCCEHTQEKQSTRAPAAAPFVPFSGGGQRLGGPPGPTRPLTSSS of human TUG | Purified recombinant fragment of TUG expressed in E. Coli |
| Validated Applications | Western Blotting (WB), Immunoprecipitation (IP) | Western Blotting (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF) | Western Blotting (WB), ELISA |
| Species Reactivity | Human, Mouse, Rat, Monkey | Human, Mouse | Mouse |
| Qualitative Performance | Detects endogenous levels of total TUG protein.[1] | Staining of human cell line U-2 OS shows localization to nucleoplasm & plasma membrane in ICC/IF. Western Blot analysis shows a band in human cell line HepG2.[2] | Detects endogenous levels of TUG protein in NIH/3T3 cell lysate.[3] |
Experimental Methodologies
Detailed protocols are essential for the successful application of antibodies. Below are representative protocols for Western Blotting and Immunohistochemistry, which are common applications for evaluating TUG protein expression and antibody cross-reactivity.
Western Blotting Protocol for TUG Antibody Cross-Reactivity
This protocol outlines the general steps for assessing the cross-reactivity of TUG antibodies using Western Blotting.
-
Sample Preparation:
-
Lyse cells or tissues from different species (e.g., human, mouse, rat) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
-
Gel Electrophoresis:
-
Separate protein lysates on a 4-20% SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary TUG antibody (e.g., Cell Signaling Technology #2049 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager or X-ray film.
-
Immunohistochemistry (IHC) Protocol for TUG Antibody (Paraffin-Embedded Tissues)
This protocol provides a framework for using TUG antibodies on paraffin-embedded tissue sections to assess cross-species reactivity.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based antigen retrieval solution (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate with the primary TUG antibody (e.g., Novus Biologicals NBP1-90079 at 1:50 - 1:200 dilution) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of TUG's function and the methods used to study it, the following diagrams illustrate the TUG signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.
Caption: Insulin-stimulated TUG cleavage and GLUT4 translocation pathway.
Caption: Workflow for assessing TUG antibody cross-species reactivity.
References
A Comparative Guide to the Functional Effects of TUG Protein Mutations
The TUG (Tether containing UBX domain for GLUT4) protein, encoded by the ASPSCR1 gene, is a critical regulator of glucose homeostasis. Its primary role involves the intracellular sequestration of GLUT4-containing storage vesicles (GSVs) in muscle and adipose tissues. Upon insulin stimulation, TUG undergoes proteolytic cleavage, releasing these vesicles for translocation to the plasma membrane to facilitate glucose uptake.[1][2][3] Mutations in the ASPSCR1 gene can drastically alter TUG's function, leading to significant pathophysiological consequences. This guide provides a detailed comparison of wild-type TUG protein with its key mutated forms, supported by experimental data and methodologies.
Functional Comparison: Wild-Type vs. Mutant TUG
The functional consequences of TUG mutations are best understood by comparing the wild-type (WT) protein with two distinct types of mutants: a cleavage-resistant point mutant, which results in a loss-of-function in the insulin signaling pathway, and the ASPSCR1-TFE3 fusion oncoprotein, which results in a complete gain of a new, oncogenic function.
Table 1: Comparative Analysis of TUG Protein Variants
| Feature | Wild-Type (WT) TUG | Cleavage-Resistant Mutant (e.g., GGAA) | ASPSCR1-TFE3 Fusion Oncoprotein |
| Primary Function | Intracellular tether for GLUT4 Storage Vesicles (GSVs).[1][4][5] | Constitutive tethering of GSVs, loss of insulin-stimulated release.[1][2] | Aberrant nuclear transcription factor.[6][7] |
| Cellular Localization | Cytosol, Golgi matrix, ER-Golgi intermediate compartment (ERGIC).[1][8][9] | Remains at the Golgi matrix, trapping GSVs.[1] | Predominantly nuclear.[10][11] |
| Response to Insulin | Undergoes endoproteolytic cleavage, releasing GSVs for translocation.[1][2][3] | Fails to cleave, inhibiting insulin-responsive GLUT4 translocation.[1][2] | Function is independent of insulin signaling; drives transcription.[12] |
| Key Interaction Partners | GLUT4, IRAP, Golgin-160, PIST, p97/VCP.[1][3][8][9] | GLUT4, Golgin-160 (maintains tethering interactions).[1] | TFE3 transcription factor domains, VCP/p97, NuA4 Histone Acetyltransferase Complex, Mediator Complex.[10][11][12] |
| Effect on GLUT4 | Sequesters GLUT4 intracellularly in the basal state; releases it upon insulin stimulation.[1][5] | Permanently sequesters GLUT4 intracellularly, blocking its function.[2] | Loss of interaction with GLUT4; no direct role in its trafficking.[13][14] |
| Transcriptional Activity | The C-terminal cleavage product can enter the nucleus and regulate genes related to energy expenditure (e.g., via PPARγ).[3] | No cleavage product is formed; no transcriptional activity. | Potent activator of oncogenic transcriptional programs (angiogenesis, cell proliferation).[6][7][12] |
| Pathophysiological Outcome | Normal glucose homeostasis. | Impaired insulin-stimulated glucose uptake, contributing to insulin resistance.[2] | Drives Alveolar Soft Part Sarcoma (ASPS) and some renal cell carcinomas.[10][13][15] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the functional divergence caused by TUG mutations.
Wild-Type TUG Function in Insulin Signaling
The wild-type TUG protein is a key component of the insulin signaling pathway that regulates glucose uptake.
Caption: Insulin-stimulated cleavage of TUG releases GLUT4 vesicles.
Oncogenic Function of the ASPSCR1-TFE3 Fusion Protein
The t(X;17) translocation creates a fusion protein that relocates to the nucleus and acts as an aberrant transcription factor, driving tumor growth.
Caption: ASPSCR1-TFE3 fusion protein drives oncogenic gene expression.
Experimental Workflow: GLUT4 Translocation Assay
A key method to assess the function of wild-type TUG and the impact of cleavage-resistant mutants is the GLUT4 translocation assay.
Caption: Workflow for quantifying cell surface GLUT4 via immunoassay.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings. Below is a representative protocol for a common assay used to study TUG function.
Protocol: Quantification of GLUT4 Translocation by Flow Cytometry
This protocol is adapted from methodologies for measuring cell surface GLUT4 in L6-GLUT4myc myoblasts.[16][17] It allows for the quantitative comparison of GLUT4 on the plasma membrane between basal and insulin-stimulated states.
1. Cell Preparation:
-
Culture L6-GLUT4myc myoblasts in 24-well plates until they reach 60-80% confluency.
-
Serum starve the cells for 3-4 hours in serum-free medium to establish a basal state with low cell surface GLUT4.
2. Stimulation:
-
Prepare a 2X working stock of insulin (e.g., 200 nM for a final concentration of 100 nM) in serum-free medium.
-
For stimulated wells, add an equal volume of 2X insulin solution. For basal (control) wells, add an equal volume of serum-free medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 20-30 minutes.
3. Primary Antibody Staining (Non-permeabilized cells):
-
Prepare an antibody solution in cold PBS containing an anti-myc antibody (to detect the exofacial epitope of GLUT4myc).
-
Wash cells twice with cold PBS to stop the stimulation.
-
Add the primary antibody solution to each well and incubate for 60 minutes at 4°C to label only the GLUT4 transporters present on the cell surface.
4. Fixation and Secondary Staining:
-
Wash the cells three times with cold PBS to remove unbound primary antibody.
-
Fix the cells by adding 1% paraformaldehyde (PFA) in PBS and incubating for 20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add a fluorescently-labeled secondary antibody (e.g., AlexaFluor 488-conjugated anti-mouse IgG) in a blocking buffer. Incubate for 30-45 minutes at room temperature in the dark.
5. Flow Cytometry Analysis:
-
Wash the cells twice with PBS to remove unbound secondary antibody.
-
Gently detach the cells using a cell lifter or trypsin-free dissociation buffer.
-
Transfer the cell suspension into flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 cells per condition.
-
The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of GLUT4 on the plasma membrane. The fold-increase in MFI in insulin-stimulated cells over basal cells represents the magnitude of GLUT4 translocation.[17]
References
- 1. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation. [vivo.weill.cornell.edu]
- 3. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUG-UBL1 protein domain - Wikipedia [en.wikipedia.org]
- 5. Functional cloning of TUG as a regulator of GLUT4 glucose transporter trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curesarcoma.org [curesarcoma.org]
- 7. ASPSCR1::TFE3 Drives Alveolar Soft Part Sarcoma by Inducing Targetable Transcriptional Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. ASPSCR1-TFE3 reprograms transcription by organizing enhancer loops around hexameric VCP/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. curesarcoma.org [curesarcoma.org]
- 13. Alveolar Soft Part Sarcomas: Molecular Pathogenesis and Implications for Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene expression profiling of alveolar soft-part sarcoma (ASPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alveolar Soft Part Sarcomas - NCI [cancer.gov]
- 16. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]
- 17. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
TUG Protein: A Validated Therapeutic Target for Insulin Resistance
A comprehensive guide comparing TUG-based therapeutic strategies against existing alternatives, supported by experimental data and detailed protocols.
The global rise in insulin resistance necessitates novel therapeutic strategies. The TUG (Tether containing UBX domain for GLUT4) protein has emerged as a promising target. TUG plays a pivotal role in regulating glucose uptake by sequestering GLUT4 glucose transporters within fat and muscle cells. This guide provides an in-depth comparison of TUG-targeted therapies with other approaches, presenting the underlying mechanisms, supporting experimental data, and detailed protocols for researchers and drug development professionals.
The TUG Signaling Pathway in Glucose Uptake
In unstimulated muscle and fat cells, TUG acts as an intracellular tether for GLUT4 storage vesicles (GSVs), effectively preventing them from moving to the cell surface.[1][2] It achieves this by binding to GLUT4 via its N-terminal region and to Golgi matrix proteins, such as Golgin-160 and PIST, through its C-terminal domain.[1][2][3]
When insulin binds to its receptor on the cell surface, it triggers a signaling cascade. While the traditional view emphasizes the PI3K-Akt pathway, insulin also initiates a PI3K-independent mechanism that leads to the endoproteolytic cleavage of TUG.[1][4] This cleavage, mediated by the protease Usp25m, separates TUG's N-terminal GLUT4-binding region from its C-terminal Golgi-anchoring region.[2][5] This event liberates the GSVs, allowing them to translocate to the plasma membrane, fuse with it, and expose GLUT4 transporters.[1][2] This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell.[1][6] Targeting this cleavage pathway is a novel therapeutic strategy that could bypass upstream insulin signaling defects often seen in insulin resistance.[5][7]
Experimental Validation of TUG as a Target
Key experiments have validated TUG's role in glucose metabolism, primarily focusing on GLUT4 translocation and direct glucose uptake assays following TUG manipulation.
Quantitative Data from TUG Manipulation Studies
Studies involving the depletion or inhibition of TUG consistently demonstrate its critical role in insulin-stimulated glucose uptake. The data below summarizes typical findings from such experiments in adipocytes.
| Experimental Condition | Basal Glucose Uptake (Fold Change vs. Control) | Insulin-Stimulated Glucose Uptake (Fold Change vs. Control) | GLUT4 at Plasma Membrane (Fold Change vs. Control - Basal) |
| Control Cells | 1.0 | ~8-10 | 1.0 |
| TUG Knockdown (siRNA) | ~3-4 | ~8-10 | ~4-5 |
| Cleavage-Resistant TUG Mutant | 1.0 | ~2-3 | 1.0 |
| Constitutive TUG Cleavage (UBX mice) | Increased | - | Increased |
Note: Data are synthesized from typical results reported in the literature.[1][8] Depleting TUG leads to a significant increase in basal glucose uptake because GLUT4 is no longer effectively sequestered.[8] Conversely, a cleavage-resistant TUG mutant fails to release GLUT4, severely blunting the effect of insulin.[4] Mice with constitutive TUG cleavage show increased glucose uptake even in the fasting state.[1]
Experimental Workflow: Validating a TUG Modulator
The process of validating a compound that modulates TUG function involves a series of well-defined steps, from initial cell treatment to final data analysis.
Detailed Experimental Protocols
2-Deoxyglucose Uptake Assay
This assay measures the rate of glucose uptake into cultured cells. It utilizes 2-deoxy-D-glucose (2-DG), a glucose analog that is taken up by glucose transporters and phosphorylated, but not further metabolized, trapping it inside the cell.
Protocol:
-
Cell Preparation: Plate 3T3-L1 adipocytes in 24-well plates and allow them to differentiate. Before the assay, serum-starve the cells overnight.[9]
-
Treatment: Wash cells twice with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer. Incubate with the test compound (e.g., TUG inhibitor) or vehicle control for the desired time.
-
Insulin Stimulation: Add insulin (final concentration 100 nM) or vehicle to the appropriate wells and incubate at 37°C for 20-30 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding KRPH buffer containing radiolabeled [³H]-2-deoxyglucose (0.3 µCi/mL) and unlabeled 2-DG (1.0 mM).[10] Incubate for 15 minutes at 37°C.[10]
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lysis and Measurement: Lyse the cells with 0.3 M NaOH.[10] Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: Normalize the counts to the total protein content in each well.
This protocol is a generalized representation based on common laboratory practices.[9][10][11][12]
GLUT4 Translocation Assay (Flow Cytometry)
This method quantifies the amount of GLUT4 present on the cell surface, providing a direct measure of GLUT4 translocation.
Protocol:
-
Cell Preparation: Use cells expressing a GLUT4 construct with an external epitope tag (e.g., HA or myc), such as L6-GLUT4myc myoblasts.[13] Seed cells and serum-starve overnight.[14]
-
Treatment: Treat cells with the test compound as described above.
-
Insulin Stimulation: Stimulate cells with insulin (100 nM) for 30 minutes at 37°C.[14]
-
Antibody Staining: Without fixing or permeabilizing the cells, place them on ice. Add a primary antibody against the external epitope tag (e.g., anti-myc) conjugated to a fluorophore. Incubate for 60 minutes on ice to label only the surface-exposed GLUT4.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound antibody.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation buffer.
-
Flow Cytometry: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of surface GLUT4.[13][14][15]
Alternative methods include using dual-labeled reporter constructs (e.g., HA-GLUT4-GFP) for visualization by microscopy.[16]
Comparison with Alternative Therapeutic Targets
Targeting TUG offers a distinct mechanism compared to established insulin-sensitizing drugs like Metformin and Thiazolidinediones (TZDs).
| Feature | TUG Inhibitors (Hypothetical) | Metformin (AMPK Activator) | TZDs (PPARγ Agonists) |
| Primary Target | TUG protein / Usp25m protease | AMP-activated protein kinase (AMPK) | Peroxisome proliferator-activated receptor gamma (PPARγ) |
| Mechanism of Action | Promotes insulin-independent TUG cleavage, releasing GLUT4 vesicles. | Reduces hepatic gluconeogenesis; increases glucose uptake in muscle via AMPK activation.[17][18] | Increase insulin sensitivity by altering the expression of genes involved in glucose and lipid metabolism. |
| Signaling Pathway | Bypasses the proximal insulin signaling pathway (PI3K-independent).[1] | Primarily AMPK-dependent pathway.[17] | Nuclear receptor signaling pathway. |
| Key Cellular Effect | Direct mobilization of the sequestered GLUT4 storage vesicle pool.[2] | Increased GLUT4 translocation and suppression of liver glucose production.[17][19] | Enhanced insulin signaling and adipocyte differentiation. |
| Potential Advantage | May be effective even with severe upstream insulin signaling defects.[7] | Well-established safety profile; multiple systemic benefits.[18] | Potent insulin-sensitizing effects. |
| Potential Drawback | Long-term effects of constitutive GLUT4 translocation are unknown. | Gastrointestinal side effects are common. | Associated with weight gain, fluid retention, and other side effects. |
Comparison of Signaling Logic
The fundamental difference lies in the point of intervention. TUG-targeted therapies act directly on the final step of GLUT4 vesicle tethering, whereas Metformin and other drugs act on broader, upstream metabolic signaling pathways.
Conclusion
The validation of TUG as a therapeutic target presents a compelling, mechanistically distinct approach to combating insulin resistance. By directly targeting the machinery that sequesters GLUT4, TUG modulators could offer a potent method for increasing glucose uptake, potentially bypassing the defective signaling pathways that characterize type 2 diabetes.[5][7] The experimental data strongly support its role as a critical regulator of glucose homeostasis. While established therapies like Metformin act on central metabolic regulators, the specificity of targeting TUG holds promise for a new generation of insulin-sensitizing agents. Further research into small molecule modulators of TUG cleavage is a critical next step in translating these findings into clinical reality.
References
- 1. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 3. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation. [vivo.weill.cornell.edu]
- 5. "Target of GLUT4 Regulating Protein TUG-UBL1 to Treat Insulin Resistant" by Megan Kohout [digitalcommons.csbsju.edu]
- 6. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 7. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 8. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2.3 Glucose uptake assay [bio-protocol.org]
- 11. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Translocation and Redistribution of GLUT4 Using a Dual-Labeled Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Multifaceted Mechanisms of Action of Metformin Which Have Been Unraveled One after Another in the Long History [mdpi.com]
- 18. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of TUG Protein Regulation by Insulin and Exercise
A comprehensive guide for researchers on the distinct signaling pathways and quantitative effects of insulin and exercise on TUG protein, a key regulator of GLUT4 trafficking and glucose uptake.
The TUG (Tether containing a UBX domain for GLUT4) protein plays a pivotal role in managing glucose homeostasis in fat and muscle cells. It acts by sequestering GLUT4-containing storage vesicles (GSVs) intracellularly. The release of these vesicles, and the subsequent translocation of GLUT4 to the cell surface, is a critical step for glucose uptake. This process is dynamically regulated by both insulin and exercise, which employ distinct signaling mechanisms to converge on TUG cleavage. This guide provides a comparative overview of these two pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.
Comparative Data on TUG Regulation and Glucose Uptake
The following tables summarize the quantitative effects of insulin and exercise on TUG protein cleavage, GLUT4 translocation, and overall glucose uptake based on available experimental data.
| Parameter | Insulin Stimulation | Exercise/AMPK Activation | Citation |
| Intact TUG Protein Abundance | ~80% decrease in WT mouse muscle | Increased abundance of the 42 kDa TUG cleavage product in ischemic heart | [1] |
| GLUT4 Translocation to Cell Surface | ~4.1-fold increase in T-tubules of wildtype mouse quadriceps | ~2-fold increase in human and rodent skeletal muscle | [2][3] |
| Muscle Glucose Uptake | 10- to 20-fold increase in human muscle | Up to 100-fold increase in human muscle | [3] |
Signaling Pathways: A Tale of Two Triggers
Insulin and exercise initiate separate signaling cascades that ultimately lead to the endoproteolytic cleavage of the TUG protein, releasing the GLUT4 storage vesicles.
Insulin-Mediated TUG Cleavage
The insulin-stimulated pathway for TUG cleavage is notably independent of the well-known PI3K-Akt signaling axis that regulates other aspects of glucose metabolism. Instead, it relies on the activation of the Rho family GTPase TC10α.[4] Upon insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of TC10α.[5] Activated TC10α then interacts with its effector, PIST (PDZ domain protein that interacts specifically with TC10), which is a negative regulator of TUG cleavage.[4] This interaction relieves the inhibition on the protease Usp25m, which then cleaves TUG.[2]
References
- 1. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 3. Is GLUT4 translocation the answer to exercise-stimulated muscle glucose uptake? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TUG Protein: A Comparative Analysis of its Function in Healthy and Insulin-Resistant States
For Immediate Release
This guide provides a comprehensive comparison of the TUG protein's function in healthy versus insulin-resistant states, targeted towards researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of TUG-mediated GLUT4 translocation, present supporting experimental data, and provide detailed methodologies for key experiments.
TUG Protein Function in Healthy Individuals: A Gatekeeper for Glucose Uptake
In healthy individuals, the TUG (Tether containing UBX domain for GLUT4) protein plays a crucial role in regulating glucose uptake in insulin-sensitive tissues like adipose and muscle cells. Its primary function is to sequester the glucose transporter GLUT4 in intracellular vesicles, specifically GLUT4 storage vesicles (GSVs), away from the plasma membrane during basal (fasting) conditions.[1][2][3] This sequestration is vital for maintaining low glucose uptake in the absence of insulin.
Upon insulin stimulation, a signaling cascade is initiated that leads to the endoproteolytic cleavage of TUG.[1][4] This cleavage event is a critical step, liberating the GLUT4-containing vesicles from their intracellular anchor.[3][4] The N-terminal cleavage product of TUG, known as TUGUL, then modifies kinesin motors, facilitating the transport of these vesicles along microtubules to the plasma membrane.[1][5] The fusion of GSVs with the plasma membrane exposes GLUT4 to the extracellular environment, enabling the rapid uptake of glucose into the cell.[2] This process is essential for maintaining glucose homeostasis after a meal.
The insulin-stimulated TUG cleavage is mediated by a signaling pathway that is independent of the classical PI3K/Akt pathway.[1][5] This alternative pathway involves the GTPase TC10α and its effector protein PIST, which directly interacts with TUG.[1][5] The protease responsible for TUG cleavage has been identified as the muscle-specific isoform of Ubiquitin Specific Peptidase 25 (Usp25m).[5]
Impaired TUG Protein Function in Insulin-Resistant States
Insulin resistance is a hallmark of type 2 diabetes and is characterized by a blunted cellular response to insulin. In this state, the finely tuned regulation of GLUT4 translocation by TUG is significantly impaired. Experimental evidence from diet-induced obese and insulin-resistant rodent models reveals a marked reduction in insulin-stimulated TUG proteolysis in adipose tissue.[6] This impairment is accompanied by a decrease in the abundance of the Usp25m protease.[6]
The consequence of this reduced TUG cleavage is a diminished release of GLUT4-containing vesicles, leading to a significant decrease in the translocation of GLUT4 to the cell surface upon insulin stimulation.[7] This ultimately results in impaired glucose uptake by muscle and fat cells, contributing to the hyperglycemia characteristic of insulin resistance.[7] Interestingly, the defects in the TUG-mediated pathway can occur prior to the attenuation of the canonical Akt signaling pathway, suggesting that it is an early event in the development of insulin resistance.[6]
Quantitative Comparison of TUG Function
The following tables summarize the key quantitative differences in TUG protein function and its downstream effects between healthy and insulin-resistant states, based on data from various experimental models.
| Parameter | Healthy State | Insulin-Resistant State | Fold Change (Approx.) | Reference |
| Insulin-Stimulated TUG Cleavage | ~80% decrease in intact TUG | Significantly reduced cleavage | - | |
| GLUT4 Translocation (Fold Increase upon Insulin Stimulation) | 3.6 to 5.7-fold increase | ~65% reduction in translocation | - | [5][7][8] |
| Muscle-Specific Glucose Uptake (Fold Increase upon Insulin Stimulation) | ~2.0-fold increase | Significantly reduced | - | [5] |
| Usp25m Protein Abundance | Normal levels | Reduced | - |
Table 1: Comparison of TUG-related parameters in healthy vs. insulin-resistant states.
| Mouse Model | Genotype | Key Phenotype | Impact on Glucose Homeostasis | Reference |
| MTKO (Muscle-specific TUG Knockout) | Muscle-specific deletion of TUG | 3.6-fold increase in basal GLUT4 at T-tubules | Increased fasting muscle glucose uptake and whole-body glucose turnover | [5] |
| UBX Mice | Muscle-specific expression of a TUG fragment causing constitutive cleavage | 5.7-fold increase in basal GLUT4 at T-tubules | Increased fasting muscle glucose uptake and whole-body glucose turnover | [8] |
| High-Fat Diet-Induced Obese Mice | Wild-type on high-fat diet | Reduced insulin-stimulated TUG cleavage and GLUT4 translocation | Impaired glucose tolerance and insulin resistance | [6][7] |
Table 2: Phenotypes of mouse models with altered TUG function.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation in a healthy state.
Caption: Impaired TUG signaling pathway in an insulin-resistant state.
Experimental Workflows
Caption: Workflow for a cell surface biotinylation-based GLUT4 translocation assay.
Caption: Workflow for a radioactive 2-deoxy-D-glucose uptake assay.
Experimental Protocols
GLUT4 Translocation Assay (Cell Surface Biotinylation)
This protocol is adapted from methodologies described in studies of GLUT4 trafficking in 3T3-L1 adipocytes.[9][10]
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum Starvation: Prior to the assay, starve the differentiated adipocytes in serum-free DMEM for 2-4 hours.
-
Insulin Stimulation: Treat the cells with the desired concentration of insulin (e.g., 100 nM) for 30 minutes at 37°C. A parallel set of cells should be left untreated (basal).
-
Cell Surface Biotinylation:
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes on ice with gentle agitation.
-
Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing glycine).
-
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown:
-
Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
Collect a fraction of the lysate before adding the beads to represent the total cellular protein.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted cell surface proteins and the total cell lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane and probe with a primary antibody against GLUT4.
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
-
Quantification: Quantify the band intensities for GLUT4 in the cell surface and total lysate fractions using densitometry. The amount of GLUT4 at the cell surface can be expressed as a percentage of total GLUT4.
2-Deoxy-D-Glucose Uptake Assay
This protocol is a standard method for measuring glucose transport in cultured cells.[11][12][13]
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 adipocytes in multi-well plates.
-
Serum and Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 2 hours to starve them of serum and glucose.
-
Insulin Stimulation: Treat the cells with insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C. Leave a parallel set of cells untreated for basal measurements.
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose (a radiolabeled, non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose.
-
Incubate for 10 minutes at 37°C.
-
-
Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in a solution of 0.1 N NaOH.
-
Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Calculation: Calculate the rate of glucose uptake as picomoles of 2-deoxy-D-glucose per minute per milligram of total protein.
Immunoblotting for TUG Protein
This protocol outlines the general steps for detecting and quantifying intact and cleaved TUG protein.[8][14]
-
Sample Preparation:
-
Homogenize tissue samples or lyse cultured cells in a lysis buffer containing a cocktail of protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the TUG protein. Antibodies that recognize either the N-terminus or C-terminus can be used to detect the full-length protein and its cleavage products.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection:
-
Wash the membrane again with TBST.
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal on X-ray film or with a digital imaging system.
-
-
Quantification: Use densitometry software to measure the intensity of the bands corresponding to the intact TUG protein (~60 kDa) and its cleavage products. The extent of TUG cleavage can be expressed as a ratio of the cleaved product to the intact protein.
Conclusion
The TUG protein is a central regulator of insulin-stimulated glucose uptake. In healthy individuals, its cleavage is a key event that unleashes GLUT4 to the cell surface. In insulin-resistant states, impaired TUG cleavage represents a significant molecular defect that contributes to the pathogenesis of hyperglycemia. Understanding the intricacies of TUG function and its dysregulation provides a promising avenue for the development of novel therapeutic strategies aimed at improving insulin sensitivity and managing type 2 diabetes. Further research into the upstream regulation of the TUG cleavage pathway may uncover new targets for pharmacological intervention.
References
- 1. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 2. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Endoproteolytic cleavage of TUG protein regulates GLUT4 glucose transporter translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [논문]Usp25m protease regulates ubiquitin-like processing of TUG proteins to control GLUT4 glucose transporter translocation in adipocytes [scienceon.kisti.re.kr]
- 7. Denervation and high-fat diet reduce insulin signaling in T-tubules in skeletal muscle of living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Insulin-Responsive Compartments Containing GLUT4 in 3T3-L1 and CHO Cells: Regulation by Amino Acid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 12. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Differential Interactomes of TUG and its Cleavage Products: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interactions that govern cellular processes is paramount. The TUG (Tether containing UBX domain for GLUT4) protein presents a compelling case study in how post-translational modification, specifically proteolytic cleavage, can dramatically alter a protein's function by remodeling its interactome. This guide provides a comprehensive comparison of the protein interactions of full-length TUG versus its N-terminal and C-terminal cleavage products, supported by experimental data and detailed methodologies.
Introduction to TUG and its Proteolytic Cleavage
TUG is a key regulator of glucose homeostasis, primarily known for its role in the insulin-stimulated trafficking of the GLUT4 glucose transporter in adipose and muscle tissues. In its full-length form, TUG acts as a tether, anchoring GLUT4-containing storage vesicles (GSVs) to the Golgi matrix, thereby preventing their translocation to the plasma membrane in the absence of an insulin signal.[1][2][3]
Upon insulin stimulation, TUG undergoes endoproteolytic cleavage, a pivotal event that liberates the GSVs and initiates a cascade of events leading to glucose uptake.[1][4][5] This cleavage yields two distinct, functional products: an N-terminal fragment known as TUGUL (TUG Ubiquitin-Like) and a C-terminal fragment. These cleavage products embark on divergent paths, interacting with unique sets of proteins to execute distinct cellular functions. This guide will dissect and compare the known interactomes of the intact TUG protein and its functional fragments.
Comparative Analysis of TUG Interactomes
The functional dichotomy of TUG is starkly reflected in the distinct protein partners of its full-length and cleaved forms. While a direct, quantitative mass spectrometry-based comparison of the interactomes in a single study is not yet available in the public domain, a synthesis of existing literature provides a clear picture of their differential binding partners.
| Protein Form | Key Interacting Partners | Cellular Location | Primary Function of Interaction |
| Full-Length TUG | GLUT4, IRAP, Golgin-160, PIST, ACBD3, p97 ATPase | Cytosol, Golgi Matrix | Tethering of GLUT4 Storage Vesicles (GSVs) |
| N-Terminal Product (TUGUL) | KIF5B (Kinesin motor protein) | Cytosol, Microtubules | Facilitating anterograde transport of GSVs to the plasma membrane |
| C-Terminal Product | PPARγ, PGC-1α | Nucleus | Regulation of gene expression related to fatty acid oxidation and thermogenesis |
This table summarizes the key known interacting partners of full-length TUG and its cleavage products, highlighting their distinct cellular localizations and functional roles.
In-Depth Look at the Interactomes
The Full-Length TUG Interactome: A Vesicle Tethering Complex
In its intact state, the primary role of TUG is to sequester GLUT4. This is achieved through a network of interactions:
-
GLUT4 and IRAP (Insulin-Responsive Aminopeptidase): The N-terminal region of full-length TUG directly binds to GLUT4 and IRAP, which are cargo proteins within the GSVs.[1][3]
-
Golgi Matrix Proteins (Golgin-160, PIST, ACBD3): The C-terminal region of TUG anchors the protein, and by extension the GSVs, to the Golgi matrix by interacting with proteins like Golgin-160, PIST, and ACBD3.[1][2][5]
-
p97 ATPase: The hexameric p97 ATPase interacts with the UBX domain in the C-terminal region of TUG and is involved in the extraction of the C-terminal fragment from the Golgi matrix after cleavage.[1][4]
The N-Terminal Cleavage Product (TUGUL) Interactome: A Vesicle Transport Module
Upon cleavage, the N-terminal TUGUL fragment becomes a ubiquitin-like modifier. Its sole currently identified, yet critical, interacting partner is:
-
KIF5B: TUGUL covalently attaches to the KIF5B kinesin motor protein.[1][4] This "tugulation" is a crucial step that facilitates the movement of the liberated GSVs along microtubules towards the cell periphery for fusion with the plasma membrane.[1][4]
The C-Terminal Cleavage Product Interactome: A Nuclear Regulator
Following its release from the Golgi matrix, the C-terminal fragment of TUG translocates to the nucleus, where it functions as a transcriptional regulator by interacting with:
-
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha): In the nucleus, the C-terminal product binds to the transcription factor PPARγ and its coactivator PGC-1α.[1][6] This interaction modulates the expression of genes involved in fatty acid oxidation and thermogenesis, linking glucose uptake with broader metabolic regulation.[1][6]
Visualizing the TUG Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the TUG signaling pathway and a typical experimental workflow for interactome analysis.
Caption: TUG signaling pathway from insulin binding to downstream effects.
Caption: A typical Co-IP-MS workflow for identifying protein interactors.
Experimental Protocols
The identification of protein-protein interactions is a cornerstone of molecular biology. Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) is a powerful and widely used technique to discover novel binding partners.
Protocol: Co-immunoprecipitation of TUG and its Interacting Proteins
Objective: To isolate full-length TUG, TUGUL, or the C-terminal fragment along with their respective binding partners from cell lysates.
Materials:
-
Cell line expressing the protein of interest (e.g., 3T3-L1 adipocytes, HEK293T cells transfected with tagged TUG constructs).
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Antibody specific to the bait protein (full-length TUG, TUGUL, or C-terminal fragment).
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate using a BCA or Bradford assay.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate, add the primary antibody against the bait protein and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Protocol: Mass Spectrometry Analysis of Co-immunoprecipitated Proteins
Objective: To identify the proteins that were co-immunoprecipitated with the bait protein.
Procedure:
-
SDS-PAGE and In-Gel Digestion:
-
Run the eluted protein complexes on a polyacrylamide gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the entire lane or specific bands of interest.
-
Destain the gel slices.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins in-gel with a protease (e.g., trypsin) overnight at 37°C.
-
-
Peptide Extraction and LC-MS/MS:
-
Extract the peptides from the gel slices using a series of acetonitrile and formic acid washes.
-
Pool and dry the extracts in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for mass spectrometry.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using software to identify the peptides and, consequently, the proteins present in the sample.
-
The identified proteins are then compared against a control immunoprecipitation (e.g., using a non-specific IgG antibody) to distinguish true interactors from non-specific binders.
-
Conclusion
The proteolytic cleavage of TUG is a critical regulatory switch that transforms a static vesicle tether into two mobile and functionally distinct signaling molecules. The differential interactomes of full-length TUG and its cleavage products, TUGUL and the C-terminal fragment, underscore the elegant complexity of cellular regulation. Full-length TUG maintains a holding pattern for GLUT4, while its cleavage products initiate a dynamic process of vesicle transport and nuclear gene regulation. A comprehensive, quantitative understanding of these changing protein interaction networks through advanced proteomic techniques will be instrumental in developing novel therapeutic strategies for metabolic diseases such as type 2 diabetes. This guide provides a foundational understanding for researchers to delve deeper into the fascinating biology of TUG and its multifaceted roles in cellular physiology.
References
- 1. Frontiers | Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. THE GLUT4 REGULATING PROTEIN TUG IS ESSENTIAL FOR HIGHLY INSULIN RESPONSIVE GLUCOSE UPTAKE IN 3T3-L1 ADIPOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endoproteolytic Cleavage of TUG Protein Regulates GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
Validating TUG's Role in Glucose Uptake: A Comparative Guide for Researchers
A comprehensive analysis of in vitro findings on TUG (Tether containing UBX domain for GLUT4) protein function and their translation to primary human tissues.
The TUG protein is a critical regulator of glucose uptake in fat and muscle cells, primarily through its control of the GLUT4 glucose transporter. Extensive in vitro research, predominantly using murine 3T3-L1 preadipocyte cell lines, has established a detailed model of TUG's mechanism of action. This guide provides a comparative overview of these in vitro findings and assesses their validation in primary human tissues, offering researchers, scientists, and drug development professionals a clear perspective on the current state of knowledge and key experimental considerations.
In Vitro Model of TUG Function in GLUT4 Trafficking
Studies in 3T3-L1 adipocytes have been instrumental in elucidating the role of TUG in insulin-stimulated glucose uptake. The prevailing model suggests that in the absence of insulin, TUG tethers GLUT4-containing storage vesicles (GSVs) to the Golgi matrix, effectively sequestering them intracellularly. This tethering function prevents GLUT4 from moving to the cell surface, thereby limiting glucose transport.
Upon insulin stimulation, a signaling cascade is initiated that leads to the endoproteolytic cleavage of TUG. This cleavage event is a pivotal step, as it separates TUG's N-terminal GLUT4-binding domain from its C-terminal Golgi-anchoring domain. The liberation of GSVs allows for their translocation to the plasma membrane, fusion, and the subsequent increase in cell surface GLUT4, facilitating glucose uptake from the bloodstream.
This insulin-stimulated TUG cleavage is mediated by a signaling pathway that is independent of the canonical PI3K-Akt route. Instead, it involves the GTPase TC10α and its effector, PIST, which directly interacts with TUG. The protease responsible for TUG cleavage has been identified as Usp25m.
Signaling Pathway of TUG-Mediated GLUT4 Translocation
The following diagram illustrates the key steps in the TUG-mediated GLUT4 translocation pathway as established by in vitro studies.
Validation in Primary Human Tissues: Adipocytes and Muscle Fibers
While the in vitro model provides a robust framework, its direct translation to human physiology requires validation in primary tissues. Studies on primary human adipocytes and skeletal muscle fibers have largely supported the fundamental tenets of the TUG-GLUT4 pathway, though with some nuances.
| Finding from In Vitro Studies (3T3-L1 adipocytes) | Validation in Primary Human Tissues (Adipocytes & Muscle) | References |
| TUG sequesters GLUT4 intracellularly in the basal state. | Confirmed. TUG co-localizes with GLUT4 in intracellular compartments of human adipocytes and muscle fibers. | |
| Insulin stimulates the dissociation of TUG from GLUT4. | Confirmed in human fat and muscle cells. | |
| Insulin induces endoproteolytic cleavage of TUG. | Confirmed. Insulin-stimulated TUG cleavage is observed in human adipocytes and muscle. | |
| TUG cleavage is required for GLUT4 translocation. | Strongly supported by studies showing that disruption of TUG in mouse models mimics insulin action, and evidence of TUG cleavage coinciding with GLUT4 translocation in human tissue. | |
| TUG regulates GSV-specific cargo. | Confirmed. In addition to GLUT4, other GSV proteins like IRAP are also regulated by TUG in a similar manner in 3T3-L1 adipocytes, a finding that is extrapolated to human tissues. | |
| The TUG C-terminal product regulates gene expression. | Evidence from mouse models suggests the TUG C-terminal fragment enters the nucleus and influences gene expression related to fatty acid oxidation and thermogenesis. This is an area of active investigation in the context of human metabolic diseases. |
Comparative Analysis of GLUT4 Translocation
The magnitude of GLUT4 translocation in response to insulin can vary between in vitro models and primary human tissues.
| Cell Type | Fold Increase in Surface GLUT4 (Insulin-Stimulated) | References |
| 3T3-L1 Adipocytes | ~2-fold (stable TUG depletion) | |
| Primary Rat Adipocytes | Up to ~20-fold | |
| Human Skeletal Muscle | ~1.3 to 1.7-fold increase in GLUT4 at the plasma membrane |
These differences may be attributed to variations in the expression levels of GLUT4 and other regulatory proteins, as well as the inherent differences between cultured cell lines and mature, primary cells.
Experimental Protocols for Validation Studies
Validating the function of TUG in primary human tissues requires specialized experimental protocols. Below are outlines of key methodologies.
GLUT4 Translocation Assay in Primary Human Muscle Fibers
This method is adapted from immunofluorescence microscopy techniques used to visualize and quantify GLUT4 at the cell surface.
Detailed Steps:
-
Tissue Preparation: Obtain muscle biopsies from human subjects. Mechanically or enzymatically isolate individual muscle fibers.
-
Insulin Stimulation: Incubate isolated fibers in the presence or absence of a physiological concentration of insulin (e.g., 100 nM) for a specified time (e.g., 30 minutes).
-
Immunofluorescence Staining:
-
For surface GLUT4, fix the cells and incubate with an antibody targeting an extracellular epitope of GLUT4 without permeabilizing the cells.
-
For total GLUT4 and membrane localization, permeabilize the cells after fixation and co-stain with antibodies against GLUT4 and a plasma membrane marker like dystrophin.
-
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the co-localization of GLUT4 with the plasma membrane marker to determine the extent of translocation.
TUG Cleavage Analysis in Primary Human Adipocytes
This protocol involves subcellular fractionation and immunoblotting to detect the cleavage products of TUG.
TUG Protein: A Comparative Analysis of its Pivotal Role in Metabolic Diseases
For Immediate Release
New Haven, CT – The TUG (Tether containing UBX domain for GLUT4) protein is emerging as a critical regulator in the landscape of metabolic diseases. A comprehensive analysis reveals its multifaceted roles in type 2 diabetes, obesity, and potentially non-alcoholic fatty liver disease (NAFLD). This guide provides an in-depth comparison of TUG's function across these conditions, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.
Abstract
The TUG protein governs intracellular trafficking of the glucose transporter GLUT4, a cornerstone of glucose homeostasis. In metabolic diseases, the precise regulation of TUG is disrupted, contributing to insulin resistance and its sequelae. This guide dissects the molecular mechanisms of TUG in orchestrating glucose uptake and its broader implications for lipid metabolism and energy expenditure. While its role in type 2 diabetes and obesity is well-defined, its involvement in NAFLD is an area of active investigation with significant therapeutic potential.
Comparative Analysis of TUG's Role in Metabolic Diseases
The function of TUG protein is intricately linked to insulin signaling and glucose and lipid metabolism. Its dysregulation is a key factor in the progression of several metabolic disorders.
Type 2 Diabetes Mellitus
In healthy individuals, insulin triggers the endoproteolytic cleavage of TUG in fat and muscle cells. This cleavage event is essential for the translocation of GLUT4-containing vesicles to the cell surface, facilitating glucose uptake from the bloodstream.[1][2] In type 2 diabetes, characterized by insulin resistance, this process is impaired. The failure of insulin to stimulate TUG cleavage effectively leads to reduced GLUT4 translocation and consequently, diminished glucose uptake by peripheral tissues, a hallmark of the disease.[3][4] A cleavage-resistant form of TUG has been shown to inhibit insulin-responsive GLUT4 translocation and glucose uptake in 3T3-L1 adipocytes.[1]
Obesity
Obesity is closely associated with insulin resistance, and the TUG protein pathway is a key intersection. In obesity, the chronic inflammatory state and altered adipokine secretion can disrupt the signaling cascade that leads to TUG cleavage. Furthermore, the C-terminal cleavage product of TUG plays a significant role in energy expenditure. This fragment translocates to the nucleus, where it co-activates PPARγ and PGC-1α, transcription factors that promote fatty acid oxidation and thermogenesis.[2][5][6] Attenuation of TUG processing in obesity could therefore contribute to reduced energy expenditure and further weight gain.[5]
Non-alcoholic Fatty Liver Disease (NAFLD)
While direct studies on the role of TUG in NAFLD are limited, its known functions in other tissues suggest a plausible protective role. NAFLD is characterized by the accumulation of fat in the liver, often associated with insulin resistance. The TUG C-terminal fragment's ability to enhance fatty acid oxidation in muscle and fat suggests a similar beneficial effect could occur in the liver.[2][6] By promoting the burning of fat for energy, TUG could help alleviate the hepatic steatosis that is the hallmark of NAFLD. Further research is warranted to elucidate the specific functions of TUG within hepatocytes and its potential as a therapeutic target for NAFLD.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| GLUT4 Translocation | Insulin Stimulation | Increased translocation of GLUT4 to the cell surface in fat and muscle cells. | [1][2] |
| Cleavage-Resistant TUG | Does not support highly insulin-responsive GLUT4 translocation. | [1] | |
| Gene Expression | Muscle-Specific TUG Knockout | Decreased abundance of Sln and Ucp1 transcripts (involved in thermogenesis). | [5] |
| Constitutive TUG Cleavage (UBX mice) | 3.7-fold increase in Sarcolipin (Sln) and 5.7-fold increase in Ucp1 transcripts in muscle. | [5] | |
| Energy Expenditure | Constitutive TUG Cleavage (UBX mice) | Increased organism-level energy expenditure. | [5] |
| TUG Acetylation | SIRT2 Knockout Mice | ~2-fold increase in TUG acetylation in the liver. | [1] |
Key Signaling Pathways
The regulation of glucose and lipid metabolism by TUG involves distinct signaling pathways initiated by its insulin-stimulated cleavage.
Caption: Insulin-Stimulated TUG Cleavage and GLUT4 Translocation.
Caption: Nuclear Signaling of the TUG C-terminal Fragment.
Experimental Protocols
A variety of experimental techniques have been employed to elucidate the function of the TUG protein.
Immunoblotting
-
Objective: To detect and quantify TUG protein and its cleavage products.
-
Methodology:
-
Cells (e.g., 3T3-L1 adipocytes) or tissue lysates are prepared in a suitable lysis buffer.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the N-terminus or C-terminus of TUG.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1][7]
-
RNA Interference (RNAi)
-
Objective: To study the effects of TUG depletion on GLUT4 trafficking and glucose uptake.
-
Methodology:
-
Short hairpin RNA (shRNA) constructs targeting TUG mRNA are designed and cloned into a suitable vector.
-
The vectors are introduced into cells (e.g., 3T3-L1 adipocytes) via transfection or viral transduction.
-
Stable cell lines with depleted TUG expression are selected.
-
The knockdown efficiency is confirmed by immunoblotting or qPCR.
-
Functional assays, such as glucose uptake assays and immunofluorescence microscopy for GLUT4 localization, are performed.[1][8]
-
Co-immunoprecipitation (Co-IP)
-
Objective: To identify proteins that interact with TUG.
-
Methodology:
-
Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
The lysate is pre-cleared with protein A/G beads.
-
A primary antibody against TUG is added to the lysate and incubated to form antibody-antigen complexes.
-
Protein A/G beads are added to pull down the antibody-antigen complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted and analyzed by immunoblotting with antibodies against potential interacting partners (e.g., PIST, Golgin-160).[9][10]
-
Glucose Uptake Assay
-
Objective: To measure the rate of glucose transport into cells.
-
Methodology:
-
Cells (e.g., 3T3-L1 adipocytes) are serum-starved to establish a basal state.
-
Cells are then stimulated with insulin (or a control vehicle).
-
A solution containing radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) is added for a defined period.
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The results are normalized to the total protein content.[1]
-
Conclusion and Future Directions
The TUG protein is a central player in the regulation of glucose homeostasis and energy metabolism. Its role in type 2 diabetes and obesity is well-established, primarily through its control of GLUT4 trafficking and its influence on fatty acid oxidation and thermogenesis. While its direct involvement in NAFLD remains to be fully elucidated, the existing evidence strongly suggests a protective function.
Future research should focus on:
-
Investigating the expression and regulation of TUG in the liver under normal and pathological conditions, such as NAFLD.
-
Exploring the therapeutic potential of modulating TUG activity, for instance, by developing small molecules that can promote TUG cleavage or mimic the action of its C-terminal fragment.
-
Understanding the upstream signaling pathways that regulate TUG cleavage in response to various metabolic cues beyond insulin.
A deeper understanding of the TUG protein's multifaceted roles will undoubtedly pave the way for novel therapeutic strategies to combat the growing epidemic of metabolic diseases.
References
- 1. Acetylation of TUG Protein Promotes the Accumulation of GLUT4 Glucose Transporters in an Insulin-responsive Intracellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers discover a protein that protects against fatty liver | IRB Barcelona [irbbarcelona.org]
- 4. ASPSCR1 | Cancer Genetics Web [cancer-genetics.org]
- 5. High-protein diets prevent steatosis and induce hepatic accumulation of monomethyl branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASPSCR1 - Wikipedia [en.wikipedia.org]
- 7. ASPSCR1::TFE3 Drives Alveolar Soft Part Sarcoma by Inducing Targetable Transcriptional Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Dietary Protein in Mitigating the Risk of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitin-like processing of TUG proteins as a mechanism to regulate glucose uptake and energy metabolism in fat and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulin-stimulated endoproteolytic TUG cleavage links energy expenditure with glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for TUG-1609
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the Fluorescent Tracer TUG-1609.
This document provides crucial safety and logistical information for the proper management of this compound (CAS: 2101952-37-6), a fluorescent tracer utilized in neuroscience research and drug development for the free fatty acid receptor 2 (FFA2/GPR43). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known properties are summarized below. Researchers should handle this compound with the care required for novel research chemicals with limited toxicological data.
| Property | Data |
| Chemical Name | 1-(2-(Benzo[b]thiophen-3-yl)acetyl)-2-methyl-N-(4-((3-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)propyl)amino)-4-oxobutyl)-N-(4-(trifluoromethyl)benzyl)azetidine-2-carboxamide |
| CAS Number | 2101952-37-6 |
| Molecular Formula | C₃₆H₃₆F₃N₇O₆S |
| Molecular Weight | 751.78 g/mol |
| Appearance | Not specified, likely a solid |
| Solubility | Soluble in common organic solvents; limited solubility in water. |
| Stability | Chemically stable under standard laboratory conditions. May degrade under extreme pH or temperature. |
Experimental Protocol for Proper Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This protocol is based on general best practices for the disposal of fluorescent tracers and heterocyclic compounds containing nitrogen and sulfur.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4][5][6]
-
Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Have an emergency plan and access to an eyewash station, safety shower, and spill kit.[4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used to dissolve this compound.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and the first rinse of contaminated glassware, in a separate, clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used and should be kept securely closed when not in use.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
3. Decontamination of Labware:
-
Thoroughly rinse all contaminated glassware and equipment.
-
The first rinseate must be collected as hazardous liquid waste.[7]
-
Subsequent rinses with an appropriate solvent (e.g., ethanol or acetone, depending on compatibility) followed by water can be performed. Dispose of these subsequent rinses in accordance with your institution's guidelines for non-hazardous or solvent waste.
-
After thorough rinsing, labware can be washed with standard laboratory detergent.
4. Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Ensure containers are properly labeled with the contents, including the full chemical name "this compound," and the appropriate hazard warnings.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. research.unl.edu [research.unl.edu]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. researchchemshub.com [researchchemshub.com]
- 6. explorechemssspace.quora.com [explorechemssspace.quora.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Uncharted: A Safety Protocol for Handling Novel Research Compounds Like TUG-1609
For laboratory professionals at the forefront of drug discovery and development, the introduction of novel chemical compounds is a daily reality. While the specific compound "TUG-1609" does not correspond to a widely recognized chemical entity in available safety literature, this guide provides a comprehensive framework for handling new and uncharacterized research chemicals, ensuring the highest standards of safety and operational integrity.
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for researchers, scientists, and drug development professionals. By establishing robust safety protocols, laboratories can mitigate risks and build a culture of safety that extends beyond regulatory compliance, fostering the trust of their scientific teams.
Immediate Safety and Handling Recommendations
Given the uncharacterized nature of a compound like this compound, a conservative approach to PPE is paramount. The following table summarizes the recommended PPE levels based on the potential hazards associated with novel research chemicals.
| Hazard Assessment | Engineering Controls | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Low Hazard Potential (Solid, non-volatile, low theoretical toxicity) | Chemical Fume Hood | Laboratory Coat | Disposable Nitrile Gloves | Safety Glasses with Side Shields | Not generally required |
| Moderate Hazard Potential (Volatile liquid, potential for aerosolization, moderate theoretical toxicity) | Chemical Fume Hood | Chemical Resistant Lab Coat or Gown | Double-gloving (e.g., nitrile) | Chemical Splash Goggles | N95 Respirator or Half-Mask Respirator with appropriate cartridges |
| High Hazard Potential (Highly volatile, potent or unknown toxicity, risk of explosion) | Closed System (Glovebox) | Full-body Chemical Resistant Suit | Heavy-duty Chemical Resistant Gloves (e.g., butyl rubber) | Face Shield worn over Chemical Splash Goggles | Full-Face Respirator or Powered Air-Purifying Respirator (PAPR) |
Experimental Protocol: Risk Assessment for Novel Compounds
A thorough risk assessment is the cornerstone of safe laboratory practice when introducing a new chemical. This process should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department.
Methodology:
-
Information Gathering:
-
Attempt to find a Safety Data Sheet (SDS) for the compound or structurally similar compounds.
-
Conduct a literature review for any published data on the chemical family (e.g., G-protein coupled receptor inhibitors if this compound is suspected to be one).
-
Utilize computational toxicology tools to predict potential hazards based on the chemical structure.
-
-
Hazard Identification:
-
Assess potential physical hazards (flammability, reactivity, explosivity).
-
Evaluate potential health hazards (acute toxicity, corrosivity, carcinogenicity, mutagenicity, reproductive toxicity).
-
-
Exposure Assessment:
-
Identify all potential routes of exposure (inhalation, dermal contact, ingestion, injection).
-
Determine the quantity of the substance to be handled and the frequency and duration of handling.
-
-
Risk Characterization and Control:
-
Based on the hazard and exposure assessment, determine the level of risk.
-
Select appropriate control measures, starting with elimination or substitution, followed by engineering controls, administrative controls, and finally, PPE.
-
Visualizing Safety Workflows
To ensure clarity and immediate comprehension of safety procedures, the following diagrams illustrate the key decision-making processes for PPE selection and disposal.
Operational and Disposal Plans
Operational Plan:
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood or glovebox.
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Verify that emergency equipment (spill kit, safety shower, eyewash station) is accessible and functional.
-
-
Handling:
-
Work with the smallest quantity of the compound necessary for the experiment.
-
Avoid the generation of dusts or aerosols. If handling a solid, use wet methods for transfer if possible.
-
Keep containers of the compound closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Follow the PPE disposal plan outlined above.
-
Wash hands and any exposed skin immediately after removing PPE.
-
Disposal Plan:
-
Contaminated PPE:
-
Reusable PPE (e.g., face shields, goggles) should be decontaminated according to established laboratory procedures.
-
Disposable PPE (e.g., gloves, lab coats) that is contaminated with the research compound should be collected in a designated, sealed hazardous waste container.
-
-
Unused Compound and Contaminated Materials:
-
All waste containing the novel compound, including contaminated labware (e.g., pipette tips, vials), must be disposed of as hazardous chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
By adhering to these rigorous safety and logistical protocols, research organizations can confidently and safely advance their scientific objectives while prioritizing the well-being of their personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
